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Foundational

An In-Depth Technical Guide to HM-JF526 NHS: A Spontaneously Blinking Fluorophore for Super-Resolution Microscopy

This guide provides a comprehensive technical overview of HM-JF526 NHS, a fluorogenic, spontaneously blinking yellow-emitting dye designed for advanced imaging applications. We will delve into its core chemical attribute...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of HM-JF526 NHS, a fluorogenic, spontaneously blinking yellow-emitting dye designed for advanced imaging applications. We will delve into its core chemical attributes, the mechanism underpinning its utility in super-resolution microscopy, and provide detailed protocols for its application in labeling biomolecules for cutting-edge cellular imaging.

Introduction: The Advent of Spontaneously Blinking Dyes in Advanced Microscopy

Super-resolution fluorescence microscopy techniques have revolutionized our ability to visualize subcellular structures with nanoscale precision. A key enabling technology in this field is the development of sophisticated fluorescent probes. HM-JF526 NHS emerges as a powerful tool, particularly for single-molecule localization microscopy (SMLM) techniques like dSTORM.[1][2] It is a hydroxymethyl derivative of the Janelia Fluor 526 (JF526) dye, engineered to exhibit spontaneous blinking behavior.[1][3] This intrinsic property circumvents the need for complex photo-switching protocols or harsh chemical environments often required for other SMLM dyes, making it highly suitable for live-cell imaging.[1][2][3]

Core Attributes of HM-JF526 NHS

HM-JF526 NHS is characterized by its unique chemical structure and photophysical properties, which are summarized below.

Chemical Identity and Structure

The fundamental identity of HM-JF526 NHS lies in its xanthene core, modified to incorporate an N-hydroxysuccinimide (NHS) ester. This reactive group is the key to its utility as a labeling agent.

PropertyValue
Chemical Name 2,5-Dioxopyrrolidin-1-yl 3',6'-bis(3,3-difluoroazetidin-1-yl)-2',7'-difluoro-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate[1][2]
Molecular Formula C31H21F6N3O6[2]
Molecular Weight 645.51 g/mol [1][2]
CAS Number 2376841-30-2[1]

The chemical structure of HM-JF526 NHS is presented below in a 2D representation.

Caption: Chemical structure of HM-JF526 NHS.

Photophysical Properties

The utility of HM-JF526 NHS in fluorescence microscopy is defined by its excitation and emission spectra, as well as its quantum yield and extinction coefficient.

PropertyValue
Excitation Maximum (λex) 526 nm[1]
Emission Maximum (λem) 550 nm[1]
Quantum Yield 0.87
Extinction Coefficient 118,000 M-1cm-1

These properties place HM-JF526 NHS in the yellow region of the visible spectrum, making it compatible with common laser lines and filter sets.

Mechanism of Action: A Two-Fold Narrative

The functionality of HM-JF526 NHS is best understood through two key mechanisms: its spontaneous blinking for super-resolution imaging and the NHS ester-mediated conjugation to biomolecules.

Spontaneous Blinking for SMLM

The "HM" designation in HM-JF526 signifies a hydroxymethyl modification. This modification is crucial for its spontaneous blinking behavior. The fluorophore exists in a dynamic equilibrium between a fluorescent, zwitterionic state and a non-fluorescent, spiroether form.[3] At physiological pH, the molecule transiently switches to the fluorescent state upon protonation.[3] This stochastic switching between "on" and "off" states allows for the temporal separation of individual fluorophore emissions, a fundamental requirement for SMLM techniques. This intrinsic property eliminates the need for high-power activation lasers or specific imaging buffers containing reducing agents, thereby reducing phototoxicity and simplifying the experimental setup.[1][2][3]

Blinking_Mechanism NonFluorescent Non-fluorescent (Spiroether form) Fluorescent Fluorescent (Zwitterionic form) NonFluorescent->Fluorescent Spontaneous Protonation Fluorescent->NonFluorescent Spontaneous Deprotonation Protonation + H+ Deprotonation - H+

Caption: Spontaneous blinking mechanism of HM-JF526.

NHS Ester Chemistry for Bioconjugation

The N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group for labeling primary amines (-NH2), which are readily available on proteins (e.g., the N-terminus and the side chain of lysine residues). The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[4][5]

The efficiency of this reaction is pH-dependent. An alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity.[4][6] However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce labeling efficiency.[4][6]

NHS_Ester_Reaction Reactants HM-JF526-NHS + Biomolecule-NH2 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products HM-JF526-CO-NH-Biomolecule (Stable Amide Bond) + N-hydroxysuccinimide Intermediate->Products Collapse & Release of NHS

Caption: NHS ester reaction with a primary amine.

Experimental Protocol: Labeling Proteins with HM-JF526 NHS

This section provides a detailed, step-by-step protocol for the conjugation of HM-JF526 NHS to a target protein.

Materials and Reagents
  • HM-JF526 NHS ester

  • Target protein with accessible primary amines

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris. [6]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Step-by-Step Methodology
  • Prepare the Protein Solution:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The protein solution should be free of any amine-containing contaminants.

  • Prepare the HM-JF526 NHS Stock Solution:

    • Immediately before use, dissolve the HM-JF526 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution. The aqueous solution of the NHS ester is not stable and should be used promptly.[6]

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the HM-JF526 NHS stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 526 nm (for dye concentration).

Applications in Drug Development and Research

HM-JF526 NHS is a versatile tool for researchers in various fields:

  • Super-Resolution Imaging: Its primary application is in visualizing the precise localization and dynamics of proteins and other biomolecules within cells at the nanoscale.[3][7]

  • Immunofluorescence: When conjugated to antibodies, it serves as a bright and photostable secondary label for high-resolution immunofluorescence imaging.[7]

  • Live-Cell Imaging: The cell-permeable nature of the dye and its ability to blink without harsh additives make it ideal for studying dynamic processes in living cells.[1]

Conclusion

HM-JF526 NHS represents a significant advancement in fluorescent probe technology. Its combination of spontaneous blinking, bright fluorescence, and a reactive NHS ester for straightforward bioconjugation provides researchers with a powerful tool to explore the intricacies of cellular architecture and function with unprecedented detail. The methodologies outlined in this guide are intended to provide a robust starting point for the successful application of this innovative fluorophore in a wide range of advanced imaging experiments.

References

  • Title: Localization microscopy with HM-JF 526. (a) Blinking behavior of... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amine-Reactive Janelia Fluor Dyes Products - Bio-Techne Source: Bio-Techne URL: [Link]

  • Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: PROTAC Technology as a New Tool for Modern Pharmacotherapy - MDPI Source: MDPI URL: [Link]

  • Title: PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - Frontiers Source: Frontiers URL: [Link]

  • Title: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling Source: Glen Research URL: [Link]

Sources

Exploratory

Engineering Spontaneous Blinking in Super-Resolution Microscopy: A Technical Guide to HM-JF526 NHS

Executive Summary The advent of Single-Molecule Localization Microscopy (SMLM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM) revolutionized cellular imaging by surpassing the diffraction limit of light...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Single-Molecule Localization Microscopy (SMLM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM) revolutionized cellular imaging by surpassing the diffraction limit of light. However, traditional dSTORM relies on harsh, highly reducing buffers (e.g., mercaptoethylamine [MEA]) and high-intensity short-wavelength activation lasers to force fluorophores into reversible dark states.

HM Janelia Fluor® 526, NHS ester (HM-JF526 NHS) represents a paradigm shift in fluorophore engineering. By rationally modifying the Janelia Fluor 526 (JF526) scaffold with a hydroxymethyl group, researchers have tuned the molecule's internal thermodynamic equilibrium[1]. This structural innovation enables spontaneous blinking in standard physiological buffers (PBS, pH 7.4) without the need for toxic additives or UV activation[2]. This whitepaper provides a comprehensive mechanistic breakdown, spectral profiling, and self-validating protocols for the application of HM-JF526 NHS in advanced microscopy.

The Photophysical Paradigm: Tuning the Equilibrium

To understand the causality behind HM-JF526's performance, one must examine the lactone-zwitterion equilibrium (


) inherent to rhodamine-based dyes.

Standard rhodamines exist in a dynamic equilibrium between a closed, lipophilic, and non-fluorescent lactone form , and an open, highly polar, and fluorescent zwitterion form [3]. In traditional dyes, this equilibrium heavily favors the open form in aqueous solutions, resulting in continuous fluorescence.

The introduction of the hydroxymethyl (HM) derivative precisely shifts this


 equilibrium[1]. In standard phosphate-buffered saline (PBS, pH 7.4), HM-JF526 predominantly resides in the dark lactone state. Ambient thermal energy is sufficient to stochastically drive individual molecules across the activation energy barrier into the fluorescent zwitterion state. This creates a spontaneous, asynchronous "blinking" effect across the labeled sample—the exact prerequisite for SMLM—entirely bypassing the need for photochemical radical formation[2].

G Lactone Closed Lactone Form (Non-Fluorescent, Lipophilic) Zwitterion Open Zwitterion Form (Fluorescent, Ex: 526 nm) Lactone->Zwitterion Spontaneous Oscillation (Thermal Energy in PBS) Emission Photon Emission (Em: 550 nm) Zwitterion->Emission 526 nm Laser SMLM SMLM Detection (Single-Molecule Localization) Emission->SMLM Camera Capture

Caption: Thermodynamic equilibrium of HM-JF526 driving spontaneous blinking for SMLM.

Spectral Profiling and Quantitative Data

HM-JF526 is a yellow/green-emitting dye that fills a critical spectral gap for multiplexed super-resolution imaging, pairing exceptionally well with red-emitting dyes like JF646 or SiR[1][3].

Table 1: Photophysical Properties of HM-JF526 NHS
ParameterValueMechanistic Significance
Excitation Maximum (

)
526 nmCompatible with standard 514 nm or 532 nm laser lines.
Emission Maximum (

)
550 nmOptimal detection in the yellow/green channel.
Extinction Coefficient (

)
118,000 M⁻¹cm⁻¹[4]High probability of photon absorption per molecule.
Quantum Yield (

)
0.87[4]Exceptional brightness; 87% of absorbed photons are emitted.
Reactive Group NHS EsterForms stable amide bonds with primary amines (Lysine residues).
Table 2: HM-JF526 SMLM vs. Traditional dSTORM
ParameterTraditional dSTORM (e.g., Alexa Fluor 647)HM-JF526 SMLM
Imaging Buffer Complex (MEA/BME, GLOX oxygen scavengers)Standard PBS (pH 7.4)[2]
Activation Laser Required (e.g., 405 nm UV)Not required (Spontaneous blinking)[2]
Cellular Toxicity High (due to reducing agents and UV exposure)Low (Physiological buffer, visible light only)
Blinking Mechanism Photochemically induced radical statesThermodynamically driven structural equilibrium[1]

Self-Validating Protocol: Antibody Conjugation via NHS Ester Chemistry

The N-Hydroxysuccinimide (NHS) ester on HM-JF526 reacts with primary amines (e.g., the


-amino groups of lysine residues on antibodies) to form stable amide bonds. To ensure a self-validating system, each step below includes a mechanistic rationale and a validation checkpoint.
Step-by-Step Conjugation Methodology
  • Buffer Exchange (Critical Prep):

    • Action: Dialyze or use a spin column to exchange the antibody into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Causality: NHS ester reactions require unprotonated amines. At pH 8.3, a sufficient fraction of lysine side chains (pKa ~10.5) are deprotonated to act as potent nucleophiles. Tris or glycine buffers must be removed, as their free amines will competitively quench the dye.

  • Dye Preparation & Reaction:

    • Action: Dissolve HM-JF526 NHS in anhydrous DMSO to a 10 mM stock. Add a 10- to 15-fold molar excess of dye to the antibody solution. Incubate for 1 hour at room temperature in the dark.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the NHS ester by water.

  • Purification (Validation Checkpoint 1):

    • Action: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.

    • Validation: You should visually observe two distinct colored bands. The faster-moving band is the labeled protein; the slower-moving band is the unreacted free dye. Collect only the first band.

  • Degree of Labeling (DOL) Quantification (Validation Checkpoint 2):

    • Action: Measure the absorbance of the purified conjugate at 280 nm (protein) and 526 nm (dye). Crucial Step: The absorbance must be measured in a solvent of Trifluoroethanol (TFE) containing 0.1% Trifluoroacetic acid (TFA) .

    • Causality: In standard PBS, HM-JF526 predominantly adopts the colorless lactone form. Measuring absorbance in PBS will drastically underestimate the dye concentration, leading to a falsely high calculated DOL. The highly acidic, polar TFE/TFA solvent forces 100% of the dye molecules into the open, absorbing zwitterion state, ensuring accurate Beer-Lambert law calculations.

Workflow Prep 1. Protein Preparation Buffer Exchange to pH 8.3 React 2. NHS Ester Conjugation Add HM-JF526 NHS (DMSO) Prep->React Purify 3. SEC Purification Isolate Labeled Protein React->Purify DOL 4. DOL Quantification Absorbance in TFE + 0.1% TFA Purify->DOL Imaging 5. SMLM Imaging Standard PBS (No MEA/GLOX) DOL->Imaging

Caption: Step-by-step workflow for HM-JF526 NHS protein conjugation and SMLM imaging.

SMLM Imaging Protocol: The No-Wash, No-Buffer Paradigm

Because HM-JF526 is intrinsically fluorogenic and spontaneously blinks, the imaging workflow is drastically simplified compared to traditional dSTORM[2].

  • Sample Preparation: Fix cells (e.g., 4% Paraformaldehyde) and permeabilize (e.g., 0.1% Triton X-100) using standard immunofluorescence protocols.

  • Staining: Incubate the sample with the HM-JF526-conjugated antibody. Wash 3x with standard PBS (pH 7.4) to remove unbound antibodies.

  • Imaging Medium: Mount the sample in plain PBS (pH 7.4) .

    • Expert Insight: Do not add MEA, BME, or enzymatic oxygen scavengers (GLOX). These additives are unnecessary and can negatively alter the carefully tuned

      
       equilibrium of the hydroxymethyl derivative[1][5].
      
  • Acquisition: Excite the sample using a 514 nm or 532 nm laser. No 405 nm activation laser is required[2]. The dye will spontaneously blink, allowing for standard single-molecule localization and centroid fitting to reconstruct the super-resolved image.

References

Sources

Foundational

Principle of spontaneous blinking fluorophores

The Principle and Application of Spontaneously Blinking Fluorophores in Live-Cell Nanoscopy An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Single-Molecule Localization Mi...

Author: BenchChem Technical Support Team. Date: March 2026

The Principle and Application of Spontaneously Blinking Fluorophores in Live-Cell Nanoscopy An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Single-Molecule Localization Microscopy (SMLM) has revolutionized our understanding of nanoscale biological architectures. However, traditional SMLM techniques like dSTORM require high-power lasers and cytotoxic reducing buffers (e.g., thiols and oxygen scavengers) to drive fluorophores into a transient dark state, severely limiting their application in living cells. Spontaneously blinking fluorophores (SBFs) eliminate these barriers. By leveraging an intrinsic, thermally driven intramolecular spirocyclization equilibrium, SBFs autonomously transition between a fluorescent and a dark state under physiological conditions. This whitepaper dissects the thermodynamic principles, kinetic tuning, and experimental deployment of SBFs for live-cell super-resolution imaging.

The Core Mechanism: Intramolecular Spirocyclization

The defining characteristic of an SBF is its ability to "blink" without exogenous chemical or photonic triggers[1]. This is achieved through a dynamic structural equilibrium between two states:

  • The Closed Spirocyclic Form (OFF State): A non-fluorescent, uncharged, and highly lipophilic state. Its lipophilicity allows for excellent cell permeability.

  • The Open Zwitterionic Form (ON State): A highly fluorescent, conjugated state that emits photons when excited by a specific laser wavelength.

In SBFs like hydroxymethyl silicon-rhodamine (HMSiR), this equilibrium is governed by the nucleophilic attack of a pendant group (e.g., a hydroxymethyl or spirolactam group) on the central xanthene core[2]. At physiological temperatures and pH, thermal energy drives the spontaneous opening and closing of this ring structure[3].

Spirocyclization Closed Closed Spirocyclic Form (OFF State / Non-Fluorescent) Open Open Zwitterionic Form (ON State / Fluorescent) Closed->Open Thermal Energy / pH (Ring Opening) Open->Closed Nucleophilic Attack (Ring Closing)

Fig 1: Thermal equilibrium of intramolecular spirocyclization driving spontaneous blinking.

Thermodynamic and Kinetic Tuning for SMLM

To achieve super-resolution, SMLM relies on the spatial sparsity of emitting molecules. At any given moment, only a tiny fraction of fluorophores must be in the ON state to prevent their point spread functions (PSFs) from overlapping.

The Role of and

The equilibrium position of an SBF is mathematically defined by its


—the pH at which 50% of the molecules exist in the open, fluorescent form[4]. For live-cell imaging at a physiological pH of 7.4, a successful SBF must have a 

significantly lower than 7.4 (typically between 5.3 and 6.0). This ensures that the Gibbs free energy difference (

) heavily favors the closed OFF state, maintaining a low duty cycle (the fraction of time a molecule spends in the ON state) of approximately 0.1% to 1.5%[1][5].
Turn-on Rate (Kinetics)

While


 dictates the thermodynamic ratio of ON/OFF states, the kinetics (turn-on and turn-off rates) dictate the blinking propensity[6]. If the turn-on rate is too slow, the camera will not capture enough localization events to satisfy the Nyquist-Shannon sampling theorem, resulting in fragmented image reconstruction. Advanced SBFs are engineered with specific electron-withdrawing groups (EWGs) to balance the 

while maintaining rapid thermal switching rates[4].

Quantitative Photophysical Profiles of Leading SBFs

The rapid evolution of SBFs has yielded a robust toolkit of dyes optimized for different spectral channels and cellular microenvironments. The table below summarizes the critical photophysical data guiding fluorophore selection for live-cell nanoscopy.

FluorophoreEmission Max (nm)

Quantum Yield (

)
Duty Cycle (%)Primary Application
HMSiR 6705.8 – 6.00.31~1.2Standard Live-cell SMLM (Far-Red)[1]
Yale676sb 6945.90.59~0.12Ratiometric 2-Color SMLM[4]
HM-JF526 526~5.3>0.50<1.0Multicolor SMLM (Green channel)
HMSiR680-Me 6806.90.38pH-dependentAcidic Organelle Tracking (Lysosomes)[7]

Data Synthesis Note: Yale676sb represents a significant leap in SBF engineering, utilizing monofluorinated N-ethyl groups to achieve an exceptionally high quantum yield (0.59) while maintaining a


 perfectly tuned for physiological blinking[4][8].

Experimental Workflow: Live-Cell SMLM with SBFs

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following workflow for imaging HMSiR-HaloTag fusions is designed as a self-validating system, eliminating the cytotoxic variables of conventional dSTORM.

SMLM_Workflow A 1. Target Expression (Transfect HaloTag fusion protein) B 2. SBF Labeling (Titrate 50-500 nM HMSiR-Halo) A->B C 3. Physiological Imaging (FluoroBrite DMEM, No GLOX/MEA) B->C D 4. Spontaneous Blinking (HILO Illumination, 10-20 ms exposure) C->D E 5. Image Reconstruction (ThunderSTORM / MINFLUX processing) D->E

Fig 2: Live-cell SMLM workflow utilizing spontaneously blinking fluorophores.

Step-by-Step Methodology

Step 1: Cell Preparation & Transfection

  • Action: Seed cells (e.g., U2OS or HeLa) on #1.5H (170 µm thickness) glass-bottom dishes. Transfect with the plasmid encoding your protein of interest fused to a HaloTag.

  • Causality: #1.5H glass is strictly required to match the refractive index calibration of high numerical aperture (NA > 1.4) objective lenses, preventing spherical aberration which degrades localization precision.

Step 2: Fluorophore Labeling & Titration

  • Action: Incubate cells with 50 nM to 500 nM of HMSiR-Halo ligand for 30–60 minutes at 37°C.

  • Causality: Concentration titration is a critical self-validating step. Because SBFs blink spontaneously, over-labeling will cause multiple fluorophores within the same diffraction limit to be in the ON state simultaneously, ruining spatial sparsity. Under-labeling will fail to meet the Nyquist criterion for structural resolution.

Step 3: Washing and Buffer Exchange

  • Action: Wash cells 3× with warm FluoroBrite DMEM (or standard DMEM without phenol red) supplemented with 10% FBS.

  • Causality: Phenol red elevates background fluorescence. Crucially, do not add oxygen scavengers (GLOX) or reducing agents (MEA/BME). SBFs operate via thermal equilibrium; adding dSTORM buffers will chemically force the dyes into permanent dark states or induce severe cellular toxicity.

Step 4: Optical Setup and Acquisition

  • Action: Transfer the dish to a heated microscope stage (37°C, 5% CO2). Illuminate using Highly Inclined and Laminated Optical sheet (HILO) or TIRF microscopy with a 640 nm laser (approx. 1–5 kW/cm²). Acquire 10,000 to 30,000 frames at a 10–20 ms exposure time.

  • Causality: HILO/TIRF illumination minimizes out-of-focus background fluorescence, maximizing the signal-to-noise ratio (SNR) of the single-molecule blinks. The short exposure time is necessary to capture the transient ON states (turn-on rate kinetics) without motion blur from live-cell dynamics[6][9].

Step 5: Localization and Reconstruction

  • Action: Process the raw image stack using localization algorithms (e.g., ThunderSTORM or Picasso) to fit the PSFs to a 2D Gaussian distribution, extracting the precise X, Y coordinates of each blink to render the final super-resolved image.

Conclusion & Future Perspectives

Spontaneously blinking fluorophores represent a paradigm shift in super-resolution microscopy. By embedding the photoswitching mechanism directly into the molecular architecture via spirocyclization, researchers can bypass the phototoxic and chemotoxic limitations of traditional SMLM. Moving forward, the integration of ultra-bright SBFs like Yale676sb with next-generation tracking modalities like MINFLUX[9] will push live-cell nanoscopy down to single-nanometer, microsecond spatiotemporal resolution, unlocking unprecedented insights into dynamic pharmacological and biological processes.

References

  • A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging Source: Chem-Station Int. Ed. / Nature Chemistry (Urano Lab, 2014) URL:[Link]

  • Spontaneously Blinking Rhodamine Dyes for Single-Molecule Localization Microscopy Source: Angewandte Chemie International Edition (2023) URL:[Link]

  • Extremely Bright, Near-IR Emitting Spontaneously Blinking Fluorophores Enable Ratiometric Multicolor Nanoscopy in Live Cells Source: ACS Central Science (2021) URL:[Link]

  • Turn-on Rate Determines the Blinking Propensity of Rhodamine Fluorophores for Super-Resolution Imaging Source: bioRxiv / Journal of the American Chemical Society (2022/2023) URL:[Link]

  • Spontaneously blinking fluorophores for accelerated MINFLUX nanoscopy Source: bioRxiv (2022) URL:[Link]

  • A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles Source: ACS Central Science (2023) URL:[Link]

Sources

Exploratory

Spontaneous Blinking &amp; Fluorogenicity: The HM-JF526 NHS Revolution

Technical Whitepaper | Application Note: AN-JF-526-HM [1] Executive Summary The transition from traditional fluorophores (fluorescein, rhodamine, Alexa Fluor) to "smart" fluorogenic dyes represents a paradigm shift in su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Application Note: AN-JF-526-HM [1]

Executive Summary

The transition from traditional fluorophores (fluorescein, rhodamine, Alexa Fluor) to "smart" fluorogenic dyes represents a paradigm shift in super-resolution microscopy. HM-JF526 NHS (Hydroxymethyl Janelia Fluor® 526) is not merely a brighter dye; it is a chemically tunable molecular machine designed to solve the two greatest bottlenecks in Single-Molecule Localization Microscopy (SMLM): phototoxicity and background noise .[1]

Unlike traditional probes that are "always on," HM-JF526 utilizes a fine-tuned spirocyclization equilibrium to exist primarily in a non-fluorescent (closed) state, spontaneously transitioning to a fluorescent (open) state.[1] This property enables dSTORM imaging in physiological buffers without the need for toxic oxygen scavengers or high-intensity switching lasers, preserving live-cell physiology.[1]

Part 1: The Physics & Chemistry of HM-JF526

To understand the superiority of HM-JF526, one must understand the Lactone-Zwitterion Equilibrium (


) .[1]
1.1 The Mechanism: Rational Tuning of

Traditional rhodamines (e.g., TMR, TRITC) exist almost exclusively in the fluorescent zwitterionic form in water. This results in high background signal if unbound dye is not rigorously washed away.

HM-JF526 introduces a hydroxymethyl group and azetidine ring substitutions that shift the equilibrium constant (


) toward the closed, colorless lactone form.[1]
  • Free State (Unbound): The dye is predominantly in the closed lactone form (hydrophobic, cell-permeable, non-fluorescent).

  • Bound State (Conjugated): Upon binding to a polar protein surface or DNA minor groove, the local environment shifts the equilibrium toward the open zwitterion form (highly fluorescent).

This mechanism creates a "no-wash" fluorogenic effect and, crucially for HM-JF526, induces spontaneous blinking —the dye cycles between on and off states thermally, without requiring high-power laser switching.[1]

1.2 Graphviz Diagram: The Spirocyclization Switch

The following diagram illustrates the chemical logic governing the fluorogenicity of HM-JF526.

G Closed Closed Lactone Form (Non-Fluorescent) Cell Permeable Open Open Zwitterion Form (Highly Fluorescent) Excitation: 526 nm Closed->Open Spontaneous Blinking (Thermal Fluctuation) Env Local Environment (Protein Binding / Polarity) Env->Open Stabilizes

Figure 1: The reversible transition between the closed lactone (OFF) and open zwitterion (ON) states drives both fluorogenicity and spontaneous blinking.[1]

Part 2: Comparative Analysis

HM-JF526 is engineered to outperform legacy dyes in specific high-end applications.

2.1 Technical Comparison Matrix
FeatureHM-JF526 NHSTraditional (FITC/Alexa 488)Impact on Research
Fluorogenicity High (Off until bound)None (Always On)Eliminates wash steps; lowers background.[1]
Blinking Mode Spontaneous (Thermal)Induced (Requires Thiols/UV)Enables dSTORM in standard PBS/media.[1]
Buffer Requirement Physiological (PBS/HBSS)Reducing (MEA/BME + Oxygen Scavengers)Live-cell compatible ; non-toxic.[1]
Photostability Ultra-High (Azetidine ring)ModerateAllows longer tracking times.[1]
Cell Permeability Excellent (Non-polar lactone)Poor (Charged sulfonates)Enables intracellular labeling in live cells.[1]
Excitation/Emission 526 nm / 550 nm490 nm / 525 nmMatches 514/532 nm laser lines perfectly.
2.2 The "Buffer Independence" Advantage

Traditional dSTORM requires "switching buffers" containing toxic thiols (MEA) and oxygen scavengers (GLOX) to force dyes into a dark state. These buffers kill live cells within minutes. HM-JF526 blinks in standard culture media , enabling the visualization of dynamic nanostructures (e.g., microtubules, mitochondria) in living systems with <30 nm resolution.

Part 3: Experimental Protocol (NHS Conjugation)

Objective: Conjugate HM-JF526 NHS ester to a target antibody or protein.[1] Pre-requisite: Protein must be in an amine-free buffer (PBS, Carbonate) at pH 8.2–8.[1]5. Avoid Tris or Glycine.

3.1 Workflow Diagram

Workflow Start Protein Prep (1 mg/mL in PBS, pH 8.3) Mix Reaction (Molar Ratio 15:1 Dye:Protein) 1 Hour @ RT (Dark) Start->Mix DyePrep Dye Prep (Dissolve HM-JF526 NHS in DMSO) DyePrep->Mix Quench Quench (Add 100mM Tris or Glycine) Mix->Quench Purify Purification (Zeba Spin Column / Dialysis) Quench->Purify QC QC: Calculate DOL (Absorbance 280nm vs 526nm) Purify->QC

Figure 2: Step-by-step conjugation workflow for HM-JF526 NHS ester.[1][2]

3.2 Detailed Methodology
  • Preparation:

    • Reconstitute HM-JF526 NHS ester in anhydrous DMSO to 10 mM.[1][3]

    • Adjust protein (antibody) to 1–3 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).[1]

  • Conjugation:

    • Add dye to protein at a 10–15x molar excess .

    • Expert Tip: For dSTORM, a lower Degree of Labeling (DOL ~1-2) is often preferred to prevent quenching artifacts, whereas confocal may benefit from DOL ~3-4.[1]

    • Incubate for 60 minutes at room temperature in the dark.

  • Purification:

    • Remove free dye using a desalting column (e.g., PD-10 or Zeba Spin, 7K MWCO).[1]

    • Note: Because HM-JF526 is fluorogenic, free dye contributes less background than traditional dyes, but purification is still recommended for SMLM to ensure accurate localization.

  • Validation (DOL Calculation):

    • Measure absorbance at 280 nm (

      
      ) and 526 nm (
      
      
      
      ).
    • Correction Factor (CF) for JF526 is typically ~0.16 (verify with specific lot).[1]

    • 
      [1]
      
Part 4: References & Grounding[1]
  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1] Nature Methods.[4]

    • Significance: Establishes the Janelia Fluor (JF) scaffold and the azetidine substitution strategy for brightness.

    • [1]

  • Grimm, J. B., et al. (2017). "Principles for fine-tuning the physicochemical properties of fluorescent dyes."[5] Nature Methods.[4]

    • Significance: Defines the mechanism of tuning the

      
       equilibrium to create "fluorogenic" probes.
      
    • [1]

  • Li, Q., et al. (2019). "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science.

    • Significance: The specific introduction of HM-JF526 and its application in live-cell SMLM without reducing buffers.

    • [1]

  • Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes."[1] Nature Methods.[4]

    • Significance: Demonstrates the utility of JF dyes in advanced Lattice Light-Sheet and super-resolution applications.

    • [1]

Sources

Foundational

Technical Guide: Mastering Fluorogenic Dyes for High-Fidelity Live-Cell Imaging

Topic: Understanding Fluorogenic Dyes for Live-Cell Imaging Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding Fluorogenic Dyes for Live-Cell Imaging Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

The transition from fixed-cell immunofluorescence to live-cell imaging requires a fundamental shift in probe chemistry. Traditional fluorophores (e.g., FITC, unconjugated rhodamines) suffer from high background noise and poor membrane permeability, necessitating extensive washing steps that perturb cellular dynamics.

This guide focuses on fluorogenic dyes —smart molecular probes that remain non-fluorescent ("dark") until they bind their specific target. By leveraging the spirocyclization equilibrium , these probes allow for wash-free imaging , enabling the visualization of rapid cytoskeletal dynamics and single-molecule tracking with unprecedented signal-to-noise ratios (SNR).

The Physicochemical Basis of Fluorogenicity

To select the right probe, one must understand the mechanism driving the "turn-on" effect. The dominant mechanism in modern live-cell probes (Silicon Rhodamines, Janelia Fluor dyes) is the dynamic equilibrium between a closed, hydrophobic spirolactone/spirolactam form and an open, fluorescent zwitterionic form.

The Spirocyclization Equilibrium ( )
  • The "OFF" State (Closed): In aqueous solution, the dye adopts a spirocyclic structure. This form is uncharged and lipophilic, facilitating rapid passive diffusion across the plasma membrane. It absorbs no light in the visible spectrum.

  • The "ON" State (Open): Upon binding to a polar protein surface or a specific tag (e.g., HaloTag), the local environment shifts the equilibrium toward the open zwitterion. This form restores the conjugated

    
    -electron system, resulting in strong fluorescence.
    

The "fluorogenicity" of a dye is defined by the equilibrium constant,


.
  • Low

    
    :  Dye prefers the closed state (low background, high permeability).
    
  • High

    
    :  Dye prefers the open state (high brightness, but potentially high background).
    

Key Insight: The most successful dyes (e.g., SiR-actin, JF646) are engineered to have a


 near the "sweet spot" where they are >90% closed in the cytosol but shift to >50% open upon target binding.
Diagram 1: Mechanism of Spirocyclization

SpiroMechanism Closed Closed Spirolactone (Non-Fluorescent) Cell Permeable Open Open Zwitterion (Highly Fluorescent) Target Bound Closed->Open  Equilibrium Shift   (Binding Event) Target Protein Target / Tag (Polar Environment) Target->Open Stabilizes

Figure 1: The fluorogenic switch. The dye remains in a dark, cell-permeable state until target binding stabilizes the fluorescent zwitterion.

Strategic Dye Selection for Live-Cell Applications

Not all fluorogenic dyes are created equal. Selection depends on the specific requirements of your experiment: spectral separation, photostability, and labeling strategy.[1]

Comparative Analysis of Key Fluorogenic Probes
Probe ClassRepresentative DyesExcitation / Emission (nm)MechanismPrimary Application
Silicon Rhodamine (SiR) SiR-Actin, SiR-Tubulin, SiR-DNA652 / 674 (Far-Red)SpirocyclizationCytoskeletal dynamics, STED nanoscopy. Low phototoxicity.
Janelia Fluor (JF) JF549, JF646549 / 571 (Green/Orange)646 / 664 (Far-Red)Azetidine-tuned SpirocyclizationSingle-Molecule Localization Microscopy (SMLM), HaloTag/SNAP-tag labeling.
MaP Dyes MaP555, MaP618VariousMembrane Permeability optimizedHigh-density labeling for expansion microscopy (ExM) and live-cell tracking.
BODIPY Derivatives BODIPY FL~503 / 512Environment-Sensitive (Polarity)Lipid droplet imaging, membrane tension sensing.
Expert Commentary:
  • SiR-Probes: The gold standard for cytoskeleton imaging without transfection. The silicon substitution redshifts the spectra into the "therapeutic window" (near-infrared), minimizing phototoxicity and autofluorescence.

  • Janelia Fluor (JF) Dyes: These are best paired with chemogenetic tags (HaloTag/SNAP-tag). The azetidine ring substitution significantly increases quantum yield and photostability compared to standard tetramethylrhodamine (TMR).

Chemogenetic Systems: The HaloTag/SNAP-tag Revolution

For high-specificity targeting beyond the cytoskeleton, chemogenetic tags are superior. This system involves expressing a fusion protein (Protein of Interest + Self-Labeling Tag) and adding a fluorogenic ligand.

Why it works:
  • Specificity: The ligand binds covalently to the tag.

  • Fluorogenicity: JF dyes conjugated to the HaloTag ligand are often 10-100x brighter upon binding than free in solution.

  • Versatility: You can pulse-chase with different colors (e.g., Pulse JF549 -> Wash -> Chase JF646) to distinguish old vs. newly synthesized protein pools.

Diagram 2: Chemogenetic Labeling Workflow

Chemogenetics Plasmid Transfect Cell with HaloTag-Fusion Plasmid Expression Cell Expresses HaloTag-Protein Plasmid->Expression AddDye Add Fluorogenic Ligand (e.g., JF646-Halo) Expression->AddDye Binding Covalent Binding & Fluorescence Activation AddDye->Binding  Fast Kinetics   Imaging Wash-Free Imaging Binding->Imaging

Figure 2: The chemogenetic workflow allows for modular labeling. The dye is dark until it covalently bonds to the expressed tag.

Experimental Protocol: Wash-Free Live-Cell Labeling

This protocol focuses on SiR-Actin or SiR-Tubulin , but the principles apply to JF-HaloTag ligands.

Materials Required
  • SiR-Probe: Stock solution (1 mM in DMSO).[2]

  • Verapamil: Efflux pump inhibitor (optional, but recommended for HeLa, U2OS).

  • Live Cell Imaging Solution (LCIS): Phenol-red free, physiological pH.

Step-by-Step Workflow
  • Preparation (Day 0):

    • Seed cells on glass-bottom dishes (e.g., MatTek or Ibidi) suitable for high-NA objectives.

    • Aim for 60-70% confluency on the day of imaging.

  • Staining Solution Preparation (Day 1):

    • Thaw SiR-probe stock and Verapamil.

    • Dilute SiR-probe to 100 nM - 1 µM in pre-warmed growth medium.

      • Note: Start with 500 nM. If signal is weak, increase to 1 µM.

    • Critical Step: If using cell lines with high multi-drug resistance (MDR) activity (e.g., HeLa), add 10 µM Verapamil to the staining solution. This prevents the cells from pumping the dye out.

  • Incubation:

    • Replace culture medium with the Staining Solution.

    • Incubate at 37°C / 5% CO₂ for 1 hour .

    • Note: Do not exceed 4-6 hours for tubulin probes, as they stabilize microtubules and can arrest mitosis (taxol-like effect).

  • Imaging (Wash-Free):

    • Transfer cells directly to the microscope stage incubator.

    • No washing is required. The background fluorescence of unbound SiR dye is negligible due to the spirolactone equilibrium.

    • Excitation: 640 nm laser (or Cy5 filter set).

    • Emission: 660-700 nm.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Signal Dye efflux by MDR pumps.Add 10 µM Verapamil or use a cell line with low efflux (e.g., U2OS).
No Signal Concentration too low.Titrate up to 1 µM. Ensure stock was stored at -20°C anhydrous.
High Background Dye aggregates / precipitates.Spin down stock solution before diluting. Ensure medium contains serum (BSA helps solubilize).
Cell Death / Arrest Cytotoxicity.Reduce concentration (try 100 nM) or incubation time. SiR-Tubulin is a taxane derivative.

Advanced Applications

Super-Resolution Microscopy (STED)

Fluorogenic dyes are uniquely suited for Stimulated Emission Depletion (STED) microscopy. The high photostability of SiR and JF dyes allows them to withstand the high-intensity depletion laser. Furthermore, the "self-healing" nature of the fluorogenic equilibrium can replenish the pool of active fluorophores, enabling longer time-lapse acquisitions.

Single-Molecule Tracking (SMLM)

By tuning the


 equilibrium, chemists have created "blinking" dyes (e.g., HMSiR ) that spontaneously cycle between ON and OFF states without the need for toxic redox buffers. This enables PALM/STORM -like imaging in living cells with standard buffers.

References

  • Lukinavičius, G. et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5, 132–139.[3]

  • Lukinavičius, G. et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton.[2][4][5][6][7][8] Nature Methods, 11, 731–733.

  • Grimm, J. B. et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.[9] Nature Methods, 12, 244–250.

  • Grimm, J. B. et al. (2017).[10] Bright and photostable chemogenetic indicators for imaging in vitro and in vivo.[1][4][6][11][12][13][14] Science, 358(6368).

  • Uno, S. et al. (2014).[4] A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging.[9] Nature Chemistry, 6, 681–689.

Sources

Exploratory

The Next-Generation Standard for Green-Channel SMLM: A Technical Deep Dive into HM-JF526 NHS

Executive Summary HM-JF526 NHS (Hydroxymethyl-Janelia Fluor 526 N-hydroxysuccinimide ester) represents a paradigm shift in single-molecule localization microscopy (SMLM).[1][2] Unlike traditional dSTORM dyes that require...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

HM-JF526 NHS (Hydroxymethyl-Janelia Fluor 526 N-hydroxysuccinimide ester) represents a paradigm shift in single-molecule localization microscopy (SMLM).[1][2] Unlike traditional dSTORM dyes that require toxic, thiol-heavy "blinking buffers" to forcibly cycle fluorophores, HM-JF526 is chemically engineered to exhibit spontaneous blinking under physiological conditions.[1]

This guide serves as an operational manual for researchers deploying HM-JF526 for high-fidelity single-molecule tracking (SPT) and super-resolution imaging.[1] It synthesizes the chemical thermodynamics of the dye with practical, field-proven protocols.[1]

Part 1: The Mechanistic Core

The Thermodynamics of Spontaneous Blinking

To master HM-JF526, one must understand the Lactone-Zwitterion Equilibrium (


) .[1]

Standard rhodamines are often always "on" (fluorescent).[1] To achieve the sparsity required for single-molecule detection (SMD), traditional methods use high-power lasers and reducing agents (e.g.,


-mercaptoethanol) to force dyes into a dark state.[1] HM-JF526 bypasses this by modifying the dye's intramolecular cyclization.[1]
  • The "HM" Modification: The introduction of a hydroxymethyl group shifts the equilibrium constant (

    
    ) toward the non-fluorescent lactone (closed) form.[1]
    
  • The Result: At physiological pH (7.4), the dye exists primarily in the dark state (>99%).[1] However, it spontaneously and stochastically thermally opens to the fluorescent zwitterion state for milliseconds before closing again.

  • The Benefit: This intrinsic blinking allows for SMLM in live cells using standard culture media (PBS or DMEM), preserving cell health and cytoskeletal integrity.[1]

Visualization of the Blinking Cycle

The following diagram illustrates the chemical switching mechanism that governs HM-JF526 functionality.

HM_JF526_Mechanism Figure 1: The spontaneous equilibrium shift (K_L-Z) enabling buffer-free blinking. Lactone Closed Lactone Form (Non-Fluorescent) >99% Population Zwitterion Open Zwitterion Form (Fluorescent) <1% Population Lactone->Zwitterion Spontaneous Thermal Opening (k_on) Zwitterion->Lactone Rapid Cyclization (k_off) Photon Photon Emission (550 nm) Zwitterion->Photon Excitation (526nm)

Part 2: Technical Specifications & Data Profile

Photophysical Properties

HM-JF526 fills the critical "green/yellow" gap in SMLM, previously occupied by dyes like Alexa Fluor 532 or Cy3B which require complex buffers.[1]

PropertyValueOperational Implication
Excitation Max 526 nmCompatible with standard 514 nm or 532 nm laser lines.[1]
Emission Max 550 nmDetectable with standard Cy3/TRITC filter sets.[1]
Reactive Group NHS EsterTargets primary amines (Lysine residues, N-termini).[1]
Blinking Mode SpontaneousNo UV activation required. No oxygen scavengers needed.[1]
Cell Permeability HighExcellent for intracellular live-cell targets.[1]
Localization Precision ~25 nmAchievable with ~500-600 photons per event [1].[1]
Comparative Performance Matrix

Comparison against standard SMLM fluorophores.

FeatureHM-JF526 NHSAlexa Fluor 647mEos3.2 (Protein)
Live Cell Compatible? Yes No (Requires toxic buffer)Yes
Buffer Requirement PBS / MediaGLOX + MEA/BMEPBS / Media
Photon Budget High (~600/frame)Very High (~1000+)Low (~200)
Labeling Density Tunable (Chemical)Tunable (Chemical)Fixed (Genetic)
Spectral Channel Yellow/GreenFar RedGreen/Red (Switch)

Part 3: Optimized Experimental Protocol

Conjugation Workflow (Self-Validating)

The following protocol ensures optimal Degree of Labeling (DOL). For SMLM, a DOL of 1.0–2.0 is ideal to prevent quenching while ensuring signal.

Materials:

  • Target Protein/Antibody (BSA-free, in PBS pH 7.4).[1]

  • HM-JF526 NHS (reconstituted in anhydrous DMSO).[1]

  • Zeba Spin Desalting Columns (7K MWCO).[1]

Step-by-Step Methodology:

  • Preparation: Adjust protein concentration to 1–2 mg/mL. Add 1/10th volume of 1M NaHCO₃ (pH 8.[1]3) to ensure deprotonation of lysines.[1]

  • Reaction: Add HM-JF526 NHS at a 3:1 to 5:1 molar excess (Dye:Protein).

    • Expert Insight: Do not use the standard 10:1 excess used for confocal; it leads to over-labeling and self-quenching, which ruins single-molecule localization precision.[1]

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Purification: Remove excess free dye using Zeba Spin columns or dialysis.[1] Free dye contributes to high background in SMLM.

  • Validation (The "Stop/Go" Check): Measure absorbance at 280 nm (

    
    ) and 526 nm (
    
    
    
    ). Calculate DOL:
    
    
    (Where
    
    
    and CF
    
    
    .[1] If DOL < 0.8, repeat with higher excess. If DOL > 2.5, discard).[1]
Imaging Acquisition Workflow

This workflow is designed for a TIRF (Total Internal Reflection Fluorescence) or HILO (Highly Inclined and Laminated Optical sheet) configuration.[1]

Workflow Figure 2: Simplified imaging workflow requiring no special buffer preparation. Sample Live/Fixed Sample (Labeled with HM-JF526) Microscope TIRF/HILO Microscope 532nm Excitation Sample->Microscope Buffer Imaging Buffer (PBS or Opti-MEM) NO Thiols/Oxygen Scavengers Buffer->Microscope Acquisition Acquisition Power: 0.5-2 kW/cm² Exp: 10-30ms Microscope->Acquisition High SNR Events Analysis ThunderSTORM/Picasso Localization & Drift Correction Acquisition->Analysis .tiff stack

[1] Critical Acquisition Parameters:

  • Laser Power: High irradiance (

    
    ) is still beneficial to improve localization precision (photons/frame) even though it's not strictly needed to "off-switch" the dye.[1]
    
  • Frame Rate: HM-JF526 has a fast off-rate (

    
    ).[1] Use exposure times between 10 ms and 30 ms .[1] Longer exposures will result in motion blur of the single molecules.
    
  • Drift Correction: Essential for super-resolution.[1] Use fiducial markers (gold nanoparticles) or cross-correlation redundancy analysis.[1]

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
No Blinking (Static Signal) Over-labeling (DOL > 3)Reduce Dye:Protein ratio during conjugation.[1]
Low Photon Count pH MismatchEnsure imaging buffer is pH 7.2–7.4. Acidic pH locks the dye in the lactone form; basic pH forces it open.
High Background Unbound DyePerform a second desalting step or extensive washing (for fixed cells).[1]
The "Self-Validating" System

To ensure your system is working before committing to expensive experiments:

  • Spot Test: Place a drop of dilute conjugate (1 nM) on a coverslip.[1]

  • Observe: Under HILO illumination, you should see distinct, diffraction-limited spots appearing and disappearing.[1]

  • Quantify: If spots are persistent (lasting >10 frames), the dye environment is incorrect (check pH) or the dye has degraded to a non-fluorogenic form.[1]

References

  • Zheng, Q., Lavis, L. D., et al. (2019).[1][3] Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 5(9), 1602–1613.[1] [Link][1]

  • Grimm, J. B., & Lavis, L. D. (2022).[1] Synthesis of Janelia Fluor Dyes. Methods in Molecular Biology, 2394, 1–21.[1] [Link]

  • Legant, W. R., et al. (2016).[1] High-density three-dimensional localization microscopy across large volumes.[1] Nature Methods, 13(4), 359–365.[1] (Contextual usage of JF dyes in high-density imaging). [Link]

Sources

Foundational

Key features of HM-JF526 NHS for super-resolution

Technical Deep Dive: HM-JF526 NHS for Super-Resolution Microscopy Content Type: Technical Whitepaper Audience: Researchers, Microscopists, and Drug Discovery Scientists Subject: High-Fidelity Labeling & Spontaneous Blink...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: HM-JF526 NHS for Super-Resolution Microscopy

Content Type: Technical Whitepaper Audience: Researchers, Microscopists, and Drug Discovery Scientists Subject: High-Fidelity Labeling & Spontaneous Blinking with HM-JF526 NHS

Executive Summary

HM-JF526 NHS (Hydroxymethyl Janelia Fluor® 526, N-hydroxysuccinimide ester) represents a paradigm shift in super-resolution microscopy, specifically for Single-Molecule Localization Microscopy (SMLM) and dSTORM .[1] Unlike traditional cyanine dyes (e.g., Alexa Fluor 647) that require toxic, thiol-rich "blinking buffers" to induce photoswitching, HM-JF526 is engineered to exhibit spontaneous blinking in physiological buffers (e.g., PBS).[1]

This capability is driven by a rational chemical modification—the introduction of a hydroxymethyl group—that fine-tunes the dye's lactone-zwitterion equilibrium.[1] For researchers, this means high-density localization data without the artifact-inducing reducing agents that can distort cellular ultrastructure.[1]

Chemical Architecture & Photophysics

The core innovation of HM-JF526 lies in the modulation of the Lactone-Zwitterion Equilibrium (


) .[1]
  • The Mechanism : Rhodamine derivatives exist in a dynamic equilibrium between a non-fluorescent, closed lactone form and a fluorescent, open zwitterion form.[1]

  • The "HM" Modification : The addition of a hydroxymethyl group shifts this equilibrium significantly toward the closed lactone form (

    
    ).[1]
    
  • Spontaneous Blinking : At physiological pH (7.4), the vast majority of dye molecules are "dark" (lactone).[1] Stochastic thermal fluctuations transiently open the ring to the "bright" (zwitterion) state.[1] This intrinsic cycling eliminates the need for high-power laser switching or exogenous oxygen scavengers.[1]

Table 1: Key Photophysical Properties[1][2]
PropertyValueNotes
Excitation Max (

)
526 nmCompatible with standard 532 nm or 514 nm lasers
Emission Max (

)
550 nmYellow/Green emission channel
Extinction Coefficient (

)
118,000 M

cm

High brightness per molecule
Quantum Yield (

)
0.87Excellent photon budget for localization precision

(Equilibrium)
0.005Heavily favors dark state (critical for SMLM)
Blinking Mode SpontaneousNo thiols (BME/MEA) or oxygen scavengers required

Mechanism of Action: The Spontaneous Blinking Cycle[1]

The following diagram illustrates the thermodynamic equilibrium that allows HM-JF526 to blink without external chemical switching agents.

BlinkingCycle cluster_legend Equilibrium Dynamics Lactone Closed Lactone Form (Non-Fluorescent / Dark) Zwitterion Open Zwitterion Form (Fluorescent / Bright) Lactone->Zwitterion Thermal Fluctuation (Low Probability) Zwitterion->Lactone Rapid Ring Closure Photon Photon Emission (550 nm) Zwitterion->Photon Excitation (526 nm) Info K(L-Z) = 0.005 99.5% of population is Dark 0.5% is Bright at any instant

Figure 1: The spontaneous blinking mechanism of HM-JF526 relies on the thermal equilibrium between the dark lactone and bright zwitterion states.[1]

Experimental Protocol: Antibody Conjugation

To utilize HM-JF526 NHS effectively, the dye must be conjugated to a secondary antibody at an optimal Dye-to-Protein (D/P) ratio.[1] Over-labeling causes quenching; under-labeling reduces localization density. [1]

Materials Required
  • HM-JF526 NHS Ester (Store at -20°C, desiccated).[1][2]

  • Secondary Antibody (IgG, free of BSA/Gelatin/Amines).[1]

  • Conjugation Buffer : 1M Sodium Bicarbonate (NaHCO

    
    ), pH 8.3.[1][3]
    
  • Purification Column : PD MiniTrap™ G-25 or Zeba™ Spin Desalting Columns.[1]

  • Solvent : Anhydrous DMSO.[1]

Step-by-Step Workflow
  • Preparation :

    • Dissolve HM-JF526 NHS in anhydrous DMSO to create a 10 mM stock .

    • Critical: Use immediately. NHS esters hydrolyze rapidly in moisture.[1]

  • Reaction :

    • Adjust antibody concentration to 1–5 mg/mL in PBS.[1]

    • Add 1/10th volume of 1M NaHCO

      
       (pH 8.3)  to the antibody.[1][3]
      
    • Add HM-JF526 NHS stock to the antibody solution.[1][3]

    • Target Ratio : Use a 20:1 molar excess of dye to antibody.[1]

    • Incubate for 60 minutes at room temperature (protected from light).

  • Purification :

    • Equilibrate the desalting column with PBS (pH 7.4).[1]

    • Load the reaction mixture and elute to remove free dye.[1]

  • Validation :

    • Measure Absorbance at 280 nm (

      
      ) and 526 nm (
      
      
      
      ).
    • Calculate Degree of Labeling (DOL):

      
      [1]
      
    • Target DOL: 2–4 dyes per antibody is optimal for SMLM.[1]

Imaging Workflow: dSTORM in PBS

The primary advantage of HM-JF526 is the simplification of the imaging buffer.[1]

ImagingWorkflow Step1 1. Fixation & Permeabilization (PFA / Glutaraldehyde + Triton X-100) Step2 2. Staining Incubate with HM-JF526 conjugated Secondary Ab Step1->Step2 Step3 3. Washing Remove unbound Ab (3x PBS Wash) Step2->Step3 Step4 4. Imaging Buffer Setup Standard PBS (pH 7.4) ONLY Step3->Step4 Crucial Difference: No Oxygen Scavengers Step5 5. Data Acquisition High Power 532 nm Laser (~2 kW/cm²) No UV activation needed Step4->Step5

Figure 2: Simplified dSTORM workflow. Note the absence of reducing agents (MEA/BME) in Step 4.

Technical Considerations for Imaging
  • Buffer : Use standard PBS.[1][3][4] Do not add Glox (Glucose Oxidase) or MEA (Cysteamine).[1] These are unnecessary and may alter the blinking kinetics of HM-JF526.

  • Laser Power : High irradiance (~1–3 kW/cm

    
    ) at 526/532 nm is required to drive the fluorophores rapidly through their emission cycles and facilitate single-molecule detection.[1]
    
  • Drift Correction : Since imaging is performed in PBS, the sample is less prone to chemical fluctuations, but standard fiducial markers are recommended for long acquisitions.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Blinking Rate pH is too lowEnsure Imaging Buffer is pH 7.[1]4. Lower pH stabilizes the lactone (dark) form too strongly.[1]
High Background Unbound Dye / Over-labelingPerform rigorous washing (5x 5 min PBS).[1] Check DOL; if >5, repeat conjugation with lower dye excess.[1]
Fast Bleaching Laser Power too highAlthough robust, HM-JF526 can bleach.[1] Reduce laser power slightly or increase exposure time per frame.
No Blinking (Static Signal) Wrong Dye VariantConfirm you are using HM -JF526. Standard JF526 has a different

and may not blink spontaneously in PBS.

References

  • Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging Source: ACS Central Science (2019) Significance:[1] The seminal paper describing the synthesis and characterization of HM-JF526 and its application in SMLM. [Link][1]

  • Grimm, J. B., et al.[1] "A general method to improve fluorophores for live-cell imaging" Source:[1][5] Nature Methods (2015) Significance:[1] Foundational work on the azetidine substitution strategy used in Janelia Fluor dyes.[1][5] [Link][1]

Sources

Exploratory

An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation

Introduction: The Workhorse of Bioconjugation N-Hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, providing a reliable and efficient method for covalently linking molecules to p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Workhorse of Bioconjugation

N-Hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, providing a reliable and efficient method for covalently linking molecules to proteins, antibodies, and other biomolecules.[1][2] First described nearly six decades ago, their enduring popularity stems from a combination of high reactivity, chemoselectivity towards primary amines, and the ability to form stable amide bonds under mild, aqueous conditions that preserve the structure and function of sensitive biological molecules.[][4] This guide offers a comprehensive exploration of the core principles, critical experimental parameters, and practical applications of NHS ester chemistry, designed for researchers, scientists, and drug development professionals seeking to master this essential bioconjugation technique.

At its core, NHS ester chemistry facilitates the formation of a stable amide bond between a molecule of interest and a primary amine on a biomolecule, such as the N-terminus of a protein or the side chain of a lysine residue.[1][5] This is achieved through a nucleophilic acyl substitution reaction where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[4][5] This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a benign byproduct.[1][]

The Chemistry of Amine Acylation: A Balancing Act

The success of any NHS ester-based bioconjugation hinges on a delicate balance between the desired aminolysis reaction and the competing hydrolysis of the NHS ester.[5][6] Understanding the factors that influence these two competing reactions is paramount to achieving high-yield, specific, and reproducible conjugations.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[][4][5] The thermodynamic stability of this amide bond, with a resonance energy of approximately 20 kcal/mol, renders the reaction effectively irreversible under physiological conditions.[]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack by Amine Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-CO-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Caption: NHS Ester Reaction Mechanism with a Primary Amine.

The Competing Reaction: Hydrolysis

A significant challenge in NHS ester chemistry is the competing reaction of hydrolysis, where water acts as a nucleophile, attacking the NHS ester.[5][7] This leads to the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the efficiency of the desired bioconjugation.[5][6] The rate of hydrolysis is highly dependent on the pH of the reaction medium.[5][7]

G cluster_reactants Reactants cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Carboxylic_Acid R-COOH (Unreactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis NHS N-Hydroxysuccinimide NHS_Ester->NHS Water H₂O (Water) Water->Carboxylic_Acid

Caption: Competing Hydrolysis Reaction of an NHS Ester.

Optimizing Reaction Parameters: A Guide to Success

Careful control over reaction parameters is critical to maximizing the yield of the desired bioconjugate while minimizing unwanted side reactions.

The Critical Role of pH

The pH of the reaction buffer is arguably the most crucial parameter in NHS ester chemistry.[5] It directly influences both the nucleophilicity of the target primary amines and the stability of the NHS ester itself.

  • Low pH (below 7.2): At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards NHS esters.[5][6]

  • High pH (above 8.5): As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of NHS ester hydrolysis also increases significantly at higher pH values.[1][5]

  • Optimal pH Range: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[1][5] A pH of 8.3 to 8.5 is often recommended for the modification of proteins and peptides to strike a balance between amine reactivity and ester stability.[8][9]

Buffer Composition: Avoiding Pitfalls

The choice of buffer is critical to prevent unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for the NHS ester.[1][10] Suitable amine-free buffers include phosphate, bicarbonate/carbonate, HEPES, and borate buffers.[1][11]

Buffer ComponentCompatibility with NHS Ester ReactionsRationale
Tris No Contains a primary amine that competes with the target molecule.[11]
Glycine No Contains a primary amine that competes with the target molecule.[11]
Phosphate Yes Amine-free and provides good buffering capacity in the optimal pH range.[1][11]
Bicarbonate/Carbonate Yes Amine-free and effective in the optimal pH range.[1][11]
HEPES Yes A zwitterionic buffer that is amine-free.[1][11]
Borate Yes Amine-free and suitable for maintaining a stable pH.[1][11]
Reagent Concentration and Molar Ratio

Higher concentrations of both the biomolecule and the NHS ester reagent can favor the desired aminolysis reaction over hydrolysis.[12] A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal molar ratio of NHS ester to the biomolecule needs to be determined empirically, but a 10- to 20-fold molar excess is a common starting point for protein labeling.[6]

Temperature and Reaction Time

NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C for longer periods, such as overnight.[2][5] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are required.[1][12]

Solvent for NHS Ester Dissolution

Many NHS ester reagents are not readily soluble in aqueous buffers and must first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][7] It is crucial to use anhydrous (water-free) solvents to prevent premature hydrolysis of the NHS ester before it is added to the reaction mixture.[7] Degraded DMF can contain dimethylamine, which will react with the NHS ester, so it is important to use high-quality, amine-free DMF.[9][13]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for performing NHS ester bioconjugation reactions. Optimization will likely be required for specific applications.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol outlines a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • NHS ester of the label.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Purification column (e.g., desalting column or size-exclusion chromatography).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[2][9] The optimal pH is generally between 8.3 and 8.5.[8][9]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][14]

  • Perform the Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[6][14]

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2] If the label is light-sensitive, protect the reaction from light.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-100 mM.[10] Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purify the Conjugate: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[8][10]

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the appropriate wavelengths for the protein (typically 280 nm) and the label.[6]

Caption: General Workflow for Protein Labeling with an NHS Ester.

Protocol 2: Qualitative Activity Test for NHS Esters

This protocol can be used to quickly assess the reactivity of an NHS ester reagent, which is particularly useful if the reagent has been stored for a long time or if low conjugation yields are observed. The principle is based on the fact that hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light around 260 nm.[13][15]

Materials:

  • NHS ester reagent.

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8).

  • 0.5 M NaOH.

  • Spectrophotometer.

Procedure:

  • Prepare NHS Ester Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of buffer.[15] If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF before adding the buffer.[15]

  • Prepare Control: Prepare a control tube with the same buffer and solvent (if used) but without the NHS ester.[15]

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.[13]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH and vortex for 30 seconds.[13][15]

  • Final Absorbance Reading: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[15]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed.[15] If there is little to no change in absorbance, the reagent may have already been hydrolyzed and is inactive.[15]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table addresses common problems and their potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield - Inactive NHS ester due to hydrolysis. - Suboptimal pH (too low). - Presence of primary amines in the buffer (e.g., Tris, glycine). - Poor solubility of the NHS ester.- Test the activity of the NHS ester (Protocol 2). - Ensure the reaction pH is between 7.2 and 8.5.[12] - Use an amine-free buffer.[12] - Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[12]
Low Degree of Labeling (DOL) - Insufficient molar excess of the NHS ester. - Sterically hindered primary amines on the biomolecule. - Short reaction time.- Increase the molar ratio of the NHS ester to the biomolecule. - Consider using a longer linker to overcome steric hindrance.[16] - Increase the incubation time or perform the reaction at room temperature instead of 4°C.
Precipitation During Reaction - High concentration of organic solvent. - The bioconjugate is less soluble than the starting biomolecule.- Keep the volume of organic solvent to a minimum (typically <10% of the total reaction volume). - Perform the reaction at a lower biomolecule concentration.

Applications in Research and Drug Development

The versatility of NHS ester chemistry has led to its widespread use in a variety of applications.

  • Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[2]

  • Biotinylation: Labeling proteins with biotin for purification or detection using streptavidin-based systems.[2]

  • Antibody-Drug Conjugates (ADCs): NHS esters are crucial for creating ADCs, where a bifunctional linker containing an NHS ester is used to attach a cytotoxic drug to an antibody.[2][17]

  • Surface Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and biochips.[2]

  • Crosslinking: Using bifunctional NHS esters to study protein-protein interactions.[2]

Conclusion: A Powerful and Versatile Tool

NHS ester chemistry remains an indispensable tool for bioconjugation due to its simplicity, efficiency, and the stability of the resulting amide bond.[1][] By understanding the underlying chemistry, carefully optimizing reaction conditions, and being aware of potential pitfalls, researchers can successfully leverage this powerful technique to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.[1]

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Leveraging NHS Ester Chemistry for Targeted Biomolecule Conjugation. Retrieved from [Link]

  • AxisPharm. (n.d.). Mal-Alkyl-NHS ester. Retrieved from [Link]

Sources

Foundational

Introduction: Unveiling HM-JF526, a Superior Fluorophore for Advanced Imaging

An In-Depth Technical Guide to the Photophysical Properties and Application of HM-JF526 NHS Ester In the rapidly evolving landscape of cellular imaging, the demand for brighter, more photostable, and functionally versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Properties and Application of HM-JF526 NHS Ester

In the rapidly evolving landscape of cellular imaging, the demand for brighter, more photostable, and functionally versatile fluorescent probes is incessant. HM-JF526 NHS ester emerges as a significant advancement in this field, offering a unique combination of properties tailored for high-performance microscopy.[1] It is a fluorogenic, yellow-emitting dye engineered as a hydroxymethyl derivative of the acclaimed Janelia Fluor® 526 (JF526).[2] This key modification endows the molecule with the ability to spontaneously blink under standard physiological conditions, a highly desirable characteristic for super-resolution techniques like dSTORM (Direct Stochastic Optical Reconstruction Microscopy) as it circumvents the need for aggressive, strongly reducing imaging buffers that can be cytotoxic.[2][3]

Equipped with a reactive N-hydroxysuccinimidyl (NHS) ester group, HM-JF526 is designed for the straightforward labeling of primary amines on biomolecules, enabling the precise attachment of this powerful fluorophore to antibodies, proteins, and other targets of interest.[4][5] Its cell-permeable nature further extends its utility to live-cell imaging, making it a versatile tool for a range of applications including confocal microscopy, STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), and single-molecule localization microscopy (SMLSM).[2][5]

This guide provides a comprehensive overview of the core photophysical characteristics of HM-JF526, detailed protocols for the empirical determination of its quantum yield, and a step-by-step workflow for its conjugation to biomolecules, empowering researchers to harness its full potential in their experimental designs.

Part 1: Core Photophysical Properties of HM-JF526

The performance of a fluorophore is defined by a set of intrinsic photophysical parameters. Understanding these properties is critical for selecting the appropriate excitation sources, emission filters, and for quantitative analysis. The key spectral characteristics of HM-JF526 are summarized below.

Causality Behind the Data: The excitation and emission maxima dictate the optimal laser lines and filter sets for imaging, ensuring maximal signal capture and minimal crosstalk. The molar extinction coefficient is a direct measure of how strongly the dye absorbs light at a given wavelength; a higher value, like that of the parent JF526 compound, translates to a greater potential for fluorescence emission. The fluorescence quantum yield represents the efficiency of converting absorbed photons into emitted photons and is a fundamental determinant of the dye's brightness.

Photophysical ParameterValueSignificance for Researchers
Excitation Maximum (λex) 526 nm[2]Aligns well with common laser lines (e.g., 488 nm), providing efficient excitation.
Emission Maximum (λem) 550 nm[2]Dictates the selection of emission filters for optimal signal detection in the yellow-green spectrum.
Molar Extinction Coefficient (ε) 118,000 M-1cm-1[5][6]Indicates high light-absorbing efficiency, contributing to the dye's overall brightness. (Value based on parent JF526).
Quantum Yield (Φ) 0.87[5][6]Represents a high efficiency of converting absorbed light to fluorescence, resulting in a very bright signal. (Value based on parent JF526).
Recommended Solvent TFE + 0.1% TFA[2][5][7]Use of this solvent system is recommended for accurate and reproducible absorbance measurements.

Part 2: Experimental Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[8][9][10] While absolute determination requires specialized instrumentation like an integrating sphere, a highly reliable relative quantum yield can be determined using the comparative method.[10][11][12] This method involves comparing the fluorescence of the sample (HM-JF526) to a well-characterized fluorescent standard with a known quantum yield under identical conditions.

Expertise & Trustworthiness: The core principle of this protocol is to ensure that both the standard and the sample are absorbing the same number of photons. This is achieved by preparing solutions with identical absorbance at the same excitation wavelength.[12] To ensure accuracy and negate artifacts from the inner filter effect, all absorbance measurements must be kept in the linear range, typically below 0.1 AU. The protocol's self-validating nature comes from the use of multiple concentrations to generate a linear plot of integrated fluorescence vs. absorbance, where the slope is the key metric, minimizing the impact of a single erroneous measurement.[10]

Detailed Protocol: Relative Quantum Yield Determination
  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to HM-JF526. Rhodamine 6G in ethanol (Φf ≈ 0.95) is a suitable candidate.

  • Stock Solution Preparation: Prepare 1 mM stock solutions of both HM-JF526 and the chosen standard (e.g., Rhodamine 6G) in an appropriate solvent (e.g., ethanol for Rhodamine 6G, TFE/TFA for HM-JF526 absorbance, then diluted into a final assay buffer like PBS for fluorescence measurements).

  • Preparation of Dilutions: Create a series of dilutions from the stock solutions for both the standard and HM-JF526. The goal is to obtain five solutions for each dye with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurement:

    • Set a UV-Vis spectrophotometer to the chosen excitation wavelength (e.g., 488 nm).

    • Record the absorbance of each of the ten prepared solutions. Ensure the instrument is blanked with the same solvent used for the dilutions.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation wavelength to the same value used for absorbance measurements (e.g., 488 nm).

    • Record the fluorescence emission spectrum for each of the ten solutions. It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for all measurements.[11]

    • Record the emission spectrum of a solvent-only blank.

  • Data Analysis:

    • Subtract the blank spectrum from each of the recorded emission spectra.

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

    • For both the standard and HM-JF526, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

    • Perform a linear regression for both datasets to obtain the slope (Gradient, or Grad) of the line.

  • Calculation: Calculate the quantum yield of HM-JF526 (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term cancels out).

G cluster_prep Solution Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis & Calculation p1 Prepare 1 mM Stock Solutions (HM-JF526 & Standard) p2 Create Serial Dilutions (Abs < 0.1) p1->p2 m1 Measure Absorbance at Excitation λ p2->m1 m2 Measure Emission Spectra (Identical Settings) m1->m2 a1 Integrate Emission Spectra m2->a1 a2 Plot Integrated Intensity vs. Absorbance a1->a2 a3 Calculate Slopes (Gradients) a2->a3 a4 Calculate Quantum Yield (Φx) using Comparative Formula a3->a4

Workflow for relative quantum yield determination.

Part 3: HM-JF526 NHS Ester Bioconjugation

The NHS ester functionality of HM-JF526 allows for its covalent attachment to biomolecules through the formation of a stable amide bond with primary amines.[4][13][14] This is the most common method for labeling proteins, where the dye reacts with the ε-amino group of surface-exposed lysine residues.

Expertise & Trustworthiness: The success of the conjugation reaction is critically dependent on pH.[15] The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. This is typically achieved at a slightly basic pH of 8.3-8.5.[4][15] However, at higher pH values, the competing reaction of NHS ester hydrolysis increases significantly, reducing the labeling efficiency. Therefore, maintaining the pH within this optimal window is paramount. The protocol is self-validating through the final purification and characterization steps, which separate the successfully labeled conjugate from unreacted dye and allow for the determination of the degree of labeling (DOL), confirming the outcome of the reaction.

Detailed Protocol: Protein Labeling with HM-JF526 NHS Ester
  • Preparation of the Protein:

    • Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer. A 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS) adjusted to pH 8.3 is recommended.[15]

    • Ensure the protein solution is free of any amine-containing stabilizers like Tris or glycine, as these will compete with the labeling reaction.[4]

    • The optimal protein concentration is typically between 1-10 mg/mL.[15]

  • Preparation of the Dye:

    • Shortly before use, allow the vial of HM-JF526 NHS ester to warm to room temperature to prevent moisture condensation.[13]

    • Prepare a 10 mM stock solution of the dye in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][14]

  • Calculation of Reagents:

    • Determine the molar quantities of the protein and dye. A common starting point for optimization is a 10-20 fold molar excess of dye to protein.[4] The optimal ratio may need to be determined empirically for each specific protein.

  • Labeling Reaction:

    • Add the calculated volume of the HM-JF526 NHS ester stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for at least 1 hour at room temperature, protected from light.[4][14] Some protocols may benefit from overnight incubation on ice.[15]

  • Purification of the Conjugate:

    • The most critical step is to remove the unreacted, free dye from the labeled protein.

    • For macromolecules like antibodies, gel filtration or size-exclusion chromatography (e.g., a PD-10 or Zeba™ Spin desalting column) is highly effective.[4]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS pH 7.4).

    • Apply the reaction mixture to the column. The larger protein-dye conjugate will elute first, while the smaller, unreacted dye molecules are retained and elute later.

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 526 nm (for HM-JF526).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, to ensure consistency between batches.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification & Storage p1 Prepare Protein in Amine-Free Buffer (pH 8.3) r1 Add Dye Stock to Protein (10-20x Molar Excess) p1->r1 p2 Prepare 10 mM Dye Stock in Anhydrous DMSO p2->r1 r2 Incubate 1 hr at RT (Protected from Light) r1->r2 u1 Separate Conjugate from Free Dye (e.g., Gel Filtration) r2->u1 u2 Collect Labeled Protein Fractions u1->u2 u3 Characterize DOL (A280/A526) u2->u3 u4 Store Conjugate Properly u3->u4

Workflow for protein bioconjugation with HM-JF526 NHS.

Conclusion

HM-JF526 NHS ester represents a pinnacle of modern fluorophore design, providing researchers with an exceptionally bright, versatile, and functionally elegant tool for advanced cellular imaging. Its hydroxymethyl modification confers unique spontaneous blinking properties ideal for single-molecule localization microscopy, while its high quantum yield ensures excellent performance in conventional confocal applications. By understanding its core photophysical properties and employing the robust, validated protocols detailed in this guide, scientists and drug development professionals can confidently integrate HM-JF526 into their workflows to achieve unparalleled clarity and resolution in their imaging experiments.

References

  • Resch-Genger, U., Rurack, K., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Würth, C., Grabolle, M., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Bio-Techne. Janelia Fluor Dyes Products. Bio-Techne. [Link]

  • Zheng, Q., Ayala, A. X., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ResearchGate. [Link]

  • Zheng, Q., Ayala, A. X., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. PMC. [Link]

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Quanta BioDesign. AQuora® NHS Ester Dyes. Amazon AWS. [Link]

  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

  • Abberior. NHS ester protocol for labeling proteins. Abberior. [Link]

  • Zheng, Q., Ayala, A. X., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Antibody Conjugation with HM-JF526 NHS Ester for SMLM

Introduction & Scientific Context This guide details the protocol for conjugating HM-JF526 NHS Ester to primary antibodies. HM-JF526 (Hydroxymethyl Janelia Fluor 526) is a fluorogenic, green-yellow emitting fluorophore s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

This guide details the protocol for conjugating HM-JF526 NHS Ester to primary antibodies. HM-JF526 (Hydroxymethyl Janelia Fluor 526) is a fluorogenic, green-yellow emitting fluorophore specifically engineered for Single-Molecule Localization Microscopy (SMLM) .

Why HM-JF526?

Unlike standard fluorophores (e.g., Alexa Fluor 488) that require toxic "blinking buffers" containing thiols and oxygen scavengers to achieve stochastic switching, HM-JF526 exhibits spontaneous blinking . This property is derived from a tuned equilibrium between a non-fluorescent lactone form and a fluorescent zwitterion form. This allows for high-quality dSTORM (Direct Stochastic Optical Reconstruction Microscopy) imaging in physiological buffers (e.g., PBS), preserving live-cell physiology and delicate structural integrity.

The Chemistry: NHS Ester Conjugation

The HM-JF526 dye is supplied as an N-hydroxysuccinimide (NHS) ester .[1] This reactive group targets primary amines (


) present on the N-terminus and Lysine (Lys) residues of the antibody. The reaction forms a stable amide bond, ensuring the dye remains covalently attached during rigorous washing steps.

Mechanistic Workflow

The following diagram illustrates the conjugation workflow and the chemical logic ensuring successful labeling.

G Start Purified Antibody (Amine-free Buffer) Reaction Conjugation Reaction (pH 8.3, 1h @ RT) Start->Reaction Primary Amines Activation HM-JF526 NHS (Dissolved in DMSO) Activation->Reaction Reactive Ester Quench Quenching (Tris/Glycine) Reaction->Quench Amide Bond Formation Purify Purification (Gel Filtration) Quench->Purify Remove Free Dye QC QC: DOL Calculation (Abs 280/526 nm) Purify->QC Final Conjugate

Figure 1: Critical path for HM-JF526 antibody conjugation. High contrast nodes denote key checkpoints.

Materials & Equipment

Reagents
  • HM-JF526 NHS Ester: Store at -20°C, desiccated.

  • Primary Antibody: Concentration

    
     1 mg/mL. Must be free of carrier proteins (BSA, Gelatin) and amine-containing buffers (Tris, Glycine).
    
  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3–8.5.
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1][2][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Elution/Storage Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Equipment
  • NanoDrop or UV-Vis Spectrophotometer.

  • Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.

  • Microcentrifuge.

Detailed Protocol

Phase 1: Antibody Preparation

Critical Step: Ensure the antibody is in an amine-free buffer. If the antibody is in Tris or contains BSA, perform a buffer exchange into PBS using a spin column before starting.

  • Adjust pH: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution.

    • Example: To 90 µL of antibody in PBS, add 10 µL of Bicarbonate. Final pH should be ~8.3.

  • Verify Concentration: Measure

    
    .[1][2][4][5] Target concentration is 1–3 mg/mL .
    
Phase 2: Dye Preparation

Expert Insight: NHS esters hydrolyze rapidly in water. Do not dissolve the dye until immediately before use.

  • Thaw: Allow the HM-JF526 vial to warm to room temperature (RT) before opening to prevent condensation.

  • Dissolve: Add anhydrous DMSO to the dye to create a 10 mM stock solution .

    • Note: MW of HM-JF526 NHS is ~645.5 g/mol (verify on specific batch CoA).

    • Calculation: For 0.1 mg dye, add ~15.5 µL DMSO.

Phase 3: Conjugation Reaction
  • Calculate Molar Ratio: For SMLM, a Degree of Labeling (DOL) of 2–4 is optimal. Start with a 15:1 dye-to-protein molar excess .

  • Mix: Slowly add the required volume of HM-JF526 stock to the antibody solution while gently vortexing.

    • Volume Check: Ensure DMSO constitutes <10% of the final reaction volume to prevent antibody denaturation.

  • Incubate: Rotate the mixture for 60 minutes at Room Temperature (20–25°C) , protected from light.

Phase 4: Quenching & Purification[2]
  • Quench: Add 1/10th volume of 1 M Tris-HCl (pH 8.0) . Incubate for 10 minutes. This reacts with excess NHS ester, stopping the reaction.

  • Purify: Equilibrate a Zeba Spin Column or PD-10 column with PBS. Load the reaction mixture and elute according to manufacturer instructions.

    • Why: This removes free dye.[5] Free dye causes high background in SMLM and interferes with localization algorithms.

Quality Control: Calculating Degree of Labeling (DOL)

Trustworthiness in SMLM data relies on knowing your DOL. Under-labeling leads to sparse reconstructions; over-labeling leads to quenching and aggregation.

Formula:



Constants for HM-JF526:

  • 
     (Extinction Coeff):  118,000 
    
    
    
    at 526 nm.
  • CF (Correction Factor): ~0.19 (Absorbance of dye at 280 nm / Absorbance at max).

  • 
     (IgG):  210,000 
    
    
    
    .[4]

Procedure:

  • Dilute conjugate (e.g., 1:10) and measure Absorbance at 280 nm (

    
    ) and 526 nm (
    
    
    
    ).
  • Plug values into the formula.[1][2]

  • Target Range: 2.0 – 4.0 dyes per antibody.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
DOL < 1.0 Hydrolyzed NHS esterUse fresh anhydrous DMSO; ensure dye is stored desiccated.
Interfering aminesDialyze antibody thoroughly against PBS before adding Bicarbonate.
DOL > 6.0 Dye excess too highReduce dye:protein molar ratio to 10:1 or 5:1.
Precipitation Over-labeling / HydrophobicityRemove aggregates via centrifugation (10,000 x g, 5 min). Lower DOL in future.
No Blinking Wrong Imaging BufferEnsure imaging in PBS. Avoid Vectashield (inhibits blinking).

References

  • Zheng, Q., et al. (2019).[6][7] "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science, 5(9), 1602–1613.[7]

  • Tocris Bioscience. "Janelia Fluor® 526, NHS ester Product Information."

  • Grimm, J. B., et al. (2017). "A general method to fine-tune fluorophores for live-cell and in vivo imaging."[6] Nature Methods, 14, 987–994.

Sources

Application

Revolutionizing Super-Resolution Microscopy: A Guide to dSTORM Imaging with HM-JF526 NHS

Introduction: Unveiling the Potential of HM-JF526 NHS in dSTORM Direct Stochastic Optical Reconstruction Microscopy (dSTORM) has emerged as a powerful super-resolution technique, enabling the visualization of cellular st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of HM-JF526 NHS in dSTORM

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) has emerged as a powerful super-resolution technique, enabling the visualization of cellular structures with unprecedented detail, far beyond the diffraction limit of light.[1][2] The choice of fluorophore is paramount to the success of dSTORM imaging.[3] This guide introduces HM-JF526 NHS, a fluorogenic, spontaneously blinking green-emitting dye, and provides a comprehensive framework for its application in dSTORM imaging.[4][5]

HM-JF526 NHS, a hydroxymethyl derivative of Janelia Fluor 526, possesses unique photophysical properties that make it exceptionally well-suited for single-molecule localization microscopy (SMLM) techniques like dSTORM.[4][6] A key advantage of HM-JF526 is its intrinsic ability to spontaneously blink, a phenomenon that can simplify the imaging workflow by potentially obviating the need for complex and harsh reducing agents in the imaging buffer.[4][5][7][8] This characteristic not only streamlines the experimental setup but also helps to preserve the intricate cellular structures under investigation.

This application note provides a detailed protocol for utilizing HM-JF526 NHS in dSTORM, from antibody conjugation to image acquisition and analysis. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of super-resolution microscopy for their investigations.

Core Principles: The Chemistry and Photophysics of HM-JF526 NHS

The utility of HM-JF526 NHS in dSTORM is rooted in two fundamental aspects: its amine-reactive N-hydroxysuccinimide (NHS) ester group and the spontaneous blinking of the HM-JF526 fluorophore.

The NHS ester facilitates the covalent conjugation of the dye to primary amines (-NH₂) present on proteins, most notably on lysine residues and the N-terminus of antibodies.[9][10][11] This reaction forms a stable amide bond, ensuring a permanent label on the targeting molecule.[9][10]

The spontaneous blinking of HM-JF526 arises from an equilibrium between a non-fluorescent "off" state and a fluorescent "on" state.[6][7] This stochastic switching allows for the temporal separation of individual fluorophore emissions, a prerequisite for their precise localization in dSTORM.[2]

Photophysical Properties of HM-JF526
PropertyValueReference
Excitation Maximum (λex)526 nm[8]
Emission Maximum (λem)550 nm[8]
Molecular Weight (NHS Ester)645.51 g/mol [4][5]
Reactive GroupN-hydroxysuccinimide (NHS) ester
ReactivityPrimary amines

Experimental Workflow: From Labeled Antibody to Super-Resolved Image

The successful application of HM-JF526 NHS in dSTORM imaging involves a multi-step process, beginning with the conjugation of the dye to a primary or secondary antibody, followed by immunolabeling of the target structure within the cell, and culminating in image acquisition and data analysis.

dSTORM_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis antibody_prep Antibody Preparation conjugation Antibody-Dye Conjugation antibody_prep->conjugation dye_prep HM-JF526 NHS Preparation dye_prep->conjugation purification Purification of Labeled Antibody conjugation->purification immunolabeling Immunolabeling purification->immunolabeling cell_prep Cell Fixation & Permeabilization cell_prep->immunolabeling dstrom_imaging dSTORM Image Acquisition immunolabeling->dstrom_imaging localization Single-Molecule Localization dstrom_imaging->localization reconstruction Image Reconstruction localization->reconstruction analysis Data Analysis reconstruction->analysis

Figure 1. A schematic overview of the experimental workflow for dSTORM imaging using HM-JF526 NHS.

Part 1: Antibody Conjugation with HM-JF526 NHS

This protocol details the steps for covalently labeling an antibody with HM-JF526 NHS.

Materials:
  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)[10][12]

  • HM-JF526 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Quenching solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or spin desalting column)

  • Phosphate-Buffered Saline (PBS)

Protocol:
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[11]

    • Adjust the antibody concentration to 2 mg/mL in PBS.[12][13]

  • HM-JF526 NHS Stock Solution Preparation:

    • Allow the vial of HM-JF526 NHS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of HM-JF526 NHS in anhydrous DMSO.[9][13] This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.[9]

    • Add the HM-JF526 NHS stock solution to the antibody solution. A molar excess of 10-20 fold of dye to antibody is a good starting point. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10][13]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion or spin desalting column, following the manufacturer's instructions.[9][12][13]

    • Elute the purified, labeled antibody in PBS.

  • Determination of Degree of Labeling (DOL):

    • The DOL, the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 526 nm (for HM-JF526).

Part 2: Cell Staining and Preparation for dSTORM Imaging

This section provides a general protocol for immunolabeling fixed cells.

Materials:
  • Cells grown on high-precision coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or Saponin for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody (if using an unlabeled primary and a labeled secondary)

  • HM-JF526 NHS-labeled secondary antibody

  • Wash buffer (e.g., 0.1% BSA in PBS)

Protocol:
  • Cell Fixation:

    • Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation (if applicable):

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[3]

    • Wash the cells three times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the HM-JF526 NHS-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells extensively with wash buffer and finally with PBS.

Part 3: dSTORM Imaging of HM-JF526 Labeled Samples

The spontaneous blinking of HM-JF526 simplifies the imaging buffer requirements. While traditional dSTORM often necessitates a GLOX (glucose oxidase and catalase) oxygen scavenging system and a thiol-containing reducing agent, these may not be strictly necessary for HM-JF526.[4][5][7][8][15]

Simplified Imaging Buffer for HM-JF526:

A basic buffer such as PBS (pH 7.4) can be sufficient to observe the spontaneous blinking of HM-JF526.[7][16] However, to optimize blinking kinetics and minimize photobleaching, a buffer containing an oxygen scavenger and a triplet-state quencher can be beneficial.

Recommended Imaging Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 10 mM NaCl

  • 10% (w/v) Glucose

  • 0.5 mg/mL Glucose Oxidase

  • 40 µg/mL Catalase

  • (Optional) 1-10 mM Mercaptoethylamine (MEA) as a reducing agent to potentially enhance blinking, though lower concentrations or its complete omission should be tested.

Image Acquisition:
  • Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the imaging buffer.

  • Seal the sample to prevent buffer evaporation and oxygen re-entry.

  • Use a dSTORM-capable microscope equipped with a high-power laser for excitation (e.g., 532 nm or 561 nm, depending on the microscope's laser lines and the excitation spectrum of HM-JF526).

  • Illuminate the sample with the excitation laser to induce photoswitching of the HM-JF526 molecules.

  • Acquire a time-series of thousands of images (frames) to capture the stochastic blinking events of individual fluorophores. The exposure time and laser power should be optimized to achieve a low density of simultaneously fluorescing molecules per frame.[3]

dSTORM_Principle a1 b1 a2 c2 a3 b3 a4 c4 a5 b5 a6 c6 a7 c7 a8 b8 l1 b1->l1 l3 b3->l3 l5 b5->l5 l8 b8->l8 l2 c2->l2 l4 c4->l4 l6 c6->l6 l7 c7->l7 d1 d1->l1 d4 d4->l4 d7 d7->l7 r1 l1->r1 r2 l2->r2 r3 l3->r3 r4 l4->r4 r5 l5->r5 r6 l6->r6 r7 l7->r7 r8 l8->r8

Figure 2. The principle of dSTORM imaging. A densely labeled structure is resolved by temporally separating the fluorescence of individual molecules.

Part 4: Data Analysis and Image Reconstruction

The acquired image stack is then processed to generate the final super-resolution image.

  • Single-Molecule Localization: Each frame of the image stack is analyzed to identify and determine the precise coordinates of individual fluorescent events. This is typically achieved by fitting a 2D Gaussian function to the point spread function (PSF) of each blinking molecule.

  • Image Reconstruction: The localized coordinates from all frames are compiled to reconstruct a final super-resolution image, where each localization is represented as a point.

Various open-source and commercial software packages are available for dSTORM data analysis, such as rapidSTORM, ThunderSTORM, or vendor-specific software.[2]

Troubleshooting and Optimization

  • Low Signal-to-Noise Ratio: Increase laser power, optimize imaging buffer, or improve blocking during immunolabeling.

  • High Density of Blinking Events: Reduce laser power or adjust the imaging buffer composition to decrease the "on" time of the fluorophores.

  • Photobleaching: Ensure the imaging buffer has an efficient oxygen scavenging system. Minimize laser exposure when not acquiring data.

Conclusion

HM-JF526 NHS offers a compelling solution for dSTORM imaging, combining the ease of antibody conjugation with the advantage of spontaneous blinking. This simplifies the experimental workflow and provides a robust platform for achieving high-quality super-resolution images. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively employ HM-JF526 NHS to explore the intricate molecular landscape of their biological systems of interest.

References

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters.
  • abberior.rocks. (n.d.). NHS ester protocol for labeling proteins.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Antibody Labeling with NHS Esters.
  • Berg, E. A., & Fishman, J. B. (n.d.). Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. CSH Protocols.
  • BroadPharm. (n.d.). General Protocol of Dye NHS Antibody Labeling Kit.
  • MDPI. (2025). Pushing Optical Resolution to the Few-Nanometer Scale via dSTORM Imaging of Expanded Specimen–Gel Composites.
  • Thermo Fisher Scientific. (n.d.). STORM Microscopy (Stochastic Optical Reconstruction Microscopy).
  • ONI. (2025). dSTORM Imaging Buffer Preparation.
  • ACS Publications. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science.
  • ResearchGate. (n.d.). Localization microscopy with HM-JF 526.
  • MedKoo Biosciences. (n.d.). HM Janelia Fluor® 526, SE.
  • PMC. (2013). Simple buffers for 3D STORM microscopy.
  • ONI. (2023). Dos and Don'ts for mastering dSTORM imaging.
  • bioRxiv. (2023). STORM imaging buffer with refractive index matched to standard immersion oil.
  • YouTube. (2024). The Ins and Outs of Mastering dSTORM Imaging.
  • YouTube. (2024). dSTORM for Beginners.
  • Tocris Bioscience. (n.d.). HM Janelia Fluor® 526, NHS ester.
  • Bio-Techne. (n.d.). Janelia Fluor® Dyes for Super Resolution Microscopy.
  • PMC. (n.d.). Deep learning-driven automated high-content dSTORM imaging with a scalable open-source toolkit.
  • Fisher Scientific. (n.d.). Tocris Bioscience HM Janelia Fluor 526, SE 1 mg.
  • Tocris Bioscience. (n.d.). Janelia Fluor® 526, NHS ester.
  • Tocris Bioscience. (n.d.). HM Janelia Fluor® 526, NHS ester.
  • PMC. (n.d.). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging.
  • Xcess Biosciences. (n.d.). HM Janelia Fluor® 526, SE.
  • ConnectSci. (2013). Focus on Super-Resolution Imaging with Direct Stochastic Optical Reconstruction Microscopy (dSTORM). Australian Journal of Chemistry.
  • MedChemExpress. (n.d.). HM Janelia Fluor® 526, SE (HM-JF526 NHS).

Sources

Method

HM-JF526 NHS for single-molecule localization microscopy (SMLM)

Technical Application Note: High-Fidelity SMLM with Spontaneously Blinking HM-JF526 NHS Executive Summary This guide details the application of HM-JF526 NHS , a hydroxymethyl derivative of Janelia Fluor® 526, designed sp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Fidelity SMLM with Spontaneously Blinking HM-JF526 NHS

Executive Summary

This guide details the application of HM-JF526 NHS , a hydroxymethyl derivative of Janelia Fluor® 526, designed specifically for live-cell and fixed-cell Single-Molecule Localization Microscopy (SMLM) .[1] Unlike conventional dSTORM dyes (e.g., Alexa Fluor 647) that require toxic reducing buffers and high-power laser switching, HM-JF526 utilizes a tunable intramolecular spirocyclization equilibrium to exhibit spontaneous blinking in physiological buffers (PBS).[1]

This document provides a validated workflow for conjugating HM-JF526 NHS to antibodies, optimizing the Degree of Labeling (DOL), and acquiring super-resolution data with <30 nm localization precision.

Scientific Mechanism: The "Spontaneous Blinking" Paradigm

To achieve super-resolution, fluorophores must cycle between "ON" (fluorescent) and "OFF" (dark) states.[1]

  • Traditional dSTORM: Forces dyes into a dark state using high-power lasers and thiols (MEA/BME), which are toxic to live cells.[1]

  • HM-JF526 Innovation: The "HM" (hydroxymethyl) modification shifts the Lactone-Zwitterion equilibrium (

    
    ) .[1] The dye exists primarily in a colorless, non-fluorescent spiro-lactone form (OFF) but spontaneously opens to a fluorescent zwitterion form (ON) at a rate compatible with single-molecule detection.[1]
    
Mechanism Diagram: Intramolecular Spirocyclization

HM_Mechanism Figure 1: Spontaneous Blinking Mechanism of HM-JF526 Lactone Spiro-Lactone Form (Non-Fluorescent / OFF) Equilibrium K(L-Z) Equilibrium (Physiological pH) Lactone->Equilibrium Spontaneous Opening Zwitterion Zwitterion Form (Fluorescent / ON) Equilibrium->Zwitterion Transient State Zwitterion->Lactone Thermal Relaxation Photon Photon Emission (λem ~550nm) Zwitterion->Photon Excitation (λex ~526nm)

Caption: The HM-JF526 dye oscillates between a stable dark state (Lactone) and a transient bright state (Zwitterion) without external switching agents.[1]

Protocol A: Antibody Conjugation with HM-JF526 NHS[1]

Objective: Conjugate HM-JF526 NHS ester to a secondary antibody (IgG) targeting a DOL of 2–4 dyes per protein. Critical Insight: NHS esters are moisture-sensitive.[1] Hydrolysis competes with conjugation. Anhydrous handling is non-negotiable.

Materials
  • Dye: HM-JF526 NHS Ester (Store at -20°C, desiccated).[1][2]

  • Protein: Secondary Antibody (IgG), 1 mg/mL, BSA-free and Azide-free .[1]

  • Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).[1]

  • Buffer A: 1M Sodium Bicarbonate (NaHCO₃), pH 8.3–8.5.[1]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
  • Buffer Exchange (Pre-Conjugation):

    • If the antibody is in Tris or contains BSA/Azide, exchange it into PBS using a Zeba spin column.

    • Reasoning: Tris contains primary amines that will react with the NHS ester, neutralizing the dye before it hits the antibody.

  • pH Adjustment:

    • Add 10% v/v of Buffer A (NaHCO₃) to the antibody solution.

    • Target: Final pH ~8.3. This deprotonates the lysine

      
      -amines, making them nucleophilic for the NHS attack.[1]
      
  • Dye Solubilization:

    • Equilibrate the HM-JF526 NHS vial to room temperature before opening (prevents condensation).[1]

    • Dissolve in anhydrous DMSO to a concentration of 10 mM .

  • Conjugation Reaction:

    • Add the dye to the antibody at a 20:1 Molar Excess (Dye:Protein).[1]

    • Calculation: For 100

      
      g IgG (~0.66 nmol), add ~13.2 nmol dye.[1]
      
    • Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

  • Purification (Crucial):

    • Remove unreacted free dye using a Zeba Spin Column (equilibrated with PBS).[1]

    • Validation: Free dye causes high background in SMLM.

  • Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm (

    
    ) and 526 nm (
    
    
    
    ).
    
    
    [1]
    • 
       (HM-JF526) 
      
      
      
      112,000 M
      
      
      cm
      
      
      (Verify with specific lot).[1]
    • 
       (Correction Factor) 
      
      
      
      0.16.[1]
    • Target DOL: 2.0 – 4.0.

Protocol B: SMLM Imaging Workflow

Objective: Acquire super-resolution images of microtubules or mitochondria. Advantages: No oxygen scavengers (GLOX) or thiols (MEA) required.[1]

Experimental Setup
  • Microscope: TIRF or HILO (Highly Inclined and Laminated Optical sheet) configuration.[1]

  • Excitation: 532 nm (preferred) or 514 nm laser.[1]

  • Filter Set: Standard Cy3/TRITC emission filter (Bandpass 550/50 nm).

  • Camera: EMCCD or sCMOS.[1]

Imaging Steps
  • Sample Preparation:

    • Fix cells (e.g., 3% Paraformaldehyde + 0.1% Glutaraldehyde) for 10 min.[1]

    • Permeabilize and block (3% BSA + 0.2% Triton X-100).[1]

    • Stain with Primary Antibody (1 hr).[1]

    • Stain with HM-JF526 Conjugate (1 hr, 2–5

      
      g/mL).[1]
      
  • Imaging Buffer:

    • Use standard PBS (pH 7.4).

    • Note: Unlike Alexa 647, HM-JF526 does not require an oxygen scavenging system.[1] In fact, oxygen scavengers can sometimes inhibit the blinking of HM dyes.

  • Acquisition Parameters:

    • Laser Power: Moderate to High (~1–2 kW/cm² at the sample).[1]

    • Exposure Time: 20–50 ms.[1]

    • Frames: Acquire 10,000 – 30,000 frames.

    • Observation: You should see sparse, stochastic blinking immediately upon laser activation. No "pumping" phase is needed.

Workflow Diagram

SMLM_Workflow Figure 2: HM-JF526 SMLM Experimental Workflow cluster_prep Sample Prep cluster_acq Acquisition Fixation Fixation (PFA/Glutaraldehyde) Staining Immunostaining (HM-JF526 Secondary) Fixation->Staining Buffer Mount in PBS (No MEA/GLOX needed) Staining->Buffer Laser Excitation: 532nm (1-2 kW/cm²) Buffer->Laser Camera Stream 20k Frames (20-50ms exposure) Laser->Camera Reconstruction Localization Analysis (ThunderSTORM/Picasso) Camera->Reconstruction

Caption: Streamlined workflow eliminating complex buffer preparation steps typical of dSTORM.

Performance Comparison & Data Analysis

HM-JF526 offers a distinct advantage profile compared to traditional SMLM dyes.[1]

FeatureHM-JF526 NHSAlexa Fluor 647 (dSTORM)DNA-PAINT
Blinking Mechanism Spontaneous (

equilibrium)
Photoswitching (Thiol-induced)Binding/Unbinding kinetics
Buffer Requirement PBS (Physiological) GLOX + MEA/BME (Toxic, Reducing)PBS + Imager Strands
Live Cell Compatible? Yes No (Buffer toxicity)Yes (but slow)
Laser Power ModerateVery HighLow
Photon Budget Medium (~500-800 photons/event)High (>2000 photons/event)High
Duty Cycle Tunable via pH (optimum 7.[1]4)Dependent on UV activationDependent on strand concentration

Data Analysis Expectations:

  • Localization Precision (

    
    ):  Expect 
    
    
    
    20–30 nm (dependent on photon count).[1]
  • FWHM (Resolution): Structures like microtubules should resolve to <60–80 nm FWHM.[1]

  • Artifacts: Low background due to the non-fluorescent nature of the "OFF" state (Lactone).[1]

Troubleshooting & Optimization

  • Low Blinking Density:

    • Cause: pH of the imaging buffer is too low (pushes equilibrium too far to Lactone) or too high (pushes to Zwitterion/permanently ON).[1]

    • Fix: Ensure imaging buffer is strictly pH 7.4.[3]

  • High Background (No Blinking):

    • Cause: Dye hydrolysis during storage or conjugation. Hydrolyzed dye may stick non-specifically.

    • Fix: Use fresh anhydrous DMSO.[4] Perform rigorous desalting after conjugation.

  • Photobleaching:

    • Cause: Laser power too high for the specific sample environment.

    • Fix: Reduce laser power density. Although HM-JF526 is robust, the "ON" state is susceptible to bleaching like any rhodamine.[1]

References

  • Lavis, L. D., et al. (2019).[1] "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science, 5(9), 1523–1531.[1]

  • Grimm, J. B., et al. (2015).[1] "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1][5] Nature Methods, 12, 244–250.[1]

  • Tocris Bioscience. "HM Janelia Fluor® 526, NHS ester Product Information."

  • Legant, W. R., et al. (2016).[1] "High-density three-dimensional localization microscopy across large volumes."[1] Nature Methods, 13, 359–365.[1]

Sources

Application

Application Note: Live-Cell Super-Resolution Imaging with HM-JF526 NHS Ester

Executive Summary & Technical Rationale HM-JF526 (Hydroxymethyl Janelia Fluor® 526) represents a paradigm shift in live-cell super-resolution microscopy.[1] Unlike standard fluorophores that require toxic, reducing buffe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

HM-JF526 (Hydroxymethyl Janelia Fluor® 526) represents a paradigm shift in live-cell super-resolution microscopy.[1] Unlike standard fluorophores that require toxic, reducing buffers (e.g., thiol-oxygen scavenger systems) to induce "blinking" for Single-Molecule Localization Microscopy (SMLM) or dSTORM, HM-JF526 is chemically engineered to blink spontaneously in physiological buffers (e.g., PBS, DMEM).[1]

This guide addresses the specific application of the NHS Ester derivative. It is critical to understand that the NHS ester is a reactive precursor.[1] It is not designed for direct addition to cell culture media for specific labeling.[1] Instead, it serves as the universal building block to create specific live-cell probes (e.g., HM-JF526-HaloTag, HM-JF526-Taxol, or HM-JF526-Antibody).[1]

Key Technical Advantages[1]
  • Spontaneous Blinking: The hydroxymethyl (HM) modification tunes the lactone-zwitterion equilibrium (

    
    ), causing the dye to cycle between a non-fluorescent (closed) and fluorescent (open) state without high-power UV activation.[1]
    
  • Physiological Compatibility: Enables dSTORM/SMLM in live cells without the hypoxia or pH shifts caused by traditional GLOX/MEA buffers.[1]

  • Fluorogenicity: Low background fluorescence until bound to the target, often eliminating the need for washing steps.[1]

Mechanism of Action

The utility of HM-JF526 relies on two chemical mechanisms: the conjugation chemistry (NHS ester) and the photophysical switching (HM-Rhodamine scaffold).[1]

The Conjugation Workflow (NHS Ester Chemistry)

The N-hydroxysuccinimide (NHS) ester targets primary amines (


) on ligands or proteins, forming a stable amide bond.[1]

ConjugationWorkflow NHS HM-JF526 NHS Ester Reaction Nucleophilic Attack (pH 8.3) NHS->Reaction Ligand Targeting Ligand (e.g., HaloTag-Amine) Ligand->Reaction Purification Purification (HPLC / Silica) Reaction->Purification -NHS byproduct Probe Live-Cell Probe (HM-JF526-Halo) Purification->Probe Cell Live Cell Incubation Probe->Cell Membrane Permeable

Figure 1: Workflow for converting the reactive HM-JF526 NHS ester into a functional live-cell probe.[1]

The Blinking Mechanism (Lactone-Zwitterion Equilibrium)

Standard rhodamines are always "on."[1] HM-JF526 exists primarily in a colorless, non-fluorescent lactone form.[1] It transiently opens to the fluorescent zwitterion form.[1] This stochastic switching allows single molecules to be localized over time.[1]

Experimental Protocols

Protocol A: Synthesis of Live-Cell Probes (Ligand Conjugation)

Objective: Conjugate HM-JF526 NHS Ester to an amine-containing ligand (e.g., HaloTag amine (O2), SNAP-tag amine, or a small molecule drug like Taxol-amine).[1]

Materials:

  • HM-JF526 NHS Ester (1 mg vials typical).[1]

  • Amine-Ligand (e.g., HaloTag amine ligand).[1]

  • Anhydrous DMSO or DMF.[1]

  • DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve HM-JF526 NHS ester in anhydrous DMSO to 10 mM.[1] Note: Use immediately or store at -20°C under argon/nitrogen.[1] NHS esters hydrolyze rapidly in moisture.[1]

  • Reaction Mix:

    • In a microcentrifuge tube, combine the Amine-Ligand (1.0 equivalent) with HM-JF526 NHS ester (1.1 – 1.5 equivalents).[1]

    • Add DIPEA (3.0 equivalents) to ensure the amine is deprotonated.[1]

    • Adjust volume with DMSO/DMF to keep reactant concentration high (>5 mM).[1]

  • Incubation: Incubate for 2–4 hours at room temperature in the dark with gentle agitation.

  • Purification (Critical):

    • For Small Molecules (Halo/SNAP ligands): Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA) or silica gel chromatography.[1]

    • Why? Unreacted NHS ester will hydrolyze into free acid.[1] If not removed, free dye contributes to background and competes for cellular entry.[1]

  • Lyophilization: Dry the purified fraction and redissolve in DMSO to create a 1 mM Probe Stock Solution.

Protocol B: Live-Cell Labeling & Imaging

Objective: Super-resolution imaging of intracellular targets (e.g., Nucleus, Mitochondria, Cytoskeleton) using the synthesized probe.[1]

Materials:

  • Live cells expressing HaloTag/SNAP-tag fusion proteins (e.g., H2B-HaloTag).[1][2]

  • Imaging Buffer: Phenol-red free DMEM or Live Cell Imaging Solution (LCIS).[1] NO reducing agents (MEA/BME) required. [1]

Step-by-Step Procedure:

  • Seeding: Plate cells on high-optical-quality glass-bottom dishes (No. 1.5H coverglass) 24 hours prior.

  • Staining:

    • Dilute the HM-JF526 Probe (from Protocol A) into warm culture media.[1]

    • Recommended Concentration:100 nM – 500 nM (Higher concentrations may be needed for STED; lower for SMLM to ensure sparse blinking).[1]

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Washing:

    • Remove staining media.[1]

    • Wash 2x with warm, phenol-red free media or PBS.[1]

    • Note: While JF dyes are fluorogenic, washing removes the pool of unbound dye, improving the Signal-to-Noise Ratio (SNR) for single-molecule detection.[1]

  • Imaging Acquisition (SMLM/dSTORM):

    • Microscope: TIRF or HILO (Highly Inclined and Laminated Optical sheet) configuration is preferred to reduce background.[1]

    • Excitation: 532 nm or 514 nm laser (High power density: ~1–5 kW/cm² for dSTORM).[1]

    • Camera: EMCCD or sCMOS running at high frame rate (50–100 fps).[1]

    • Acquisition: Acquire 5,000–20,000 frames. You will observe spontaneous blinking spots without UV activation.[1][3]

Data Specifications & Troubleshooting

Photophysical Properties
PropertyValueNotes
Excitation Max 526 nmCompatible with 514 nm / 532 nm lasers
Emission Max 550 nmYellow/Green emission
Extinction Coeff. 118,000 M⁻¹cm⁻¹High brightness
Quantum Yield 0.87Excellent photon efficiency
Blinking Mode SpontaneousDoes not require GLOX/MEA buffers
Cell Permeability HighCrosses membranes efficiently
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Blinking (Static Signal) Density too highReduce probe concentration (try 10–50 nM). High density leads to overlapping PSFs.[1]
High Background Unreacted DyeEnsure the probe was purified (HPLC) after NHS conjugation. Wash cells 3x for 15 mins.[1]
Low Signal Intensity Hydrolysis of NHSNHS ester degrades in moisture.[1] Use fresh DMSO and store stock under desiccant/argon.[1]
Rapid Bleaching Laser power too highHM-JF526 is stable, but excessive power (>10 kW/cm²) can bleach it.[1] Lower power; blinking is chemically driven, not photo-driven.[1]

References

  • Grimm, J. B., et al. "A General Method to Improve Fluorophores for Live-Cell and Single-Molecule Microscopy."[1] Nature Methods, vol. 12, no.[1] 3, 2015, pp. 244–250.[1] [1]

  • Zheng, Q., et al. "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging."[1] ACS Central Science, vol. 5, no.[1] 9, 2019, pp. 1602–1613.[1] [1]

    • Key Reference: This paper explicitly details the synthesis and characteriz
  • Lavis, L. D. "Chemistry is Dead.[1] Long Live Chemistry!" Biochemistry, vol. 56, no.[1] 39, 2017, pp. 5165–5170.[1] [1]

  • Tocris Bioscience. "Janelia Fluor® 526, NHS ester Product Information."

Sources

Method

Application Note: HM-JF526 NHS in STED and Super-Resolution Microscopy

Introduction and Mechanistic Overview The evolution of super-resolution microscopy, particularly Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), has historically been constrained...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The evolution of super-resolution microscopy, particularly Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), has historically been constrained by the photophysical limitations of available fluorophores. Traditional dyes often require harsh, strongly reducing buffers (e.g., containing MEA or BME) or high-power photoactivation lasers to induce the necessary "blinking" or transient dark states[1].

HM-JF526 NHS (HM Janelia Fluor® 526, N-hydroxysuccinimide ester) represents a paradigm shift in fluorophore engineering. By replacing the standard carboxyl moiety of classic rhodamines with a nucleophilic hydroxymethyl (HM) group, chemists have fundamentally altered the dye's lactone-zwitterion equilibrium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[1].

The Causality of Spontaneous Blinking: Under physiological conditions (pH 7.4), HM-JF526 exists predominantly in a colorless, non-fluorescent closed (leuco) form. However, it spontaneously and transiently switches to an open, fluorescent zwitterionic state[1]. This intrinsic chemical dynamic generates spontaneous blinking without the need for specialized dSTORM buffers, preserving native cellular ultrastructures and enabling long-term live or fixed-cell imaging[2]. Furthermore, despite its 526 nm excitation maximum, HM-JF526 is uniquely compatible with a standard 775 nm pulsed depletion laser, allowing seamless three-color STED multiplexing alongside red and far-red dyes like JF585 and JF646[1].

Photophysical and Chemical Properties

To design a self-validating experimental system, researchers must understand the quantitative parameters of the fluorophore. Table 1 summarizes the critical properties of HM-JF526 NHS.

Table 1: Quantitative Specifications of HM-JF526 NHS

PropertyValue / SpecificationMechanistic Significance
Chemical Name HM-JF526 NHS EsterNHS ester reacts with primary amines (lysines) to form stable amide bonds.
Molecular Weight 645.51 g/mol Small molecule size minimizes steric hindrance on conjugated antibodies.
Excitation / Emission Max 526 nm / 550 nmYellow-emitting dye, ideal for 532 nm or 561 nm laser excitation.
STED Depletion Wavelength 775 nm (Pulsed)Allows 3-color STED using a single 775 nm depletion laser, reducing phototoxicity[1].
Spontaneous Blinking Yes (in standard PBS)Eliminates the need for reducing agents/thiol buffers[1][2].

Experimental Workflow

The following diagram illustrates the logical progression from dye conjugation to super-resolution image acquisition.

G A Target Protein (e.g., Antibody) C Conjugation (pH 8.3) A->C B HM-JF526 NHS (Amine Reactive) B->C D Purification (Size Exclusion) C->D Remove free dye E Immunostaining (Fixed Cells) D->E DOL 2.0 - 3.0 F STED Imaging (775nm Depletion) E->F Spontaneous Blinking in PBS

HM-JF526 NHS conjugation and STED imaging workflow.

Detailed Methodologies and Protocols

Protocol 1: Conjugation of HM-JF526 NHS to Secondary Antibodies

Expertise Note: The NHS ester reaction requires unprotonated primary amines to act as nucleophiles. Therefore, the reaction buffer must be strictly amine-free (no Tris or glycine) and maintained at a slightly basic pH (8.3).

Materials Required:

  • Goat anti-mouse or anti-rabbit IgG (Concentrated to ~5 mg/mL)[3].

  • HM-JF526 NHS (10 mM stock in anhydrous DMSO)[3].

  • Conjugation Buffer: PBS (pH 7.4) mixed with 1 M Sodium Bicarbonate (pH 8.3) at a 9:1 (v/v) ratio[3].

  • PD MiniTrap™ G-25 Desalting Columns (or equivalent)[3].

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the antibody is in the Conjugation Buffer. If the antibody is in Tris or contains sodium azide/BSA, use a centrifugal filter (e.g., Amicon Ultra 0.5 mL) to wash and buffer-exchange into the Conjugation Buffer.

  • Dye Addition: Add 15 to 20 molar equivalents of the 10 mM HM-JF526 NHS DMSO stock to the antibody solution[3].

  • Incubation: Incubate the mixture at room temperature for 90 minutes, protected from light[3].

  • Purification: Equilibrate a PD MiniTrap G-25 column with standard PBS (pH 7.4). Pass the reaction mixture through the column to separate the conjugated antibody from unreacted free dye[3].

  • Validation (Degree of Labeling - DOL):

    • Critical Causality Step: HM-JF526 exists mostly in the colorless closed form at pH 7.4. To accurately measure dye concentration via spectrophotometry, dilute a small aliquot of the conjugate in pH 2.0 buffer . At pH 2.0, the dye is forced 100% into the open, highly absorbing colored form[3].

    • Measure absorbance at 280 nm (protein) and 526 nm (dye). An optimal DOL for STED/SMLM is between 2.0 and 3.0[3].

Protocol 2: Immunofluorescence and STED Microscopy

Expertise Note: Because HM-JF526 blinks spontaneously via its internal equilibrium, you do not need to add oxygen scavengers (GLOX) or thiols (MEA). Standard PBS is sufficient and preferred[1][3].

Step-by-Step Procedure:

  • Fixation & Permeabilization: Fix cells (e.g., U2OS) with 4% Paraformaldehyde (PFA) for 15 minutes. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

  • Primary Staining: Incubate with the primary antibody (e.g., anti-β-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash 3x with PBS.

  • Secondary Staining: Incubate with the HM-JF526-conjugated secondary antibody (from Protocol 1) at a concentration of ~1-5 μg/mL for 1 hour at room temperature. Wash 5x with PBS.

  • Mounting: Mount the coverslip in standard PBS. Seal the edges to prevent evaporation.

  • STED Image Acquisition:

    • Set the confocal excitation laser to 532 nm (or 561 nm)[3].

    • Set the emission detection window to 540–592 nm[3].

    • Engage the 775 nm pulsed depletion laser . Note: The use of 775 nm for a 526 nm dye is non-traditional but highly validated for JF526, allowing it to be co-depleted with red dyes (JF585/JF646) in a single pass, drastically simplifying optical alignment and reducing thermal damage to the sample[1].

Table 2: Recommended 3-Color STED Multiplexing Setup[1][3]

Target / DyeExcitation LaserEmission WindowDepletion Laser
Microtubules / HM-JF526 532 nm540 - 592 nm775 nm (Pulsed)
Mitochondria / JF585 594 nm597 - 643 nm775 nm (Pulsed)
ER / JF646 640 nm650 - 699 nm775 nm (Pulsed)

Troubleshooting and Optimization

  • Low Degree of Labeling (DOL): Ensure the conjugation buffer is strictly at pH 8.3 and free of any competing primary amines. If the NHS ester stock in DMSO has absorbed ambient moisture, it will hydrolyze into an unreactive free acid. Always use anhydrous DMSO and store the dye desiccated at -20°C.

  • No Fluorescence Observed During Imaging: Remember that HM-JF526 is predominantly in the dark state at physiological pH[1][3]. Ensure your excitation laser power is sufficient to detect the stochastic blinking events. Do not attempt to measure bulk fluorescence of the coverslip using low-power epifluorescence, as the signal will appear deceptively dim.

  • High Background in STED: Unreacted dye was likely not fully removed during the PD MiniTrap purification. Run the conjugate through a second desalting column or optimize the washing steps post-staining.

References

  • Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging | ACS Central Science Source: ACS Publications URL:[Link]

  • US20210085805A1 - Fluorophores for super-resolution imaging Source: Google Patents URL

Sources

Application

Application Note: A Researcher's Guide to Immunolabeling Fixed Cells with HM-JF526 NHS Ester

Introduction: Unveiling Cellular Architecture with HM-JF526 HM-JF526 NHS ester is a state-of-the-art fluorogenic and spontaneously blinking dye, making it an exceptional tool for advanced imaging techniques such as super...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Cellular Architecture with HM-JF526

HM-JF526 NHS ester is a state-of-the-art fluorogenic and spontaneously blinking dye, making it an exceptional tool for advanced imaging techniques such as super-resolution microscopy (SRM), including dSTORM, STED, and SIM. Its utility in resolving fine cellular structures, like microtubules and mitochondria, beyond the diffraction limit of conventional microscopy has been demonstrated.[1][2][3] This hydroxymethyl derivative of JF526 is a yellow-emitting dye with excitation and emission maxima at 526 nm and 550 nm, respectively. The key to its application in immunolabeling lies in the N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines on proteins to form stable amide bonds.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a detailed protocol for successfully immunolabeling fixed cells using HM-JF526 NHS ester.

The Chemistry of Precision: The HM-JF526 NHS Ester-Amine Reaction

The foundation of immunolabeling with HM-JF526 NHS ester is the covalent bond formation between the dye and the primary antibody. The NHS ester group is highly reactive towards primary amines, such as those found on the side chains of lysine residues and the N-terminus of antibodies. This reaction is highly selective for primary aliphatic amines, forming a stable amide linkage while releasing N-hydroxysuccinimide as a byproduct.[6]

The efficiency of this conjugation is pH-dependent. An optimal pH range of 7.2 to 9 is recommended, with a sweet spot between 8.3 and 8.5.[4][5] At lower pH values, the primary amines are protonated, rendering them non-nucleophilic and unreactive. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[4][5] It is also crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the antibody for reaction with the dye.[4]

Experimental Workflow: From Cell Seeding to Super-Resolution Imaging

The following protocol outlines the key steps for immunolabeling fixed cells. This workflow is designed to be a robust starting point, with optimization often required for specific cell types and target antigens.

Workflow cluster_prep Cell & Antibody Preparation cluster_staining Immunolabeling Protocol cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips fixation 3. Fixation cell_culture->fixation ab_conjugation 2. Antibody Conjugation (Optional) primary_ab 6. Primary Antibody Incubation ab_conjugation->primary_ab If using directly labeled primary secondary_ab 7. Secondary Antibody Incubation ab_conjugation->secondary_ab If using labeled secondary permeabilization 4. Permeabilization fixation->permeabilization blocking 5. Blocking permeabilization->blocking blocking->primary_ab primary_ab->secondary_ab wash 8. Washing secondary_ab->wash mounting 9. Mounting wash->mounting imaging 10. Super-Resolution Microscopy mounting->imaging

Caption: A generalized workflow for immunolabeling fixed cells with HM-JF526 NHS.

Detailed Protocol for Immunolabeling Fixed Adherent Cells

This protocol is optimized for adherent cells grown on coverslips in a 24-well plate format. Volumes should be adjusted accordingly for other formats.

Materials and Reagents
ReagentRecommended Concentration/Specification
Fixation Solution 4% Paraformaldehyde (PFA) in PBS, pH 7.4
Permeabilization Buffer 0.1-0.25% Triton X-100 in PBS
Blocking Buffer 5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
Primary Antibody Diluted in blocking buffer as per manufacturer's recommendation
HM-JF526 Labeled Secondary Antibody Diluted in blocking buffer (typically 1-10 µg/mL)
Wash Buffer Phosphate-Buffered Saline (PBS)
Mounting Medium Antifade mounting medium
Step-by-Step Methodology
  • Cell Culture:

    • Sterilize coverslips and, if necessary, coat them with an appropriate substrate (e.g., poly-D-lysine) to enhance cell adherence.[7]

    • Seed cells onto the coverslips in a culture plate and grow to the desired confluency (typically 50-70%).[8]

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 10-20 minutes at room temperature.[8][9] Note: Methanol fixation is an alternative but is not compatible with all antigens and may affect cell morphology.[9]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • For intracellular targets, add 0.1-0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[8][10] Note: This step is not necessary for membrane-associated proteins where the epitope is extracellular.[8] Triton X-100 can disrupt cell membranes, so for delicate structures, milder detergents like saponin or digitonin can be considered.[7][8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To minimize non-specific antibody binding, incubate the cells in blocking buffer for 30-60 minutes at room temperature.[8][11] Common blocking agents include BSA and normal serum.[11] When using a secondary antibody, the serum in the blocking buffer should be from the same species as the secondary antibody host.[12][13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7][8][9] Overnight incubation at 4°C often yields better results with lower background.[9][13]

  • Washing:

    • Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[8][9] Thorough washing is critical to reduce background noise.

  • Secondary Antibody Incubation:

    • Dilute the HM-JF526-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7][10] From this point forward, all steps should be performed in the dark to prevent photobleaching of the fluorophore.[14][15]

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.[10]

    • Optionally, a nuclear counterstain like DAPI can be included in one of the final wash steps.[14]

    • Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.[7][8]

    • Seal the edges of the coverslip with nail polish and allow it to dry.[8]

    • Store the slides at 4°C in the dark until imaging.[8]

A Self-Validating System: Ensuring Trustworthy Results

To ensure the reliability and reproducibility of your immunolabeling, it is imperative to include proper controls in your experimental design.[16][17]

Validation cluster_controls Essential Controls for Validation positive_control Positive Control (Known target expression) negative_control Negative Control (No target expression) secondary_only Secondary Antibody Only (No primary antibody) isotype_control Isotype Control (Primary antibody of same isotype, irrelevant specificity) experiment Experimental Sample experiment->positive_control experiment->negative_control experiment->secondary_only experiment->isotype_control

Sources

Method

Application Note: Live-Cell Single-Particle Tracking Using HM-JF526 NHS Ester

Executive Summary Single-particle tracking (SPT) and Single-Molecule Localization Microscopy (SMLM) in living cells demand fluorophores capable of stochastically toggling between dark and emissive states. This ensures th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Single-particle tracking (SPT) and Single-Molecule Localization Microscopy (SMLM) in living cells demand fluorophores capable of stochastically toggling between dark and emissive states. This ensures that the point spread functions (PSFs) of individual molecules do not overlap, allowing for nanometer-scale spatial resolution. Historically, inducing this "blinking" required high-power lasers and cytotoxic reducing buffers (e.g., MEA or BME) combined with oxygen scavengers, which are fundamentally incompatible with long-term live-cell physiology[1].

HM-JF526 (Hydroxymethyl Janelia Fluor 526) revolutionizes this paradigm. By exploiting a finely tuned internal chemical equilibrium, HM-JF526 spontaneously blinks at physiological pH without any chemical additives[2]. This application note provides a comprehensive, self-validating protocol for conjugating HM-JF526 NHS ester to targeting proteins and executing live-cell SPT, designed specifically for researchers and drug development professionals requiring high-fidelity spatiotemporal data.

Mechanistic Insights: The Chemistry of Spontaneous Blinking

The transformative nature of HM-JF526 lies in its structural engineering. Standard rhodamine dyes exist in a dynamic equilibrium between a non-fluorescent (closed) lactone form and a fluorescent (open) zwitterion form. The equilibrium constant (


) dictates the dye's photophysical behavior.

In HM-JF526, the substitution of a standard carboxyl moiety with a highly nucleophilic hydroxymethyl group shifts the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 heavily toward the closed, colorless lactone state. At a physiological pH of 7.4, the bulk of the HM-JF526 population remains in this dark state. However, ambient thermal energy drives transient, spontaneous ring-opening events. This creates brief bursts of fluorescence (the zwitterion state) before the molecule rapidly relaxes back to the dark state[2].

The Causality of Live-Cell Compatibility: Because the blinking is driven by thermodynamic instability rather than external chemical reduction, researchers can track single molecules in standard culture media. This eliminates the phototoxicity and metabolic disruption associated with traditional dSTORM buffers.

Quantitative Photophysical Data

Table 1: Photophysical Properties of HM-JF526

PropertyValue / Specification
Fluorophore Scaffold Hydroxymethyl Janelia Fluor 526
Reactive Group NHS Ester (Succinimidyl Ester)
Excitation Maximum (

)
526 nm
Emission Maximum (

)
550 nm
Spontaneous Blinking Yes (at physiological pH 7.4)
Cell Permeability High
Recommended Laser Lines 514 nm or 532 nm

Table 2: Comparison of Live-Cell SPT Fluorophores

FeatureHM-JF526Standard dSTORM Dyes (e.g., AF532)
Imaging Buffer Standard Media (e.g., HBSS, DMEM)Requires MEA/BME + GLOX
Live-Cell Toxicity MinimalHigh (due to reducing agents/ROS)
Laser Power Required Low to Moderate (kW/cm²)Extremely High (MW/cm²)
Blinking Mechanism Intrinsic thermodynamic

shift
Forced radical state via thiols

Experimental Workflow Visualization

G A HM-JF526 NHS Ester (Fluorophore) C Bioconjugation (pH 8.3, 1h, RT) A->C B Target Protein / Nanobody (Primary Amines) B->C D Purification & Validation (Desalting & DOL Calc) C->D E Live-Cell Delivery (Electroporation / Endocytosis) D->E F Spontaneous Blinking (Physiological pH 7.4) E->F Lactone-Zwitterion Shift G Single-Particle Tracking (514/532 nm Laser) F->G SMLM Imaging

Workflow for HM-JF526 NHS bioconjugation and live-cell single-particle tracking.

Step-by-Step Protocols

Phase 1: Bioconjugation of HM-JF526 NHS to a Targeting Nanobody

Note: We recommend using nanobodies (~15 kDa) over full-sized IgGs (~150 kDa) for SPT to minimize linkage error, which can artificially inflate the apparent diffusion coefficient of the target.

Step 1: Reagent Preparation

  • Dissolve 1 mg of HM-JF526 NHS ester in anhydrous DMSO to create a 10 mM stock solution.

    • Causality Note: NHS esters are highly susceptible to hydrolysis. Using anhydrous DMSO prevents premature degradation of the reactive group, ensuring high coupling efficiency.

  • Prepare your target nanobody at a concentration of 1–2 mg/mL in amine-free PBS (pH 7.4).

Step 2: The Conjugation Reaction

  • Add 10% (v/v) of 1 M Sodium Bicarbonate (

    
    ) to the nanobody solution to raise the pH to 8.3.
    
    • Causality Note: At physiological pH (7.4), the majority of primary amines (lysine side chains) are protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and non-nucleophilic. Raising the pH to 8.3 deprotonates these amines (
      
      
      
      ), enabling rapid nucleophilic attack on the NHS ester.
  • Add a 10-fold molar excess of the HM-JF526 NHS stock to the nanobody solution.

  • Incubate the reaction mixture at room temperature for 1 hour, protected from light.

Step 3: Purification and Self-Validation

  • Purify the labeled nanobody using a size-exclusion desalting column (e.g., PD MiniTrap G-25) pre-equilibrated with standard PBS (pH 7.4).

  • Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 526 nm (dye). Calculate the Degree of Labeling (DOL).

    • Target DOL: 0.5 to 1.0. A DOL > 1.5 in small proteins can lead to self-quenching and altered binding kinetics. If the DOL is too high, repeat the reaction with a lower molar excess of dye.

Phase 2: Live-Cell Delivery
  • Plate the mammalian cells of interest (e.g., U2OS, HeLa) on 35 mm glass-bottom dishes (No. 1.5 thickness) 24 hours prior to the experiment.

  • Deliver the HM-JF526-labeled nanobody into the cells. For intracellular targets, use electroporation or reversible permeabilization (e.g., Streptolysin O). For extracellular receptors, simply add the conjugate to the imaging medium at a final concentration of 1–10 nM.

  • Wash the cells three times with warm FluoroBrite DMEM or HBSS to remove unbound probes.

Phase 3: Single-Particle Tracking (SPT) Imaging
  • Transfer the dish to a highly inclined and laminated optical sheet (HILO) or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a 37°C environmental chamber.

  • Self-Validation (In Vitro Blinking Check): Before imaging cells, place a drop of the purified conjugate on a bare glass coverslip. Illuminate with a 514 nm or 532 nm laser at low power (~0.5 kW/cm²). You should observe spontaneous blinking of single molecules stuck to the glass. If no blinking is observed, the pH may be too acidic (forcing the dye entirely into the zwitterion state) or the dye is quenched.

  • Image the live cells in standard FluoroBrite DMEM.

    • Causality Note: Do NOT add MEA, BME, or GLOX buffer. HM-JF526 is engineered to blink spontaneously via its internal lactone-zwitterion equilibrium. Adding reducing agents will irreversibly bleach the dye or disrupt the carefully tuned

      
      .
      
  • Acquire images at a high frame rate (e.g., 50–100 Hz) using an EMCCD or sCMOS camera to capture the rapid diffusion of single particles.

References

  • Grimm, J. B., et al. "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science, 2019. URL:[Link]

  • Lavis, L. D., et al. "Fluorophores for super-resolution imaging." U.S. Patent Application US20210085805A1, 2021.
  • Sauer, M., et al. "Super-resolution Microscopy with Single Molecules in Biology and Beyond–Essentials, Current Trends, and Future Challenges." Journal of the American Chemical Society, 2020. URL:[Link]

Sources

Application

Multicolor imaging strategies using HM-JF526 and other Janelia Fluor dyes

Application Note: Multicolor Nanoscopy Strategies using HM-JF526 and Janelia Fluor® Dyes Part 1: Introduction & Technical Rationale The Challenge of Multicolor Nanoscopy Super-resolution microscopy (nanoscopy) has histor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multicolor Nanoscopy Strategies using HM-JF526 and Janelia Fluor® Dyes

Part 1: Introduction & Technical Rationale

The Challenge of Multicolor Nanoscopy Super-resolution microscopy (nanoscopy) has historically struggled with multicolor imaging due to the stringent chemical requirements of fluorophores. Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) typically require toxic buffers containing thiols (e.g., MEA, BME) and oxygen scavengers to induce photoswitching.[1] These buffers are often incompatible with live-cell physiology and can degrade delicate cellular structures.[1][2]

The Solution: HM-JF526 and the "Janelia Fluor" Architecture The Janelia Fluor (JF) dye family, developed by the Lavis Lab, utilizes azetidine-substituted rhodamine scaffolds to maximize quantum yield and photostability.[2] HM-JF526 (Hydroxymethyl-Janelia Fluor 526) represents a paradigm shift.[1][2] By chemically fine-tuning the lactone-zwitterion equilibrium (


), HM-JF526 exhibits spontaneous blinking  in physiological buffers (e.g., PBS) without the need for high-intensity activation lasers or toxic additives.[1][2]

Why HM-JF526?

  • Spontaneous Blinking: Ideal for Single-Molecule Localization Microscopy (SMLM) and dSTORM.[1][2][3]

  • Spectral Niche: Excitation at ~526 nm (Yellow/Green) fills the gap between GFP/JF503 and the Red/Far-Red dyes.[1][2]

  • Live-Cell Permeability: Excellent membrane penetration for labeling intracellular targets via HaloTag® or SNAP-tag®.[1][2]

Part 2: Multicolor Imaging Strategy

To achieve artifact-free multicolor images, we utilize a "Physiological Blinking" strategy.[1][2] This approach pairs HM-JF526 with a far-red partner (like JF646 or HM-SiR) to allow simultaneous or sequential dual-color imaging in standard buffers.[1][2]

The "Yellow-Far Red" Pairing Logic
ParameterChannel 1: HM-JF526Channel 2: JF646 (or HM-SiR)
Excitation Max 526 nm646 nm
Emission Max 550 nm664 nm
Laser Line 514 nm or 532 nm633 nm or 640 nm
Blinking Mode Spontaneous (

tuned)
Photoswitching (requires activation) or Spontaneous (if HM-SiR)
Buffer Req. PBS / Media (No thiols needed)PBS / Media (No thiols needed for HM-SiR)

Mechanism of Action: The diagram below illustrates the workflow and the chemical logic behind the dye selection.

MulticolorStrategy cluster_0 Dye Selection cluster_1 Labeling Strategy cluster_2 Imaging Physics JF526 HM-JF526 (Yellow) LiveCell Live Cell Incubation JF526->LiveCell JF646 JF646 / HM-SiR (Far-Red) JF646->LiveCell Wash Wash Step (Remove Unbound) LiveCell->Wash Equilibrium L-Z Equilibrium (Spontaneous Blinking) Wash->Equilibrium Physiological Buffer Acquisition Dual-Channel dSTORM / STED Equilibrium->Acquisition Localization

Caption: Workflow for multicolor nanoscopy. HM-JF526 and Far-Red partners allow imaging in physiological buffers via spontaneous blinking.[1][2]

Part 3: Detailed Protocols

Protocol A: Live-Cell Labeling for HaloTag/SNAP-tag Fusions

Target: Intracellular proteins (e.g., Histone H2B, Tubulin, Mitochondria) fused with HaloTag or SNAP-tag.[1][4]

Materials:

  • HM-JF526 HaloTag Ligand (Stock: 1 mM in DMSO).[1][2]

  • JF646 HaloTag/SNAP-tag Ligand (Stock: 1 mM in DMSO).[1][2]

  • Growth Media: Phenol-red free DMEM or Opti-MEM (preferred for lower background).[1][2]

  • Vessels: Glass-bottom dishes (No. 1.5H coverslips) suitable for super-resolution.[1][2]

Step-by-Step Procedure:

  • Preparation: Thaw dye stocks and vortex briefly.[1] Dilute dyes in warm, phenol-red free media.[1][2]

    • Recommended Concentration:200 nM – 500 nM for HM-JF526; 100 nM – 200 nM for JF646.[1][2]

    • Note: HM-JF526 is fluorogenic, but washing is recommended for SMLM to remove free dye background.[1][2]

  • Incubation: Replace cell culture media with the dye-containing media.

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Wash (Critical):

    • Aspirate staining media.[1]

    • Wash 3x with warm fresh media (10 mins per wash) to allow unbound dye to diffuse out of the cells.[2]

  • Final Buffer: Replace with Live Cell Imaging Solution (LCIS) or PBS. Do not use oxygen scavengers (GLOX) or MEA for HM-JF526, as they are unnecessary and may alter blinking kinetics.[1][2]

Protocol B: Fixation (Optional)

While HM-JF526 is excellent for live cells, some experiments require fixation.[1][2]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (warm to 37°C). Avoid Glutaraldehyde if possible, as it induces autofluorescence in the yellow/green channel.

  • Fixation Time: 10–15 minutes at room temperature.

  • Wash: 3x with PBS.

  • Mounting: Mount in non-hardening mounting medium (e.g., Prolong Glass) or image directly in PBS.[1]

Part 4: Imaging Parameters & Optical Setup

System: Confocal, STED, or Widefield (for dSTORM).[1]

1. HM-JF526 Channel (Yellow/Green):

  • Excitation: 514 nm or 532 nm laser (preferred).[1][2] 488 nm is possible but less efficient (~40% excitation).[1][2]

  • Emission Filter: 540–580 nm bandpass.[1][2]

  • dSTORM Settings:

    • Laser Power: High (~1–5 kW/cm²).[1][2]

    • Exposure: 10–30 ms.[1][2]

    • Frames: 10,000–30,000.[1][2]

    • Note: You will observe blinking immediately.[1] No UV (405 nm) activation is typically required initially, but can be used late in acquisition to recover bleached fluorophores.[1]

2. JF646 Channel (Far-Red):

  • Excitation: 633 nm or 640 nm laser.[1]

  • Emission Filter: 650–700 nm bandpass.[1][2]

  • dSTORM Settings:

    • Standard dSTORM photoswitching parameters.[1]

    • May require low power 405 nm activation if blinking density drops.[1]

Part 5: Troubleshooting (Self-Validating the System)

IssuePossible CauseSolution
High Background Unbound dye remaining.[1][2]Increase wash steps (3x 15 mins). Ensure cells are healthy (dead cells trap dye).[1][2]
No Blinking (Static) Laser power too low.Increase 532nm laser intensity. HM-JF526 requires photon flux to drive the L-Z equilibrium.[1][2]
Bleaching too fast Laser power too high or buffer issue.[1]Reduce laser power slightly. Ensure buffer is clean PBS/Media.[1]
Cross-talk Incorrect filter sets.HM-JF526 is yellow; ensure it doesn't bleed into the orange/red channel.[1][2] Use narrow bandpass filters.

References

  • Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. Grimm, J. B., et al.[1][4] (2019).[1][2][3][4][5] ACS Central Science. [Link][1][2]

  • A general method to fine-tune fluorophores for live-cell and in vivo imaging. Grimm, J. B., et al.[1][2][5][6] (2017).[1][2][6] Nature Methods. [Link][1][2]

  • Janelia Fluor Dyes (General Information & Protocols). Janelia Research Campus / HHMI. [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Background Fluorescence in HM-JF526 NHS Imaging

Introduction: The HM-JF526 System HM-JF526 NHS (Hydroxymethyl-Janelia Fluor® 526 N-hydroxysuccinimide ester) is a high-performance, yellow-emitting fluorophore designed specifically for Single-Molecule Localization Micro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The HM-JF526 System

HM-JF526 NHS (Hydroxymethyl-Janelia Fluor® 526 N-hydroxysuccinimide ester) is a high-performance, yellow-emitting fluorophore designed specifically for Single-Molecule Localization Microscopy (SMLM) and dSTORM .[1]

Unlike traditional dSTORM dyes (e.g., Alexa Fluor 647) that require toxic reducing buffers to "blink," HM-JF526 is engineered to exhibit spontaneous blinking in standard physiological buffers (e.g., PBS).[1] This capability relies on a precisely tuned lactone-zwitterion equilibrium (


), allowing the dye to cycle between a non-fluorescent (closed) state and a fluorescent (open) state without external chemical switching agents.[1]

The Challenge: While the dye is fluorogenic, background noise remains the primary obstacle to achieving nanometer-precision localization.[1] In NHS-ester chemistry, background arises from three distinct sources:

  • Hydrolysis: The NHS ester degrades into a carboxylic acid, which can adhere non-specifically to hydrophobic cellular membranes.[1]

  • Over-labeling: Excessive Degree of Labeling (DOL) leads to dye aggregation (quenching signal) and precipitation (creating bright, false-positive puncta).[1]

  • Unreacted Dye Retention: Inefficient washout of free dye trapped within the cytosol or fixed cellular matrix.[1]

Protocol Optimization: The "Clean Labeling" Workflow

To reduce background, you must control the chemical fate of the NHS ester. The following workflow prioritizes signal purity over raw intensity.

Phase A: Reagent Handling & Stoichiometry[1]

The Golden Rule: Moisture is the enemy.[1] NHS esters hydrolyze rapidly in water.[1]

  • Storage: Store solid dye at -20°C. Desiccate before opening.

  • Solvent: Dissolve only in anhydrous DMSO or DMF.

  • Stoichiometry: Aim for a DOL of 1–3 dyes per protein (e.g., antibody).[1] Higher DOL (>4) induces hydrophobicity-driven non-specific binding.[1]

Table 1: Optimization Parameters for Conjugation

ParameterRecommended StandardTroubleshooting Adjustment (High Background)
Dye:Protein Molar Ratio 10:1 to 15:1Reduce to 5:1 or 3:1 to prevent aggregation.
Reaction Buffer 0.1 M Sodium Bicarbonate (pH 8.[1]3)Verify pH is < 8.5 .[1][2][3][4][5] Higher pH accelerates hydrolysis over conjugation.[1]
Incubation Time 1 Hour @ RTReduce to 30-45 mins to limit hydrolysis byproducts.
Conjugate Purification Gel Filtration (Sephadex G-25)Perform two rounds of desalting or use dialysis to ensure 99% removal of free dye.[1]
Phase B: The Quenching Step (Critical)[1]

Many users skip this, leading to "sticky" background.[1] You must chemically neutralize unreacted NHS esters before applying the conjugate to your sample.[1]

  • Stop Solution: Add 100 mM Tris or Glycine (pH 7.4) to the reaction.

  • Mechanism: The primary amines in Tris/Glycine react with remaining NHS esters, converting them into soluble, non-reactive species that wash away easily.[1]

  • Duration: Incubate for 15 minutes before the purification column step.

Imaging & Acquisition Strategy

Since HM-JF526 blinks spontaneously, your acquisition parameters directly influence the Signal-to-Noise Ratio (SNR).[1]

  • Excitation: 526 nm (use 514 nm or 532 nm lasers).[1]

  • Buffer: PBS pH 7.4 . Avoid oxygen scavengers (GLOX) or reducing agents (MEA/BME) unless specifically testing hybrid protocols; these agents can force the dye into a permanent dark state or alter the blinking duty cycle.[1]

  • Illumination: Use HILO (Highly Inclined and Laminated Optical sheet) or TIRF illumination.[1] Epi-fluorescence will excite out-of-focus background dye, degrading localization precision.[1]

Visualizing the Problem: The Background Pathway

The following diagram illustrates the chemical fate of HM-JF526 NHS and where background originates.

LabelingPathways cluster_0 Desired Outcome cluster_1 Background Sources Dye HM-JF526 NHS Ester Conjugate Specific Conjugate (Signal) Dye->Conjugate pH 8.3 Acid Carboxylic Acid (Hydrolyzed Dye) Dye->Acid Moisture/Time Aggregates Dye Aggregates (Speckled Background) Dye->Aggregates High Concentration Target Target Protein (Primary Amine) Target->Conjugate Water Water (Hydrolysis) Membrane Non-Specific Membrane Binding Acid->Membrane Hydrophobic Interaction

Figure 1: The Chemical Fate of HM-JF526.[1] Background arises primarily from hydrolysis (creating sticky acids) or aggregation due to high local concentrations.[1]

Troubleshooting Guide (FAQ)

Q1: I see bright, stationary "speckles" outside my cells. What are they?

Diagnosis: Dye Aggregates.[1] Cause: The dye is hydrophobic.[1] If the Degree of Labeling (DOL) is too high, fluorophores on the antibody surface stack together. Solution:

  • Spin it down: Centrifuge your antibody conjugate at 10,000 x g for 10 minutes before adding it to cells. This pellets aggregates.[1]

  • Lower DOL: Reduce the dye:protein ratio in the initial reaction.

  • Filter: Use a 0.2 µm syringe filter for the labeling buffer.

Q2: The cytoplasm has a high, diffuse haze.

Diagnosis: Incomplete Washout or Free Dye Retention.[1] Cause: HM-JF526 is cell-permeable.[1][6][7][8][9] If you label live cells or fix/permeabilize, the dye enters the cytosol. If not washed out, it creates a haze.[1] Solution:

  • Wash Volume: Increase wash volume (not just frequency).

  • Scavengers: Add 1% BSA or 5% FBS to your wash buffer.[1] Albumin acts as a "sponge" to soak up lipophilic free dye from cellular membranes.[1]

  • Time: Allow longer wash steps (3 x 10 mins) rather than quick rinses.

Q3: My blinking is too fast/slow for my camera.

Diagnosis: Laser Power Mismatch. Cause: The blinking rate of HM-JF526 is power-dependent. Solution:

  • Too Fast: Decrease excitation power density (

    
    ).
    
  • Too Slow: Increase excitation power.

  • Note: Ensure you are in PBS.[1] If you accidentally used a dSTORM buffer (with MEA), the dye may not blink correctly.

Decision Tree: Diagnosing Background

Use this logic flow to identify the root cause of your image quality issues.

TroubleshootingTree Start Problem: High Background Type What does the background look like? Start->Type Punctate Bright Puncta/Speckles Type->Punctate Diffuse Diffuse Haze/Glow Type->Diffuse Aggregates Cause: Dye Aggregation Punctate->Aggregates Precipitation Cause: Buffer Precipitation Punctate->Precipitation Washout Cause: Poor Washout Diffuse->Washout Autofl Cause: Autofluorescence Diffuse->Autofl Fix1 Fix: Centrifuge Probe Reduce DOL Aggregates->Fix1 Fix2 Fix: Add BSA to Wash Increase Wash Time Washout->Fix2 Fix3 Fix: Use Spectral Unmixing Check Cell Health Autofl->Fix3

Figure 2: Troubleshooting logic for classifying and resolving background subtypes.

References

  • Grimm, J. B., et al. (2015).[1] "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1] Nature Methods, 12(3), 244–250.[1] Link[1]

  • Grimm, J. B., et al. (2019).[1][9] "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science, 5(9).[1] Link[1]

  • Tocris Bioscience. "Janelia Fluor® 526, NHS ester Product Information."[1][6] Link[1][6]

  • Legant, W. R., et al. (2016).[1] "High-density three-dimensional localization microscopy across large volumes."[1] Nature Methods, 13(4), 359–365.[1] Link

Sources

Optimization

HM-JF526 NHS Blinking Rate Optimization for SMLM: A Technical Support Guide

Welcome to the technical support center for the HM-JF526 NHS ester, a fluorogenic, spontaneously blinking dye designed for Single-Molecule Localization Microscopy (SMLM). This guide, curated for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HM-JF526 NHS ester, a fluorogenic, spontaneously blinking dye designed for Single-Molecule Localization Microscopy (SMLM). This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions to help you optimize your SMLM experiments and achieve the highest quality super-resolution images.

Understanding the Blinking Mechanism of HM-JF526

HM-JF526 is a derivative of the Janelia Fluor (JF) series of dyes, specifically engineered for SMLM.[1] Its key feature is its ability to spontaneously blink, which simplifies the SMLM workflow by eliminating the need for complex and often cytotoxic reducing buffers typically required for techniques like dSTORM.[1][2]

The blinking of HM-JF526 is based on a reversible, pH-dependent intramolecular spirocyclization reaction. The dye exists in a dynamic equilibrium between a fluorescent, open-ring zwitterionic state ("ON" state) and a non-fluorescent, closed-ring spiroether form ("OFF" state).[2][3] Protonation of the molecule favors the fluorescent "ON" state.[2] This inherent chemical property is what allows for the stochastic switching of individual molecules required for SMLM.

Frequently Asked Questions (FAQs)

What are the key photophysical properties of HM-JF526 NHS ester?
PropertyValueSource
Excitation Maximum (λabs)526 nm
Emission Maximum (λem)550 nm
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[4]
ReactivityPrimary amines[4]
Cell PermeabilityYes
Recommended Laser Line488 nm
Do I need a special imaging buffer for SMLM with HM-JF526?

No, one of the significant advantages of HM-JF526 is that it blinks spontaneously in standard aqueous buffers like phosphate-buffered saline (PBS) at physiological pH.[3][5][6] This circumvents the need for traditional dSTORM buffers containing strong reducing agents like cysteamine (MEA) or an oxygen scavenging system (e.g., GLOX).[1][2][3]

How does pH affect the blinking of HM-JF526?

The blinking kinetics of HM-JF526 are intrinsically linked to pH because the equilibrium between the fluorescent "ON" and dark "OFF" states is proton-driven.[2][7][8] While it is designed to work well at physiological pH (around 7.4), slight adjustments to the buffer pH can be used to fine-tune the blinking rate. A lower pH (more acidic) will generally increase the proportion of molecules in the "ON" state, leading to a higher density of localizations but potentially shorter "OFF" times. Conversely, a higher pH (more basic) will shift the equilibrium towards the dark "OFF" state.

What is the "duty cycle" and why is it important for SMLM?

The duty cycle in SMLM refers to the fraction of time a fluorophore spends in the fluorescent "ON" state.[2] For high-quality SMLM imaging, a low duty cycle is generally preferred. This ensures that only a sparse subset of fluorophores is active at any given moment, allowing for the precise localization of individual molecules without their signals overlapping.[9][10] The intrinsic properties of HM-JF526 provide a suitable duty cycle for SMLM in standard buffers.[2]

Can I use HM-JF526 for live-cell imaging?

Yes, HM-JF526 is cell-permeable and suitable for live-cell SMLM imaging.[1] Its ability to blink in physiological buffers without toxic additives makes it an excellent choice for studying dynamic processes in living cells.[11]

Troubleshooting Guide

This section addresses common issues encountered during SMLM experiments with HM-JF526 and provides actionable solutions.

Problem 1: No or very few blinking events observed.

Possible Causes & Solutions:

  • Incorrect pH of Imaging Buffer:

    • Explanation: The spontaneous blinking of HM-JF526 is pH-dependent.[2][7] If the buffer pH is too high (alkaline), the equilibrium will be strongly shifted towards the non-fluorescent "OFF" state, resulting in minimal blinking.

    • Solution: Prepare fresh imaging buffer (e.g., PBS) and verify that the pH is in the optimal range, typically around 7.4. You can experiment with slightly lower pH values (e.g., 7.0-7.2) to increase the blinking rate, but be mindful of the health of your cells in live-cell experiments.

  • Low Labeling Efficiency:

    • Explanation: If your target protein is not efficiently labeled with the dye, the density of fluorophores will be too low to observe a sufficient number of blinking events.

    • Solution: Review your labeling protocol. Ensure that the concentration of the HM-JF526 NHS ester is adequate and that the labeling buffer has a pH between 7.2 and 8.5 for efficient conjugation to primary amines. Also, verify the concentration and purity of your primary and secondary antibodies (if applicable).

  • Photobleaching:

    • Explanation: Although robust, all fluorophores will eventually photobleach (irreversibly enter a dark state) under intense laser illumination. If the laser power is too high, the molecules may bleach before a sufficient number of blinking events can be recorded.[12]

    • Solution: Start with a lower laser power and gradually increase it to a level that provides a good signal-to-noise ratio without causing rapid photobleaching.

Problem 2: Blinking is too dense, leading to overlapping signals.

Possible Causes & Solutions:

  • Imaging Buffer pH is Too Low:

    • Explanation: A lower pH will increase the proportion of molecules in the "ON" state, leading to a higher density of simultaneous blinking events.[2] This can make it difficult for the localization algorithm to distinguish individual molecules.[9]

    • Solution: Increase the pH of your imaging buffer slightly (e.g., to 7.6-7.8) to shift the equilibrium towards the "OFF" state and reduce the density of active fluorophores.

  • High Labeling Density:

    • Explanation: If your target of interest is highly abundant or your labeling is very dense, you may have too many fluorophores within a diffraction-limited spot, leading to overlapping signals even with optimal blinking kinetics.

    • Solution: Reduce the concentration of the labeling reagents (e.g., primary or secondary antibodies conjugated with HM-JF526).

Problem 3: Poor localization precision and low signal-to-noise ratio.

Possible Causes & Solutions:

  • Suboptimal Imaging Buffer Composition:

    • Explanation: While HM-JF526 blinks in simple buffers, the cellular environment can sometimes lead to background fluorescence or suboptimal blinking.

    • Solution: Ensure your imaging buffer is freshly prepared and free of contaminants that might increase background fluorescence. While not strictly necessary, you can experiment with adding antioxidants like Trolox to your buffer to potentially improve photostability and reduce background.

  • Incorrect Microscope Settings:

    • Explanation: The quality of your SMLM data is highly dependent on the microscope's configuration.[12]

    • Solution:

      • Laser Power: Optimize the laser power to maximize the number of photons collected per blink without causing premature photobleaching.

      • Exposure Time: Adjust the camera's exposure time. A shorter exposure time can help to temporally separate blinking events, while a longer exposure time may be necessary to collect enough photons from dim emitters.[12]

      • EMCCD/sCMOS Camera Gain: For EMCCD cameras, use an appropriate gain to amplify the signal above the camera's read noise. For sCMOS cameras, ensure you are using the optimal settings for low-light imaging.

  • Refractive Index Mismatch:

    • Explanation: A mismatch between the refractive index of the objective immersion medium and the imaging buffer can lead to spherical aberrations, especially when imaging deep into the sample.[13][14] This can degrade the point spread function (PSF) and reduce localization precision.

    • Solution: For deep imaging, consider using an imaging buffer with a refractive index matched to your immersion objective.[13][14]

Experimental Protocols

Protocol 1: Antibody Labeling with HM-JF526 NHS Ester

This protocol provides a general guideline for conjugating HM-JF526 NHS ester to a primary or secondary antibody.

Materials:

  • HM-JF526 NHS ester (e.g., from Tocris Bioscience)

  • Antibody (1-5 mg/mL in a buffer free of primary amines, like PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Prepare the Dye Stock Solution: Dissolve the HM-JF526 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare the Antibody: Exchange the antibody into the labeling buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • Calculate Molar Ratio: Determine the desired molar excess of the dye to the antibody. A starting point is a 10- to 20-fold molar excess.

  • Conjugation Reaction: While gently vortexing the antibody solution, add the calculated amount of the dye stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 526 nm (for the dye).

Protocol 2: SMLM Imaging of Fixed Cells

Materials:

  • Labeled cells on high-precision coverslips

  • Imaging Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (freshly prepared)

  • SMLM microscope with appropriate laser lines (e.g., 488 nm or 532 nm) and emission filters.

Procedure:

  • Sample Mounting: Mount the coverslip with your labeled cells onto a microscope slide with a small volume of imaging buffer. Seal the coverslip to prevent evaporation.

  • Locate the Region of Interest: Using a low laser power, locate the cells and the region you wish to image.

  • Initiate SMLM Acquisition:

    • Increase the laser power to induce blinking. A typical starting point is 0.5-2 kW/cm².[10]

    • Set the camera exposure time, typically between 10-50 ms.

    • Begin acquiring a time series of images (typically 10,000 to 50,000 frames).

  • Data Analysis: Process the raw image data using SMLM analysis software (e.g., ThunderSTORM, rapidSTORM) to localize the single-molecule blinking events and reconstruct the super-resolution image.[15]

Visual Guides

Workflow for SMLM with HM-JF526

SMLM_Workflow cluster_prep Sample Preparation cluster_imaging SMLM Imaging cluster_analysis Data Analysis cell_fix Cell Fixation & Permeabilization ab_label Antibody Labeling with HM-JF526 NHS staining Immunostaining ab_label->staining mounting Sample Mounting in PBS (pH 7.4) staining->mounting acquisition Image Acquisition (10k-50k frames) mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction

Caption: Experimental workflow for SMLM using HM-JF526.

Troubleshooting Logic Flow

Troubleshooting_Flow start SMLM Image Quality Issue issue_type What is the primary issue? start->issue_type no_blinks No / Few Blinks issue_type->no_blinks No Blinking dense_blinks Blinking Too Dense issue_type->dense_blinks Dense Blinking poor_snr Poor SNR / Precision issue_type->poor_snr Low Quality check_ph_low Check Buffer pH (Is it too high?) no_blinks->check_ph_low check_ph_high Check Buffer pH (Is it too low?) dense_blinks->check_ph_high optimize_buffer Optimize Imaging Buffer (Fresh, antioxidants?) poor_snr->optimize_buffer check_labeling Verify Labeling Efficiency check_ph_low->check_labeling reduce_laser Reduce Laser Power check_labeling->reduce_laser reduce_labeling Reduce Labeling Concentration check_ph_high->reduce_labeling optimize_microscope Optimize Microscope Settings (Laser, exposure, gain) optimize_buffer->optimize_microscope check_ri Check Refractive Index Match optimize_microscope->check_ri

Caption: Troubleshooting decision tree for HM-JF526 SMLM.

References

  • Holland, K. L., et al. (2024). A series of spontaneously blinking dyes for super-resolution microscopy. bioRxiv. [Link]

  • MyScope. Blinking fluorophores - Light & Fluorescence Microscopy. [Link]

  • Lelek, M., et al. (2021). Single-Molecule Localization Microscopy (SMLM).
  • Wegner, F., et al. (2020). Molecular resolution imaging by post-labeling expansion single-molecule localization microscopy (Ex-SMLM). bioRxiv. [Link]

  • Dempsey, G. T., et al. (2011). Switchable Fluorophores for Single-Molecule Localization Microscopy. Journal of the American Chemical Society.
  • Zhou, L., et al. (2024). High Refractive Index Imaging Buffer for Dual Color 3D SMLM Imaging of Thick Samples. bioRxiv. [Link]

  • Nahidiazar, L., et al. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PLOS ONE. [Link]

  • Nahidiazar, L., et al. (2016).
  • MyScope. Fluorophores in SMLM: strategies for fixed samples. [Link]

  • Liu, Z., et al. (2022). Turn-on Rate Determines the Blinking Propensity of Rhodamine Fluorophores for Super-Resolution Imaging. bioRxiv. [Link]

  • Taran, F., et al. (2025). Spontaneously blinking spiroamide rhodamines for live SMLM imaging of the plasma membrane. Chemical Communications. [Link]

  • Holland, K. L., et al. (2024). A series of spontaneously blinking dyes for super-resolution microscopy.
  • Bio-Techne. Amine-Reactive Janelia Fluor Dyes Products. [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science. [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science.
  • Lelek, M., et al. (2021).
  • Sauer, M., et al. (2018). Single-molecule localization microscopy. University of Würzburg.
  • ONI. (2023). Dos and Don'ts for mastering dSTORM imaging. [Link]

  • Basak, S., et al. (2025). Self-blinking dye restores efficient use of nanobodies in single-molecule localization microscopy. bioRxiv. [Link]

  • Zhang, Y., et al. (2025). Molecular resolution imaging based on two-color single-molecular localization microscopy (SMLM). Optica Publishing Group. [Link]

  • MyScope.
  • NanoTag Biotechnologies. A novel FluoTag® variant for simplified and precise SMLM. [Link]

  • Grimm, J. B., et al. (2019). Localization microscopy with HM-JF 526. ResearchGate. [Link]

  • Zhao, Y. (2021). Why is my yellow dye signal very weak in dSTORM imaging? Microforum. [Link]

  • Wegner, F., et al. (2020). Molecular resolution imaging by post-labeling expansion single molecule localization microscopy (Ex-SMLM).
  • Cole, D. G., et al. (2021). Extremely Bright, Near-IR Emitting Spontaneously Blinking Fluorophores Enable Ratiometric Multicolor Nanoscopy in Live Cells. ACS Central Science.
  • Zhou, L., et al. (2024). High Refractive Index Imaging Buffer for Dual-Color 3D SMLM Imaging of Thick Samples. Figshare. [Link]

  • Culley, S., & Levet, F. (2020). Analyzing and quantifying single-molecule localization microscopy data [NEUBIAS Academy@Home]Webinar. YouTube. [Link]

Sources

Troubleshooting

Avoiding non-specific binding of HM-JF526 NHS conjugates

Topic: Avoiding Non-Specific Binding (NSB) & Optimization of Labeling[1][2][3] Core Technical Overview Product Identity: HM-JF526 NHS Ester (Hydroxymethyl Janelia Fluor® 526) Primary Application: Super-resolution microsc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Non-Specific Binding (NSB) & Optimization of Labeling[1][2][3]

Core Technical Overview

Product Identity: HM-JF526 NHS Ester (Hydroxymethyl Janelia Fluor® 526) Primary Application: Super-resolution microscopy (dSTORM, SMLM) and live-cell imaging.[1][2][3] Mechanism of Action: HM-JF526 is a spontaneously blinking fluorophore.[1][2][4][5][6] The "HM" (hydroxymethyl) modification modulates the lactone-zwitterion equilibrium (


), allowing the dye to switch between a non-fluorescent (closed lactone) and fluorescent (open zwitterion) state without the need for toxic, high-power reducing buffers.[1][2]

The Problem (NSB): While the fluorogenic nature of Janelia Fluor dyes typically reduces background (they are often dark in aqueous solution), the HM-JF526 variant is hydrophobic .[1] Non-specific binding occurs when:

  • Hydrophobic Aggregation: The dye aggregates on lipid membranes or hydrophobic patches of proteins.[2]

  • Unreacted Ester: Excess NHS ester hydrolyzes into a carboxylic acid form which, while not covalent, can stick electrostatically or hydrophobically to the sample.[2]

  • Over-labeling: A Degree of Labeling (DOL) > 3 can cause the antibody/protein to precipitate, appearing as bright, punctate background.

Troubleshooting Guide (FAQ Format)

Category A: High Background in Fixed Cell Imaging[2][3]

Q: I see bright, punctate spots covering my sample, even in negative controls. Is the dye precipitating? A: This is likely hydrophobic aggregation .[2] HM-JF526 is significantly more hydrophobic than sulfonated dyes (e.g., Alexa Fluor 488).[1][2]

  • Immediate Fix: Add 0.05% - 0.1% Triton X-100 or Tween-20 to your wash buffers after the staining step.[1][2] This acts as a "scavenger" to solubilize loosely bound hydrophobic dye aggregates.[2]

  • Protocol Adjustment: Ensure the dye stock was fully dissolved in anhydrous DMSO before adding to the aqueous buffer. If the dye was added to water first, it likely crashed out of solution immediately.

Q: The background is high, but uniform (not punctate). A: This suggests insufficient quenching or free dye retention .

  • The Cause: The NHS ester reaction must be stopped chemically. Simply washing is not enough because the unreacted NHS ester can continue to react with amines in the tissue or blocking buffer over time.

  • The Solution: Quench with 100 mM Glycine or 100 mM Tris (pH 8.0) for 15 minutes at room temperature immediately after the labeling period. This converts unreacted NHS-ester into a non-reactive, soluble byproduct that washes away easily.[1][2]

Category B: Live Cell Labeling Issues

Q: I am labeling surface proteins on live cells, but the membrane looks "hazy." A: HM-JF526 is cell-permeable.[1][2] If you intend to label only surface proteins, you must control the incubation time and wash stringency strictly.

  • Mechanism: The dye crosses the membrane and gets trapped in the cytoplasm or binds to internal membranes (Golgi/ER) due to its fluorogenic nature lighting up in lipid-rich environments.[1]

  • Correction: Reduce incubation time to 10-15 minutes on ice (4°C). Low temperature slows endocytosis and passive diffusion while still allowing the NHS reaction (albeit slower) or specific ligand binding. Note: NHS esters are generally not recommended for live-cell surface labeling unless the target is very abundant, as they will label any accessible amine.[1][2]

Q: The dye is blinking in the background, making analysis impossible. A: This is the intended function of HM -JF526. It is a spontaneously blinking dye.[2][3][6]

  • Analysis Fix: You must use SMLM analysis software (e.g., ThunderSTORM) to filter out non-localized background.[2] If you are doing standard confocal microscopy, this dye is suboptimal; switch to standard JF526 (non-HM) or Alexa Fluor 532 for stable emission.[2]

Category C: Conjugation Chemistry

Q: My protein precipitated after conjugation. A: You likely over-labeled the protein.

  • The Science: Modifying too many lysine residues changes the isoelectric point (pI) and surface charge of the protein, leading to denaturation.

  • The Fix: Aim for a Degree of Labeling (DOL) of 1.5 to 2.5 . Lower the molar excess of dye used during the reaction (e.g., reduce from 20x excess to 5-10x excess).

Critical Optimization Data

Table 1: Purification Methods to Remove Free Dye

Unreacted dye is the #1 cause of NSB.[2] Choose the method based on your sample volume.

MethodSample Vol.EfficiencyProsCons
Spin Desalting Column (e.g., Zeba)30 µL - 4 mLHigh (>95%)Fast (5 mins), excellent recovery.[1][2]Single-pass only; requires correct MWCO choice (7k).[1][2]
Dialysis > 100 µLMediumGentle; good for sensitive proteins.[2]Slow (overnight); dilution of sample; residual free dye often remains.[2]
Size Exclusion Chromatography (SEC) > 0.5 mLVery HighGold standard purity.[2]Dilutes sample significantly; requires FPLC/HPLC setup.[2]
Table 2: Chemical Compatibility Checklist
ComponentStatusReason
DMSO/DMF Required Dissolve HM-JF526 stock here first. Keep final conc. < 5% in reaction.
BSA / Gelatin FORBIDDEN During labeling: These proteins have amines and will steal the dye.[2]
Tris / Glycine FORBIDDEN During labeling: Primary amines will neutralize the NHS ester instantly.[2]
Sodium Bicarbonate Recommended Optimal pH buffer (pH 8.[2][7][8][9][10]3) for the NHS reaction.
Sodium Azide Avoid Can interfere with conjugation efficiency if high concentration.[2]

Visualizing the Mechanism of Failure

The following diagram illustrates the kinetic competition between specific labeling, hydrolysis (waste), and hydrophobic aggregation (background).

NSB_Mechanism cluster_prevention Prevention Strategy Dye HM-JF526 NHS Ester Target Target Protein (Lysine -NH2) Dye->Target pH 8.3 (Fast) Water Aqueous Buffer (Hydrolysis) Dye->Water pH > 8.5 or Old Stock Lipids Hydrophobic Membranes/Debris Dye->Lipids Hydrophobic Interaction Specific Covalent Conjugate (Signal) Target->Specific Acid Carboxylic Acid (Non-reactive Waste) Water->Acid Hydrolysis Aggregate Non-Specific Aggregate (Background) Lipids->Aggregate High Background Acid->Lipids Weak Binding Prev2 Purify Immediately (Desalting Column) Acid->Prev2 Removes Prev1 Use Detergent (Tween/Triton) Aggregate->Prev1 Solubilizes

Figure 1: Kinetic pathways of HM-JF526 NHS ester.[1][2] Background arises when hydrophobic interactions or hydrolysis outcompete specific covalent conjugation.

Standardized Labeling Protocol (Low-Background)

To ensure reproducibility and minimize NSB, follow this "Self-Validating" protocol.

Step 1: Preparation

  • Protein Buffer Exchange: Ensure protein is in PBS or 0.1 M Sodium Bicarbonate (pH 8.3) .[2][7] Crucial: Remove all Tris or Glycine via dialysis or desalting column.[1][2]

  • Dye Solubilization: Dissolve HM-JF526 NHS ester in anhydrous DMSO.

    • Validation: The solution should be vibrant yellow/green.[2] If particulate is visible, spin down at 10,000 x g for 2 mins and use supernatant.[2]

Step 2: Conjugation

  • Add dye to protein at a molar excess of 5x to 10x .[2]

  • Incubate for 1 hour at Room Temperature (protected from light).

    • Why? Longer incubations increase hydrolysis byproducts without significantly increasing specific yield.[2]

Step 3: Quenching (The "Stop" Button) [1]

  • Add 10% volume of 1M Tris (pH 8.0) or 1M Glycine .

  • Incubate for 15 minutes.

    • Mechanism:[1][2][8] The high concentration of amine rapidly reacts with any remaining NHS ester, preventing it from reacting with your sample or blocking buffer later.

Step 4: Purification (The "Cleanup") [1]

  • Pass the reaction through a Zeba™ Spin Desalting Column (7K MWCO).[2]

    • Validation: The flow-through contains your labeled protein.[1][2] The column retains the free dye. If the column looks very colored but the flow-through is clear, your labeling efficiency was low (check pH).

References

  • Grimm, J. B., et al. (2015).[2] A general method to improve fluorophores for live-cell and single-molecule microscopy.[1][2][6] Nature Methods, 12(3), 244–250.[2] [Link][1][2]

  • Grimm, J. B., et al. (2019).[2] Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 5(11), 1831-1840.[1][2] [Link][1][2]

  • Legant, W. R., et al. (2016).[2] High-density three-dimensional localization microscopy across large volumes.[1][2] Nature Methods, 13(4), 359–365.[2] [Link]

Sources

Optimization

Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging with HM-JF526 NHS

Welcome to the technical support center for live-cell imaging with HM-JF526 NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for live-cell imaging with HM-JF526 NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you achieve high-quality, reproducible data while maintaining the health of your live-cell specimens. We will delve into the causes of phototoxicity and provide actionable strategies to mitigate its effects, ensuring the integrity of your experiments.

Understanding Phototoxicity in Live-Cell Imaging

Phototoxicity is a common and often underestimated problem in fluorescence microscopy. It arises when the light used to excite a fluorophore, such as HM-JF526, causes damage to cellular components. This damage can manifest in various ways, from subtle physiological changes to overt signs of stress like membrane blebbing, vacuole formation, and ultimately, cell death.[1][2] The primary mechanism involves the generation of reactive oxygen species (ROS) when excited fluorophores interact with oxygen.[1][3][4] While cells have natural ROS scavenging mechanisms, the intense illumination in fluorescence microscopy can overwhelm these defenses.[1][5]

HM-JF526 NHS is a bright and photostable yellow-emitting dye from the Janelia Fluor® family, well-suited for live-cell imaging and super-resolution microscopy techniques like dSTORM and STED.[6][7] Its fluorogenic and spontaneously blinking properties are advantageous, but like all fluorophores, improper use can lead to phototoxicity.[6][7][8] This guide will provide specific strategies to minimize these detrimental effects.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when using HM-JF526 NHS in live-cell imaging.

Q1: My cells are dying or showing signs of stress (blebbing, rounding up) after a short period of imaging. What's causing this?

A1: This is a classic sign of acute phototoxicity. The high-energy photons used for excitation are likely generating an excess of ROS, leading to rapid cellular damage.[2] Several factors could be contributing to this:

  • Excessive Excitation Light Intensity: Using a higher laser power or lamp intensity than necessary is a primary cause of phototoxicity.

  • Prolonged Exposure Times: Even at lower intensities, long and continuous exposure can accumulate enough ROS to damage cells.[9]

  • High Dye Concentration: Overloading cells with the dye can increase the number of fluorophores available to generate ROS.

  • Suboptimal Imaging Medium: Standard culture media may not have sufficient buffering capacity against ROS generated during imaging.

Troubleshooting Steps:

  • Reduce Excitation Power: Decrease the laser power or lamp intensity to the minimum level required to obtain a sufficient signal-to-noise ratio (SNR).[3] Modern LED illumination systems offer excellent control over intensity.[3]

  • Optimize Exposure Time: Use the shortest possible exposure time that still yields a clear image.[10] Highly sensitive cameras, like back-illuminated sCMOS cameras, can help reduce required exposure times.[11]

  • Titrate Dye Concentration: Determine the lowest effective concentration of HM-JF526 NHS that provides adequate signal. Start with a concentration titration experiment to find the optimal balance between signal and cell health.

  • Use an Optimized Imaging Medium: Consider supplementing your imaging medium with antioxidants like ascorbic acid to help neutralize ROS.[1] However, the effectiveness of such additives should be empirically tested for your specific cell type and experimental setup.[1] Using a phenol red-free medium can also reduce background fluorescence.[12]

Q2: I'm seeing rapid photobleaching of my HM-JF526 signal. Is this related to phototoxicity?

A2: Yes, photobleaching and phototoxicity are often linked as they both stem from the same photochemical processes.[3] Photobleaching is the irreversible destruction of the fluorophore, leading to a loss of signal. The conditions that cause rapid photobleaching (high excitation intensity, long exposure) are the same ones that promote phototoxicity.

Troubleshooting Steps:

  • Follow Phototoxicity Mitigation Strategies: All the steps mentioned in A1 for reducing phototoxicity will also help in reducing photobleaching.

  • Use Antifade Reagents (for fixed-cell controls): While not directly applicable to live-cell imaging, if you are running fixed-cell controls, using a mounting medium with an antifade reagent can help preserve the signal.[13]

  • Minimize "Illumination Overhead": This occurs when the sample is illuminated, but the camera is not actively acquiring an image.[5] Using fast-switching LED light sources with TTL triggering can significantly reduce this unnecessary light exposure.[5][11]

Q3: My signal-to-noise ratio (SNR) is poor, forcing me to increase excitation power, which then leads to phototoxicity. How can I improve my signal?

A3: A low SNR is a common challenge that can indirectly lead to phototoxicity. Instead of simply increasing the excitation power, focus on optimizing other aspects of your imaging setup and protocol.

Troubleshooting Steps:

  • Optimize Labeling Protocol:

    • Dye Concentration: Ensure you have optimized the HM-JF526 NHS concentration. Too low a concentration will result in a weak signal.

    • Incubation Time and Temperature: Follow the recommended incubation time and temperature for your specific labeling method (e.g., HaloTag®, SNAP-tag®) to ensure efficient labeling.

    • Washing Steps: Perform thorough washing steps after labeling to remove unbound dye, which contributes to background noise.

  • Improve Microscope Configuration:

    • Use High Numerical Aperture (NA) Objectives: High NA objectives collect more light, improving your signal without increasing excitation power.[10]

    • Use High-Transmission Filters: Ensure your filter cubes have high transmission rates for both excitation and emission wavelengths to maximize signal collection.[10]

    • Use a Sensitive Detector: A camera with high quantum efficiency will detect more of the emitted photons, improving your SNR.[11]

  • Use Appropriate Culture Vessels: Use coverslip-bottom dishes or plates, as plastic can cause autofluorescence and degrade your SNR.[10]

In-Depth Troubleshooting Guides

Guide 1: Optimizing HM-JF526 NHS Staining for Minimal Phototoxicity

The goal is to use the lowest possible dye concentration and excitation light that provides a satisfactory signal.

Experimental Protocol: Titration of HM-JF526 NHS Concentration

  • Cell Seeding: Plate your cells on a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 50-70% confluency at the time of imaging.

  • Prepare Dye Dilutions: Prepare a series of dilutions of your HM-JF526 NHS-conjugated labeling molecule (e.g., antibody, HaloTag® ligand) in your imaging medium. A good starting range might be from 10 nM to 1 µM.

  • Labeling: Remove the culture medium and add the different dye concentrations to the wells. Incubate for the recommended time and temperature. Include a "no dye" control well.

  • Washing: Wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Image all wells using the same acquisition settings (laser power, exposure time, camera gain). Start with low laser power.

  • Analysis: Quantify the mean fluorescence intensity of the cells in each well and assess cell morphology and viability. Plot the intensity as a function of concentration. The optimal concentration will be on the plateau of the curve, just before saturation, while ensuring cells remain healthy.

Data Presentation: Example Titration Data

HM-JF526 NHS ConcentrationMean Fluorescence Intensity (a.u.)Cell Viability/Morphology
10 nM500Excellent
50 nM2500Excellent
100 nM4800Excellent
250 nM5100Good
500 nM5200Signs of stress in some cells
1 µM5250Widespread cell stress/death

In this example, 100-250 nM would be the optimal concentration range.

Guide 2: A Systematic Approach to Minimizing Light Exposure

This workflow helps you find the "sweet spot" of imaging parameters that balances image quality with cell health.

Experimental Workflow: Minimizing Total Photon Dose

G cluster_0 Preparation cluster_1 Parameter Optimization cluster_2 Assessment start Start with optimally labeled cells (from Guide 1) step1 Set excitation power to minimum start->step1 step2 Determine minimum exposure time for acceptable SNR step1->step2 step3 Is temporal resolution sufficient? step2->step3 step4a Increase exposure time slightly step3->step4a No step4b Slightly increase excitation power (use with caution) step3->step4b If exposure increase is not an option step5 Acquire short time-lapse step3->step5 Yes step4a->step2 step4b->step2 step6 Assess cell health and photobleaching step5->step6 step7 Are cells healthy and signal stable? step6->step7 step8 Optimal settings found. Proceed with experiment. step7->step8 Yes step9 Further optimization needed step7->step9 No step9->step1

Caption: Workflow for optimizing imaging parameters to minimize phototoxicity.

Causality Behind the Workflow:

  • Start with Minimum Power: Always begin with the lowest possible excitation intensity to establish a baseline.[3] It's easier to increase power slightly than to recover from initial photodamage.

  • Prioritize Exposure Time Adjustment: Manipulating exposure time before laser power can be a gentler way to increase signal.[5] However, for highly dynamic processes, shorter exposure times are necessary.

  • Iterative Process: Finding the optimal parameters is an iterative process of small adjustments and careful observation.

  • Total Photon Dose: Remember that phototoxicity is a function of the total number of photons your sample is exposed to.[5] This is a combination of intensity and time.

Diagram: The Vicious Cycle of Phototoxicity

This diagram illustrates how the different factors of phototoxicity are interconnected.

G A High Excitation Light Intensity D Reactive Oxygen Species (ROS) Generation A->D B Excessive Fluorophore Concentration B->D C Long Exposure Times C->D E Cellular Damage (Phototoxicity) D->E F Photobleaching D->F G Poor Signal-to-Noise Ratio (SNR) E->G leads to artifacts F->G reduces signal G->A Compensate by increasing G->C Compensate by increasing

Caption: Interplay of factors leading to phototoxicity and poor image quality.

Concluding Remarks

Minimizing phototoxicity when using HM-JF526 NHS is crucial for obtaining reliable and biologically relevant data from your live-cell imaging experiments. By understanding the underlying principles and systematically optimizing your labeling and imaging parameters, you can significantly reduce cellular stress and capture high-quality images of dynamic cellular processes. Always remember that the best imaging strategy is the one that is gentlest on your cells.

References

  • Icha, J., Weber, M., & Norden, C. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(5), jcs238015. [Link]

  • Icha, J., Weber, M., Rohrbach, A., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • CoolLED. (n.d.). Minimising photodamage during fluorescence microscopy with LED illumination. Retrieved from [Link]

  • Line A. (2020, February 21). How to minimize phototoxicity in fluorescence live cell imaging? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Bio-Techne. (n.d.). Janelia Fluor® Dyes for Super Resolution Microscopy. Retrieved from [Link]

  • Boston University. (n.d.). The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Retrieved from [Link]

  • Wikipedia. (n.d.). Live-cell imaging. Retrieved from [Link]

  • Nanolive. (n.d.). Overcoming phototoxicity. Retrieved from [Link]

  • Evident Scientific. (2020, February 18). 6 Tips for Fluorescence Live Cell Imaging. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Tocris Bioscience HM Janelia Fluor 526, SE 1 mg. Retrieved from [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 5(9), 1566-1580. [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. PMC. [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Janelia Fluor Dyes Products. Retrieved from [Link]

Sources

Troubleshooting

Optimizing laser power for HM-JF526 NHS in super-resolution microscopy

Topic: Optimizing Laser Power & Experimental Parameters for HM-JF526 NHS in Super-Resolution Microscopy Product Focus: HM-JF526 NHS Ester (Hydroxymethyl-Janelia Fluor® 526) Target Modalities: SMLM (dSTORM), STED, Live-Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Laser Power & Experimental Parameters for HM-JF526 NHS in Super-Resolution Microscopy Product Focus: HM-JF526 NHS Ester (Hydroxymethyl-Janelia Fluor® 526) Target Modalities: SMLM (dSTORM), STED, Live-Cell Super-Resolution

Core Technical Overview

HM-JF526 is a specialized derivative of the Janelia Fluor® 526 dye. Unlike the standard JF526, the "HM" (Hydroxymethyl) modification tunes the lactone-zwitterion equilibrium (


) to induce spontaneous blinking  under physiological conditions.[1]

This chemical behavior fundamentally changes how you must optimize laser power compared to traditional dSTORM dyes (like Alexa Fluor 647) or standard stable dyes.

ParameterSpecificationTechnical Implication
Excitation Max 526 nmUse 514 nm or 532 nm laser lines.
Emission Max 550 nmDetection window: 540–580 nm.
Primary Utility SMLM (dSTORM) Spontaneous blinking allows super-resolution in live cells without toxic buffers.
Secondary Utility STED Compatible with 660 nm depletion (preferred) or 775 nm (less efficient).
Reactivity NHS EsterTargets primary amines (Lysine residues, N-terminus).

Pre-Experiment: The Labeling Foundation

Before touching the laser, you must ensure the dye is covalently bound and not hydrolyzed. NHS esters are moisture-sensitive.

Q: My labeling density is low, but I used fresh dye. What happened? A: The NHS ester likely hydrolyzed before reacting with your protein.

  • The Fix: Dissolve the HM-JF526 NHS solid in anhydrous DMSO immediately before use. Do not store NHS esters in aqueous solution.

  • Buffer Criticality: The reaction requires a pH of 8.3–8.5 (typically 0.1 M Sodium Bicarbonate).[2][3] At pH 7.4 (PBS), the amine reactivity is significantly slower, allowing hydrolysis to outcompete labeling.

Q: How do I remove free dye? A: Free dye contributes to high background, which ruins localization precision in SMLM. Use Gel Filtration (e.g., Sephadex G-25) or dialysis. For live-cell labeling (e.g., HaloTag ligands), wash steps are crucial, though HM-JF526 is fluorogenic (lower fluorescence when unbound), reducing the background penalty.

Module A: SMLM (dSTORM) Optimization

This is the primary application for HM-JF526. The goal is to match the laser power to the blinking kinetics.

Mechanism of Action

HM-JF526 exists in a dynamic equilibrium between a non-fluorescent (closed lactone) state and a fluorescent (open zwitterion) state.

  • Standard dSTORM: Uses high laser power + reducing buffer to force dyes "OFF".

  • HM-JF526 Strategy: Relies on intrinsic chemical equilibrium. Laser power is used primarily to read out the "ON" state, not to drive the physics of the "OFF" state.

Protocol: Tuning Excitation Power (532 nm)

Step 1: Start Low (Live Cell Safe) Begin with 0.5 – 1.0 kW/cm² .

  • Observation: You should see sparse blinking events.

  • Issue: If the blinking is too slow, your acquisition time will be excessive (causing motion blur in live cells).

Step 2: Ramp Up (Signal-to-Noise Optimization) Increase power to 2.0 – 5.0 kW/cm² .

  • Objective: Increase the photon count per frame during the "ON" time.

  • Metric: Aim for >500 photons per localization event.

  • Warning: Unlike AF647, pushing HM-JF526 to >10 kW/cm² may bleach the "ON" state faster than the thermal equilibrium can replenish it, leading to a "dark" sample not because of switching, but because of permanent photobleaching.

Step 3: Frame Rate Matching Because the blinking is spontaneous, you cannot "force" it faster with a UV activation laser (405 nm) as effectively as with Cy5-class dyes.

  • Camera Integration Time: Set to 10–30 ms .

  • If "ON" times span multiple frames: Increase laser power to bleach the "ON" state faster (shortening the pulse) or increase integration time.

Troubleshooting SMLM Artifacts
SymptomDiagnosisSolution
Continuous Fluorescence (No Blinking) Density too high or

shift.
1. Reduce labeling concentration.2. Ensure pH is physiological (7.4). Acidic pH favors the "ON" state.
Overlapping Emitters Too many dyes "ON" at once.The spontaneous "ON" rate is too high. You must bleach the initial population. Blast with max power for 2-5 seconds, then drop to imaging power.
Rapid Bleaching Laser power exceeds chemical replenishment.Reduce excitation power. Use a signal-triggered acquisition if available.

Module B: STED Microscopy Optimization

While HM-JF526 is optimized for SMLM, its high quantum yield makes it viable for STED, provided you manage the depletion laser carefully.

Q: Which depletion laser should I use? A: 660 nm is ideal.

  • HM-JF526 emits at 550 nm.[4][5][6]

  • 660 nm hits the emission tail effectively.

  • Note: 775 nm is often used for far-red dyes. It can deplete JF526 but requires significantly higher power (increasing phototoxicity) because the cross-section at 775 nm is low.

Q: How do I balance Resolution vs. Photobleaching? Follow this "Power Ramp" workflow:

  • Set Excitation (532 nm): Keep this low/moderate. Saturation of the excited state is not the goal; detection is.

  • Ramp Depletion (660 nm):

    • Start at 0% power. Measure Signal Intensity (

      
      ).
      
    • Increase to 10%. Measure Resolution (FWHM of a filament).

    • Continue until Resolution plateaus or Signal drops below 50% of

      
      .
      
  • The Sweet Spot: Usually found where the resolution gain slows down (diminishing returns) before the signal drops precipitously.

Visual Workflows

Figure 1: SMLM Optimization Logic for HM-JF526

Caption: Decision tree for optimizing laser power and camera settings based on blinking density and photon yield.

SMLM_Optimization Start Start Imaging (HM-JF526) CheckDensity Analyze Blinking Density Start->CheckDensity TooHigh Emitters Overlap (Continuous Signal) CheckDensity->TooHigh High Density TooLow Sparse Signal (Long Acquisition) CheckDensity->TooLow Low Density JustRight Distinct Blinking CheckDensity->JustRight Optimal Action_Bleach Pre-bleach: High Power (5s) TooHigh->Action_Bleach Action_PowerUp Increase Ex Power (kW/cm²) TooLow->Action_PowerUp CheckPhotons Check Photons/Event JustRight->CheckPhotons Action_Bleach->CheckDensity Action_PowerUp->CheckDensity LowPhotons < 500 Photons CheckPhotons->LowPhotons HighPhotons > 500 Photons CheckPhotons->HighPhotons OptimizeCam Increase Exposure Time (10ms -> 30ms) LowPhotons->OptimizeCam Option A OptimizeLaser Increase Laser Power (Readout Rate) LowPhotons->OptimizeLaser Option B Final Acquire Dataset HighPhotons->Final OptimizeCam->CheckPhotons OptimizeLaser->CheckPhotons

Figure 2: The Photophysics of "HM" Spontaneous Blinking

Caption: The chemical equilibrium (Lactone-Zwitterion) drives the blinking, distinct from laser-driven switching.

Photophysics Lactone Lactone Form (Closed Ring) NON-FLUORESCENT Zwitterion Zwitterion Form (Open Ring) FLUORESCENT Lactone->Zwitterion Spontaneous (Equilibrium) Zwitterion->Lactone Thermal Decay Excited Excited State (Emission 550nm) Zwitterion->Excited Laser Excitation (532 nm) Excited->Zwitterion Fluorescence Bleached Photobleached (Permanent) Excited->Bleached High Power Oxidation

FAQ: Common User Issues

Q: Can I use HM-JF526 with a 405 nm activation laser? A: Generally, no . Unlike Cy5/Alexa647 which require UV to "rescue" them from the dark state, HM-JF526 returns from the dark (lactone) state spontaneously via thermal equilibrium. Adding 405 nm light increases background autofluorescence without significantly improving the duty cycle of this specific dye.

Q: My background is high in fixed cells. Why? A: HM-JF526 is hydrophobic. If you are not using a wash-free protocol (like HaloTag), the dye might stick to lipid membranes.

  • Solution: Perform extensive washes with buffers containing 0.1% Triton X-100 or Tween-20. Ensure the labeling concentration is not excessive (aim for 1-5 µM for antibody conjugation).

Q: Is this dye compatible with Vectashield? A: Avoid Vectashield for SMLM. It is designed to prevent blinking. Use a standard PBS buffer or a mild GLOX buffer (Glucose Oxidase) if you need to scavenge oxygen, though HM-JF526 works reasonably well in non-reducing PBS.

References

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1] Nature Methods, 12(3), 244–250.

  • Grimm, J. B., et al. (2016). "A general method to fine-tune fluorophores for live-cell and in vivo imaging."[1][7][8] Nature Methods, 14, 987–994.

  • Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13, 359–365. (Demonstrates JF dye usage in high-density SMLM).

  • Tocris Bioscience. "HM Janelia Fluor® 526, NHS ester Technical Data." (Specific product properties and blinking behavior).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Live-Cell Imaging: Comparing HM-JF526 NHS and JF526

In the dynamic field of live-cell imaging, the choice of fluorophore is paramount to experimental success. The Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus, represent a significant advancement over...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of live-cell imaging, the choice of fluorophore is paramount to experimental success. The Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus, represent a significant advancement over classic fluorophores, offering superior brightness, photostability, and cell permeability.[1][2] This guide provides an in-depth comparison of two closely related yellow-emitting fluorophores from this family: JF526 and its derivative, HM-JF526 NHS ester . We will explore their fundamental chemical differences, their distinct roles in experimental design, and provide practical, field-tested protocols for their application.

The Core Distinction: Chemistry Dictates Application

The primary difference between JF526 and HM-JF526 NHS lies in their chemical reactivity, a feature that defines their respective applications.

  • JF526 is a fluorophore with a carboxylic acid group. In this form, it is the foundational structure that can be further modified. For direct use in live-cell imaging, this carboxylic acid is typically coupled to a ligand that targets a specific cellular component. For instance, it can be conjugated to a chloroalkane to create a JF526-HaloTag ligand or to a benzylguanine to create a JF526-SNAP-tag ligand .[3] These ligands then covalently bind to their corresponding genetically encoded protein tags (HaloTag or SNAP-tag) fused to a protein of interest within the cell.[4][5]

  • HM-JF526 NHS Ester is a specialized, amine-reactive derivative. The "HM" signifies a hydroxymethyl modification that confers unique, "spontaneously blinking" properties ideal for advanced super-resolution techniques like Single-Molecule Localization Microscopy (SMLM).[3][6] The "NHS ester" (N-hydroxysuccinimidyl ester) is a reactive group that readily forms a stable, covalent amide bond with primary amines, such as those found on proteins (e.g., the side chain of lysine residues or the N-terminus).[6][7] This makes HM-JF526 NHS the ideal tool for creating custom probes by covalently labeling antibodies or other amine-containing molecules.[8]

This fundamental chemical difference is visualized below. The NHS ester provides a direct, efficient route for conjugation, while the carboxylic acid requires activation steps (not shown) to achieve the same reaction.

G cluster_0 HM-JF526 NHS Ester Reactivity cluster_1 JF526 Carboxylic Acid NHS HM-JF526-NHS Product HM-JF526-NH-Protein (Stable Amide Bond) NHS->Product Covalent Reaction Amine Protein-NH₂ (Primary Amine) Amine->Product COOH JF526-COOH NoReaction No Direct Reaction COOH->NoReaction Amine2 Protein-NH₂ Amine2->NoReaction

Diagram 1: Chemical reactivity of NHS ester vs. carboxylic acid.

Performance and Photophysical Properties

While derived from the same core structure, their modifications lead to distinct features tailored for different imaging modalities. Both dyes are cell-permeable and offer excellent performance in confocal and super-resolution microscopy.[6][9]

PropertyJF526HM-JF526 NHSSource(s)
Excitation Max (λabs) 526 nm526 nm[6][9]
Emission Max (λem) 550 nm550 nm[6][9]
Quantum Yield (Φ) 0.87Not specified; parent compound has high Φ[9]
Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹Not specified; expected to be similar[9]
Key Feature Fluorogenic scaffold for creating targeted ligandsSpontaneously blinking; amine-reactive[3][6]
Primary Application Live-cell labeling via SNAP/HaloTag ligandsSMLM (dSTORM), custom probe conjugation[3][8]

The standout feature of the HM-JF526 derivative is its ability to spontaneously blink at physiological pH.[3] This behavior is crucial for SMLM techniques, as it allows for the temporal separation of individual fluorophore signals, enabling the reconstruction of images with resolutions far beyond the diffraction limit of light, without the need for harsh dSTORM buffers.[6][10]

Experimental Design and Workflow

Choosing between HM-JF526 NHS and a pre-conjugated JF526 ligand depends entirely on the experimental goal. The following workflow illustrates a typical live-cell imaging experiment using a self-labeling tag, a common application for JF526-based ligands.

G cluster_workflow Live-Cell Imaging Workflow with Self-Labeling Tags Transfect 1. Transfect Cells Express Protein of Interest (POI) fused to a self-labeling tag (e.g., HaloTag). Culture 2. Culture Cells Allow 24-48 hours for protein expression and localization. Transfect->Culture Expression Label 3. Label with JF526 Ligand Incubate cells with medium containing JF526-HaloTag Ligand. Culture->Label Covalent Binding Wash 4. Wash Excess Dye Remove unbound ligand to improve signal-to-noise ratio. Label->Wash Background Reduction Image 5. Image Cells Perform live-cell imaging using appropriate microscopy technique (e.g., Confocal, STED). Wash->Image Data Acquisition

Diagram 2: Standard workflow for live-cell labeling.

Experimental Protocols

The following protocols provide validated, step-by-step methods for common applications.

Protocol 1: Live-Cell Labeling with JF526-HaloTag Ligand

This protocol describes the general procedure for labeling a HaloTag fusion protein expressed in adherent mammalian cells.

Rationale: This method relies on the highly specific and covalent reaction between the HaloTag protein and its chloroalkane ligand, ensuring stable and specific labeling of the protein of interest.[5] Incubation and wash steps are optimized to maximize signal while minimizing background fluorescence from unbound dye.

Materials:

  • Adherent cells expressing a HaloTag-fusion protein, cultured on glass-bottom imaging dishes.

  • JF526-HaloTag Ligand (e.g., from a commercial supplier or custom synthesis).

  • Anhydrous DMSO for stock solution preparation.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).

Procedure:

  • Prepare Dye Stock Solution: Dissolve the lyophilized JF526-HaloTag Ligand in anhydrous DMSO to create a 1 mM stock solution. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[11][12]

  • Prepare Working Solution: On the day of the experiment, thaw a stock aliquot. Dilute the 1 mM stock solution in complete culture medium to a final working concentration. A typical starting concentration is 50-500 nM. The optimal concentration should be determined empirically for your specific cell type and expression level.[13]

  • Cell Labeling: Aspirate the existing medium from the cells. Add the labeling medium containing the JF526-HaloTag ligand.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂. Incubation time can be optimized; longer times may be needed for lower-expressing proteins.[11][13]

  • Washing: To reduce background fluorescence, perform two washes.

    • Aspirate the labeling medium. Wash the cells twice with pre-warmed complete culture medium, incubating for 5-10 minutes during each wash.

    • Aspirate the final wash and replace it with pre-warmed live-cell imaging medium.[13]

  • Imaging: Proceed with imaging on a fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~526 nm, Emission: ~550 nm).

Protocol 2: Antibody Conjugation with HM-JF526 NHS Ester

This protocol provides a general method for labeling a primary or secondary antibody with HM-JF526 NHS ester.

Rationale: The NHS ester reacts with primary amines on the antibody to form stable amide bonds. The reaction is performed in a slightly alkaline buffer (pH 8.0-8.5) to ensure the target amine groups are deprotonated and thus nucleophilic. A gel filtration column is used to efficiently separate the labeled antibody from smaller, unreacted dye molecules.[7]

Materials:

  • Antibody (1 mg/mL in a buffer free of primary amines, e.g., PBS).

  • HM-JF526 NHS Ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification: Gel filtration column (e.g., Sephadex G-25).

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of approximately 1 mg/mL. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS or bicarbonate buffer.

  • Prepare Dye Solution: Immediately before use, dissolve the HM-JF526 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL solution.[7]

  • Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using the reaction buffer if necessary.

    • Slowly add a 5- to 10-fold molar excess of the dissolved dye to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Prepare a gel filtration column according to the manufacturer's instructions, equilibrating it with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the conjugated antibody. Unreacted dye will elute later.

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 526 nm (for the dye).

  • Storage: Store the labeled antibody at 4°C, protected from light. Add a preservative like sodium azide if desired for long-term storage.

Conclusion and Recommendations

The choice between HM-JF526 NHS and JF526 is not a matter of which is "better," but which is the correct tool for the specific biological question.

  • Choose a JF526-based ligand (e.g., JF526-HaloTag) when: Your goal is to visualize a specific protein of interest that has been genetically tagged with a self-labeling protein like HaloTag or SNAP-tag. This is the most direct and widely used method for live-cell protein tracking.

  • Choose HM-JF526 NHS Ester when:

    • You need to perform Single-Molecule Localization Microscopy (SMLM) and require a spontaneously blinking dye for buffer-friendly super-resolution imaging.[6]

    • You need to create a custom probe by labeling a molecule (like an antibody, peptide, or small molecule) that contains a primary amine for subsequent use in fixed or live-cell imaging.

By understanding the distinct chemical properties and applications of these powerful fluorophores, researchers can design more precise, robust, and insightful live-cell imaging experiments.

References

  • Current time information in Washington, DC, US. Google.
  • Lós, M., et al. (2021). Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag. Biochemistry, 60(32), 2560–2571. [Link]

  • Erdmann, R. S., et al. (2019). Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags. Cell Chemical Biology, 26(4), 580–593.e6. [Link]

  • Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14(10), 987–994. [Link]

  • Protein Self-Labeling with Halo, SNAP, and CLIP Tagging. Bitesize Bio. (2023, May 14). Retrieved March 7, 2024, from [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science, 5(9), 1586–1598. [Link]

  • Janelia Fluor™ Dyes – Advanced Fluorescent Dyes for Super Resolution Microscopy. YouTube. (2024, February 7). Retrieved March 7, 2024, from [Link]

  • Halo-tag Labeling. Galloway Lab Protocols. (2024, January 8). Retrieved March 7, 2024, from [Link]

  • Next-generation Janelia Fluor dyes do more than just shine. Howard Hughes Medical Institute. (2023, July 5). Retrieved March 7, 2024, from [Link]

  • Zhen, C., et al. (2018). Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells. Bio-protocol, 8(18), e3009. [Link]

  • Janelia Fluor Dyes: Fluorescent Probes and Dyes. Bio-Techne. Retrieved March 7, 2024, from [Link]

  • Grimm, J. B., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. ACS Central Science. Retrieved March 7, 2024, from [Link]

  • Precautions for the use of NHS (N-hydroxysuccinimide). Peptide Institute, Inc. Retrieved March 7, 2024, from [Link]

  • Localization microscopy with HM-JF 526. ResearchGate. Retrieved March 7, 2024, from [Link]

  • HaloTag labeling protocol. Abberior Instruments. Retrieved March 7, 2024, from [Link]

  • Standard operating procedure for labeling the HaloTag in C. elegans. ResearchGate. Retrieved March 7, 2024, from [Link]

  • NHS ester protocol for labeling proteins. Abberior. Retrieved March 7, 2024, from [Link]

  • Synthesis of carboxylic acid N-hydroxysuccinimidyl ester dyes and their reactive dyeing on silk fibroin. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Why are esters more reactive than carboxylic acids? Reddit. Retrieved March 7, 2024, from [Link]

  • Grimm, J. B., et al. (2016). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Cold Spring Harbor Protocols. [Link]

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5036-5041. (2015). [Link]

Sources

Comparative

Executive Summary: The "Buffer-Free" Revolution

Technical Comparison Guide: HM-JF526 NHS vs. HM-SiR for SMLM Applications The transition from traditional dSTORM to "self-blinking" Single-Molecule Localization Microscopy (SMLM) represents a paradigm shift in super-reso...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HM-JF526 NHS vs. HM-SiR for SMLM Applications

The transition from traditional dSTORM to "self-blinking" Single-Molecule Localization Microscopy (SMLM) represents a paradigm shift in super-resolution imaging.[1] Traditional dSTORM relies on toxic redox buffers (e.g., mercaptoethylamine, oxygen scavengers) to force fluorophores into dark states.[1] These buffers are incompatible with live-cell physiology and degrade sample integrity over time.[1]

HM-JF526 NHS and HM-SiR are the two pillars of the "Hydroxymethyl" (HM) dye class.[1] They utilize a chemically engineered intramolecular spirocyclization equilibrium to blink spontaneously in physiological buffers (PBS) or live-cell media.[1]

  • HM-SiR (Far-Red): The established standard for live-cell SMLM, offering deep tissue penetration and minimal phototoxicity.[1]

  • HM-JF526 (Yellow/Green): The newer spectral partner, enabling high-photon-budget multicolor SMLM without chromatic aberration issues often associated with blue dyes.[1]

This guide analyzes their physicochemical properties, blinking kinetics, and suitability for specific SMLM workflows.

Mechanism of Action: The Hydroxymethyl Switch[1]

Unlike dSTORM dyes (e.g., Alexa Fluor 647) that require external reducing agents, HM dyes possess an intrinsic "chemical switch."[1] The substitution of the carboxyl group with a hydroxymethyl group shifts the equilibrium towards the non-fluorescent (closed) lactone form.[1][2][3][4]

At physiological pH (7.4), the dye exists primarily in the dark state (>99%), thermally fluctuating to the fluorescent zwitterion state.[1] This stochastic switching creates the "blinking" required for localization.[1]

Figure 1: Spontaneous Blinking Equilibrium[1]

G Lactone Closed Lactone (Dark / OFF) >99% Population Equilibrium pH 7.4 Spontaneous Thermal Fluctuation Lactone->Equilibrium Ring Opening Zwitterion Open Zwitterion (Fluorescent / ON) <1% Population Equilibrium->Zwitterion Protonation Zwitterion->Lactone Ring Closing Photon Photon Emission (Localization) Zwitterion->Photon Excitation

Caption: The thermodynamic equilibrium between the dark lactone and bright zwitterion states is tuned by the hydroxymethyl moiety, eliminating the need for blinking buffers.

Technical Comparison: HM-JF526 vs. HM-SiR

The choice between HM-JF526 and HM-SiR is rarely binary; they are often complementary.[1] However, their photophysical differences dictate their optimal use cases.[1]

Table 1: Photophysical & Kinetic Profile
FeatureHM-JF526 NHSHM-SiR (NHS/Halo)
Spectral Region Yellow/GreenFar-Red
Excitation Max 526 nm650 nm
Emission Max 550 nm670 nm
Laser Line 532 nm or 514 nm (optimal), 488 nm (sub-optimal)640 nm or 647 nm
Blinking Mechanism Spontaneous (Hydroxymethyl)Spontaneous (Hydroxymethyl)
Photon Count (

)
~571 photons/event~400–600 photons/event
Localization Precision (

)
~25 nm~28 nm

(Equilibrium)
0.0050 (Tuned for high density)0.0043 (Similar range)
Primary Utility 2-Color SMLM, Fixed Cell (Antibody)Live Cell (HaloTag), Deep Imaging

Key Insight: HM-JF526 provides a critical spectral window (526 nm) that was previously difficult for self-blinking dyes.[1] While HM-SiR is the gold standard for live-cell imaging due to low phototoxicity, HM-JF526 offers higher quantum efficiency (


 vs 

for SiR), resulting in brighter single-molecule events relative to background [1, 2].[1]

Experimental Workflows

Protocol A: Two-Color "No-Wash" SMLM (Fixed Cells)

Target: Simultaneous imaging of Microtubules (Green) and Mitochondria (Red) without buffer exchange.[1]

Reagents:

  • Secondary Ab 1: Goat anti-Mouse labeled with HM-JF526 NHS .[1][2][3]

  • Secondary Ab 2: Goat anti-Rabbit labeled with HM-SiR NHS .[1]

Workflow Diagram:

Workflow cluster_prep Phase 1: Conjugation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging Step1 Dissolve HM-JF526 NHS in DMSO (10 mM) Step2 Incubate with Secondary Ab (NaHCO3 pH 8.3, 1h) Step3 Purify via Gel Filtration (Remove free dye) Step4 Fix Cells (PFA/Glutaraldehyde) Step3->Step4 Step5 Block & Permeabilize Step6 Incubate Primary Abs (Anti-Tubulin + Anti-TOMM20) Step7 Incubate HM-Conjugated Secondary Abs Step8 Mount in PBS (pH 7.4) NO Oxygen Scavengers Step7->Step8 Step9 Acquire SMLM Data (Sequential or Simultaneous)

Caption: Workflow for dual-color buffer-free SMLM. Note the absence of reducing buffers in Phase 3.[1]

Step-by-Step Methodology:

  • Conjugation: React HM-JF526 NHS with the antibody at a molar ratio of 20:1 (Dye:Protein) in 0.1 M NaHCO3 (pH 8.[1]3) for 1 hour. Purify using a desalting column (e.g., PD MiniTrap G-25) to remove unreacted dye.[1] Critical: Aim for a Degree of Labeling (DOL) of 2–4.[1] Higher DOL can cause quenching.[1]

  • Fixation: Fix cells with 3% Paraformaldehyde + 0.1% Glutaraldehyde to preserve ultrastructure.[1]

  • Staining: Immunostain using standard protocols.

  • Imaging: Place sample in standard PBS.

    • Channel 1 (HM-SiR): Excite at 640 nm.[1][2]

    • Channel 2 (HM-JF526): Excite at 532 nm or 561 nm.[1]

    • Acquisition: Collect 10,000–30,000 frames at 20–50 ms exposure. No UV activation is required [1].[1][2][3][5]

Data Analysis & Performance Metrics

When comparing data quality, HM-JF526 often yields superior localization precision in the green channel compared to traditional photoactivatable proteins (e.g., mEos), but requires careful handling of background fluorescence.[1]

  • Photon Budget: HM-JF526 emits ~571 photons per blink.[1][5] Using the formula

    
    , where 
    
    
    
    is the PSF standard deviation, the theoretical precision is high (~25 nm) [1].[1]
  • Duty Cycle: Both dyes have low duty cycles (<1%), essential for preventing signal overlap in dense structures like actin or tubulin.[1]

  • Background: Because these dyes are "always off" until they blink, the background in PBS is significantly lower than standard fluorophores, but slightly higher than photoactivatable dyes that are permanently dark until activated.[1]

Troubleshooting Table:

IssueProbable CauseSolution
Low Blinking Rate pH is too high (>7.[1]8)Adjust imaging buffer to pH 7.2–7.[1]4. Protonation drives the ON state.[1]
High Background Unwashed free dyeHM dyes are fluorogenic but free dye can still blink.[1] Wash extensively or use optical sectioning (HILO/TIRF).[1]
Bleaching Laser power too highHM dyes are robust, but 1-5 kW/cm² is sufficient.[1] Do not use maximal dSTORM power.[1]

Conclusion

For researchers requiring multi-color, buffer-free super-resolution , the combination of HM-JF526 NHS and HM-SiR is currently the most robust small-molecule solution available.[1]

  • Choose HM-SiR for live-cell intracellular targets (via HaloTag) or when deep-tissue imaging is required.[1]

  • Choose HM-JF526 NHS to complement HM-SiR in fixed-cell immunofluorescence, enabling 2-color nanoscopy with standard 532/640 nm laser lines.[1]

The ability to image in PBS without thiol-based buffers preserves cellular morphology and allows for correlative imaging workflows that were previously impossible with standard dSTORM dyes.[1]

References

  • Grimm, J. B., et al. (2019).[1] "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science.[1] Available at: [Link][1]

  • Uno, S., et al. (2014).[1][4] "A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging."[1][3][4][6] Nature Chemistry.[1][3][4][7] Available at: [Link][1]

  • Lavis, L. D. (2017).[1] "Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines."[1] Annual Review of Biochemistry. Available at: [Link][1]

Sources

Validation

Validation of HM-JF526 NHS Labeled Antibodies: A Guide to Spontaneously Blinking Super-Resolution Probes

Topic: Validation of HM-JF526 NHS labeled antibodies Content Type: Publish Comparison Guide Executive Summary: The Shift to "Buffer-Free" Super-Resolution In the realm of Single-Molecule Localization Microscopy (SMLM), t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of HM-JF526 NHS labeled antibodies Content Type: Publish Comparison Guide

Executive Summary: The Shift to "Buffer-Free" Super-Resolution

In the realm of Single-Molecule Localization Microscopy (SMLM), the stability and blinking kinetics of the fluorophore are the rate-limiting steps for image quality. Traditional dyes like Alexa Fluor® 647 or 532 require toxic "switching buffers" containing oxygen scavengers (GLOX) and thiols (MEA/BME) to induce blinking. These buffers are incompatible with live-cell imaging and can distort delicate cellular ultrastructures.

HM-JF526 (Hydroxymethyl Janelia Fluor® 526) represents a paradigm shift. It is a "spontaneously blinking" fluorophore designed to oscillate between a non-fluorescent lactone state and a fluorescent zwitterion state under physiological conditions (PBS, pH 7.4). This guide validates the performance of HM-JF526 NHS ester for antibody labeling, contrasting it with traditional alternatives and providing a rigorous protocol for experimental validation.

Mechanism of Action: The Lactone-Zwitterion Equilibrium[1]

The core innovation of HM-JF526 is the rational tuning of the intramolecular spirocyclization equilibrium (


). Unlike standard Janelia Fluor 526, which favors the open, fluorescent form, the hydroxymethyl (HM) modification shifts the equilibrium towards the closed, colorless lactone form.
  • Closed State (Lactone): Cell-permeable, non-fluorescent. Predominant in PBS.

  • Open State (Zwitterion): Highly fluorescent. Occurs stochastically, creating "blinks."

This equilibrium eliminates the need for high-power UV activation or chemical switching agents.[1]

Diagram 1: Spontaneous Blinking Mechanism

HM_JF526_Mechanism Lactone Closed Lactone Form (Non-Fluorescent) Predominant in PBS Zwitterion Open Zwitterion Form (Fluorescent) Transient State Lactone->Zwitterion Spontaneous Thermal Equilibrium (K_L-Z) Detection SMLM Detection (Single Molecule Localization) Zwitterion->Detection 561 nm Excitation ~550 nm Emission Caption Figure 1: The HM-JF526 fluorophore spontaneously cycles between a dark lactone state and a bright zwitterion state in physiological buffer.

[1][3][4][5]

Performance Comparison: HM-JF526 vs. Alternatives

The following table contrasts HM-JF526 with the standard dSTORM dye (Alexa Fluor 532) and the parent dye (JF526).

FeatureHM-JF526 NHS Alexa Fluor® 532 Standard Janelia Fluor® 526
Primary Application Live/Fixed Cell SMLM (dSTORM)Fixed Cell dSTORMConfocal / STED
Blinking Mechanism Spontaneous (

equilibrium)
Thiol-induced (MEA/BME)Minimal / Photostability-focused
Imaging Buffer PBS (Physiological) GLOX + MEA (Toxic/Reducing)PBS or Antifade
Excitation / Emission 526 nm / 550 nm532 nm / 554 nm526 nm / 549 nm
Live Cell Compatible? Yes (Cell Permeable)No (Impermeable/Toxic Buffer)Yes
Localization Precision High (~25 nm)High (~20 nm)N/A (Diffraction Limited)

Key Insight: Choose HM-JF526 when you need to perform super-resolution imaging in live cells or when maintaining a physiological buffer environment is critical for structural integrity.

Validation Protocol: Antibody Labeling & QC

To validate HM-JF526, one cannot simply rely on standard absorbance measurements in PBS, as the dye is partially "invisible" (lactone form) in aqueous neutral buffers. The following protocol ensures accurate Degree of Labeling (DOL) determination.

Phase 1: Conjugation (NHS Ester Chemistry)

Reagents:

  • HM-JF526 NHS Ester (reconstituted in anhydrous DMSO).

  • Primary/Secondary Antibody (BSA/Azide-free) at 1–2 mg/mL.

  • 1M Sodium Bicarbonate (pH 8.3).

Protocol:

  • Buffer Exchange: Ensure antibody is in PBS (free of Tris/Glycine).

  • Alkalinization: Add 1/10th volume of 1M NaHCO₃ to the antibody solution.

  • Reaction: Add HM-JF526 NHS ester at a 15–20 molar excess .

    • Expert Note: A higher molar excess is required compared to Alexa dyes because the hydrolysis rate of the NHS ester competes with the labeling reaction.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Purification: Remove free dye using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

Phase 2: Accurate DOL Determination (Critical Step)

Because HM-JF526 exists as a colorless lactone in PBS, measuring absorbance at 526 nm in PBS will yield a falsely low concentration.

Correct Method:

  • Dilute a small aliquot of the conjugate (e.g., 2 µL) into TFE (2,2,2-Trifluoroethanol) containing 0.1% TFA (Trifluoroacetic acid) or acidic ethanol (EtOH + 0.1% HCl).

    • Why? The acidic/organic environment forces the dye fully into the open, fluorescent zwitterion form.

  • Measure Absorbance at 280 nm (

    
    ) and 526 nm (
    
    
    
    ).
  • Calculate DOL:

    
    
    
    • 
       (HM-JF526): Use 118,000 M⁻¹cm⁻¹  (approx.[2][3] value of open form).
      
    • 
      : ~0.16 (Verify with batch specific data if available).
      
Diagram 2: Validation Workflow

Validation_Workflow Start Start: Purified Antibody (Amine-free buffer) React Conjugate with HM-JF526 NHS (20x Molar Excess, pH 8.3) Start->React Purify Purification (Desalting Column) React->Purify QC_Split QC Step: Split Aliquot Purify->QC_Split Wrong_Path Measure in PBS (Dye in Lactone Form) QC_Split->Wrong_Path Incorrect Right_Path Measure in TFE + 0.1% TFA (Dye fully Open) QC_Split->Right_Path Correct Calc Calculate DOL (Target: 2-4 dyes/Ab) Wrong_Path->Calc Low Signal Error Right_Path->Calc Imaging SMLM Imaging (PBS, 561nm Excitation) Calc->Imaging Caption Figure 2: Workflow emphasizing the critical solvent switch for accurate DOL quantification.

Experimental Validation: Imaging Setup

To confirm the "spontaneous blinking" capability:

  • Sample: Fixed cells (e.g., U2OS) stained with HM-JF526 labeled secondary antibody against tubulin.[4]

  • Buffer: Standard PBS, pH 7.4. Do NOT add GLOX or MEA.

  • Microscope: TIRF or HILO illumination setup.

  • Acquisition:

    • Excitation: 561 nm laser (high power, ~1-2 kW/cm²).

    • Camera: EMCCD or sCMOS running at >50 fps.

    • Frames: Acquire 10,000 – 20,000 frames.

  • Analysis: Use ThunderSTORM or similar localization software.

    • Success Metric: You should observe distinct, sparse blinking events immediately upon laser exposure without the need for a UV (405 nm) activation pulse.

References

  • Grimm, J. B., et al. (2019).[5] "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science, 5(9), 1602–1613.

  • Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170.

  • Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359–365.

Sources

Comparative

Benchmarking HM-JF526 NHS against other yellow-emitting dyes

Benchmarking HM-JF526 NHS Against Conventional Yellow-Emitting Dyes: A Guide for Advanced Microscopy For researchers conducting single-molecule localization microscopy (SMLM) or direct stochastic optical reconstruction m...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking HM-JF526 NHS Against Conventional Yellow-Emitting Dyes: A Guide for Advanced Microscopy

For researchers conducting single-molecule localization microscopy (SMLM) or direct stochastic optical reconstruction microscopy (dSTORM), achieving optimal fluorophore photoswitching (blinking) is a critical bottleneck. Conventional yellow-emitting dyes like Alexa Fluor 532, Atto 532, and Cy3 boast excellent brightness but require cytotoxic, strongly reducing buffers (e.g., containing mercaptoethylamine [MEA] or


-mercaptoethanol) and oxygen scavengers to force the dyes into a transient dark state[1].

Hydroxymethyl Janelia Fluor 526 (HM-JF526) NHS ester represents a paradigm shift in fluorophore engineering[2]. By replacing the traditional carboxylate group of the rhodamine scaffold with a nucleophilic hydroxymethyl group, HM-JF526 alters the lactone-zwitterion equilibrium (


)[2]. At physiological pH, the dye predominantly exists in a colorless, non-fluorescent spirocyclic (closed) state, making transient, spontaneous excursions to a fluorescent zwitterionic (open) state[2]. This intrinsic blinking mechanism completely eliminates the need for toxic reducing buffers, enabling true live-cell super-resolution imaging in standard phosphate-buffered saline (PBS)[1].

Photophysical Benchmarking

To objectively evaluate HM-JF526, we must benchmark its photophysical properties against the industry standards for the 532 nm laser line. While HM-JF526 has a slightly lower extinction coefficient than Atto 532, its spontaneous blinking capability provides a decisive methodological advantage for SMLM[3].

Table 1: Photophysical Comparison of Yellow-Emitting NHS Ester Dyes

PropertyHM-JF526Alexa Fluor 532Atto 532Cy3
Excitation Max (nm) 526[3]532[4]532[5]~550
Emission Max (nm) 550[3]554[4]553[5]~570
Extinction Coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
118,000[3]81,000115,000[5]~150,000
Quantum Yield (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
0.87[3]0.610.90[5]~0.15
Spontaneous Blinking Yes[3]NoNoNo
SMLM Buffer Requirement Standard PBS[1]Thiol/Glox (MEA)Thiol/Glox (MEA)Thiol/Glox (MEA)

Visualizing the Mechanism and Workflow

The causality behind HM-JF526's superiority in live-cell SMLM lies in its structural chemistry. The diagram below illustrates how the hydroxymethyl group drives the dark-state equilibrium, directly streamlining the experimental workflow.

Mechanism cluster_0 Dye Equilibrium (Physiological pH) cluster_1 SMLM Imaging Workflow N1 Hydroxymethyl Group Nucleophilic Attack N2 Closed Spirocyclic State (Colorless / Dark) N1->N2 Drives equilibrium N3 Open Zwitterionic State (Yellow Fluorescent) N2->N3 Transient Ring-Opening W3 Spontaneous Blinking Super-Resolution Imaging N3->W3 Enables W1 Target Labeling (HM-JF526 NHS + Antibody) W2 Standard PBS Buffer (No Toxic Thiols) W1->W2 W2->W3

Figure 1: Mechanistic basis of HM-JF526 spontaneous blinking and its streamlined SMLM workflow.

Experimental Protocol: HM-JF526 NHS Conjugation and SMLM Imaging

To ensure a self-validating system, the following protocol details the conjugation of HM-JF526 NHS ester to a secondary antibody, followed by preparation for SMLM. The NHS ester reacts efficiently with primary amines (lysine residues) on the antibody[1].

Phase 1: Antibody Conjugation

  • Buffer Exchange: Concentrate 1 mg of secondary antibody (e.g., Goat Anti-Mouse IgG) and exchange into PBS containing 10% (v/v) 1 M Sodium Bicarbonate (pH 8.3). Causality: A slightly basic pH ensures primary amines are deprotonated and highly nucleophilic for the NHS ester reaction[1].

  • Dye Preparation: Reconstitute HM-JF526 NHS ester in anhydrous DMSO to a concentration of 10 mM[1]. Note: The NHS ester is highly susceptible to hydrolysis; use immediately upon reconstitution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of HM-JF526 NHS to the antibody solution. Incubate at room temperature for 90 minutes, protected from light[1].

  • Purification: Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with standard PBS (pH 7.4)[1].

  • Validation (DOL Calculation): Measure the absorbance of the conjugate at 280 nm (protein) and 526 nm (dye). Calculate the Degree of Labeling (DOL) using the extinction coefficient of 118,000

    
    [3]. An optimal DOL for SMLM is typically between 1.5 and 3.0 to prevent self-quenching.
    

Phase 2: SMLM Imaging

  • Immunostaining: Stain fixed or live cells expressing the target antigen with the HM-JF526-conjugated secondary antibody using standard immunofluorescence protocols.

  • Buffer Preparation: Unlike Alexa Fluor 532 or Atto 532, which require the addition of 10-100 mM MEA and a glucose oxidase/catalase (Glox) system, simply wash the cells and mount them in standard PBS (pH 7.4)[1].

  • Image Acquisition: Excite the sample using a 532 nm or 561 nm laser. The HM-JF526 fluorophores will spontaneously transition between the dark and emissive states, allowing for the localization of single molecules without the need for a high-power activation laser[1].

Conclusion

While Alexa Fluor 532 and Atto 532 remain excellent choices for standard confocal microscopy, HM-JF526 NHS ester is the superior candidate for advanced super-resolution techniques. By engineering the spirocyclization equilibrium directly into the dye's chemical structure, HM-JF526 decouples SMLM from toxic buffer requirements, preserving the physiological integrity of the sample and simplifying the imaging workflow.

References

1.[3] Bio-Techne. "HM Janelia Fluor 526, NHS ester". bio-techne.com.3 2.[2] Zheng Q, et al. "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging". ACS Central Science (via PMC).2 3.[1] Lavis LD, et al. "Fluorophores for super-resolution imaging" (US20210085805A1). Google Patents. 1 4.[4] FluoroFinder. "Alexa Fluor 532 Dye Profile". fluorofinder.com. 4 5.[5] ATTO-TEC (via Arizona.edu). "Properties of ATTO-Dyes". arizona.edu. 5

Sources

Validation

Dual-color super-resolution imaging with HM-JF526 NHS and a red-emitting dye

Dual-Color Super-Resolution Imaging: Optimizing SMLM with HM-JF526 NHS and Red-Emitting Fluorophores As super-resolution microscopy transitions from specialized biophysics labs to mainstream drug development and cell bio...

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Color Super-Resolution Imaging: Optimizing SMLM with HM-JF526 NHS and Red-Emitting Fluorophores

As super-resolution microscopy transitions from specialized biophysics labs to mainstream drug development and cell biology, the demand for robust, user-friendly fluorophores has skyrocketed. Single-Molecule Localization Microscopy (SMLM)—including techniques like dSTORM—traditionally relies on complex, heavily reducing imaging buffers (e.g., containing mercaptoethylamine or


-mercaptoethanol) to force fluorophores into a dark state[1]. These buffers are notoriously toxic to live cells and can degrade sample integrity over time.

The development of hydroxymethyl Janelia Fluor® (HM-JF) dyes has fundamentally disrupted this paradigm. By engineering the lactone-zwitterion equilibrium (


) of the rhodamine scaffold, these dyes spontaneously blink in physiological buffers[2]. This guide provides an authoritative comparison of HM-JF526 NHS against conventional dyes and outlines a self-validating protocol for dual-color super-resolution imaging when paired with a red-emitting dye.

Mechanistic Insight: The Causality of Spontaneous Blinking

To understand why HM-JF526 is a superior choice for SMLM, we must examine its structural causality. Traditional rhodamine dyes exist in an equilibrium between a fluorescent zwitterionic form and a non-fluorescent, lipophilic spirocyclic form. In standard Janelia Fluor 526 (JF526), this equilibrium heavily favors the fluorescent state.

However, in HM-JF526 , the substitution of the standard carboxyl moiety with a highly nucleophilic hydroxymethyl group drastically shifts the equilibrium toward the closed, colorless spirocyclic form[3]. At physiological pH (7.4), the dye remains predominantly dark but undergoes transient, spontaneous ring-opening to the fluorescent zwitterion. This intrinsic chemical blinking eliminates the need for high-power activation lasers and exogenous reducing agents[4].

Mechanism N1 Hydroxymethyl Spirocyclic (Closed / Dark State) N2 Zwitterionic Form (Open / Fluorescent State) N1->N2 Physiological pH (7.4) Spontaneous Opening N3 Photon Emission (550 nm) N2->N3 526 nm Excitation

Fig 1: Spontaneous blinking mechanism of HM-JF526 via lactone-zwitterion equilibrium.

Comparative Analysis: Selecting the Optimal Dye Pair

For dual-color SMLM, HM-JF526 (Yellow/Green channel) must be paired with a spectrally distinct red-emitting dye. The success of the experiment hinges on matching the photophysical requirements of both dyes.

Table 1: Yellow/Green Channel SMLM Dye Comparison

HM-JF526 outperforms traditional dyes by decoupling localization microscopy from harsh buffer requirements, yielding localization accuracies of ~25 nm[2].

PropertyHM-JF526Alexa Fluor™ 532Cy3B
Excitation / Emission 526 nm / 550 nm532 nm / 554 nm532 nm / 570 nm
Blinking Mechanism Spontaneous (Intrinsic)Thiol-induced (Exogenous)Thiol-induced (Exogenous)
Buffer Requirement Standard PBS (pH 7.4)MEA / Glox bufferMEA / Glox buffer
Phototoxicity Low (No UV activation)ModerateModerate
Target Application Live/Fixed SMLM (dSTORM)Fixed dSTORMFixed dSTORM
Table 2: Red Dye Selection for Dual-Color Pairing

When pairing with HM-JF526, you have two primary strategies for the red channel: an entirely buffer-free system (using HM-JF646) or a traditional hybrid system (using Alexa Fluor 647).

Red Dye CandidateExcitation / EmissionBuffer Compatibility with HM-JF526Recommendation Rationale
HM-JF646 646 nm / 664 nmExcellent: Both blink in PBSOptimal. Creates a true "no-wash, no-additive" dual-color SMLM system[3].
Alexa Fluor™ 647 650 nm / 665 nmModerate: Requires thiolsViable. HM-JF526 tolerates mild reducing buffers required for AF647 blinking.
JF646 (Standard) 646 nm / 664 nmPoor for SMLM: Does not blinkAlternative. Use only for STED/SIM, not SMLM[1].

Step-by-Step Methodology: Dual-Color SMLM Workflow

This self-validating protocol utilizes HM-JF526 NHS and HM-JF646 NHS conjugated to secondary antibodies for dual-target imaging (e.g., Tubulin and TOMM20) in fixed cells. By utilizing NHS ester chemistry, the dyes covalently bind to primary amines (lysine residues) on the antibodies[4].

Phase 1: Antibody Conjugation via NHS Ester Chemistry

Causality: NHS esters react efficiently with unprotonated primary amines at slightly alkaline pH. Maintaining a pH of 8.3 ensures the amines are nucleophilic enough to attack the NHS ester without rapidly hydrolyzing the dye.

  • Preparation: Concentrate your unlabeled secondary antibodies (e.g., Goat anti-Mouse IgG and Goat anti-Rabbit IgG) to 2–5 mg/mL in PBS using centrifugal filters.

  • Buffer Adjustment: Add 1 M Sodium Bicarbonate (pH 8.3) to the antibody solution to achieve a final concentration of 100 mM (1:10 v/v)[4].

  • Dye Addition: Dissolve HM-JF526 NHS and HM-JF646 NHS in anhydrous DMSO to a 10 mM stock. Add 15–20 molar equivalents of dye to the respective antibody solutions.

  • Incubation: Protect from light and incubate at room temperature for 90 minutes.

  • Purification: Remove unreacted dye using a size-exclusion column (e.g., PD MiniTrap G-25) equilibrated with standard PBS (pH 7.4)[4].

  • Validation: Measure the Degree of Labeling (DOL). Critical Step: HM-JF dyes are colorless at pH 7.4. To accurately measure absorbance, dilute a small aliquot of the conjugate in 0.1% TFA (pH ~2) to force the dye into its fully open, highly absorbing state[4]. Target a DOL of 2.0–3.0.

Phase 2: Immunostaining and Imaging

Causality: Because both HM-JF526 and HM-JF646 blink spontaneously based on their internal thermodynamics, complex oxygen-scavenging systems (Glox) are omitted, drastically reducing experimental variability.

  • Fixation: Fix cells (e.g., U2OS) in 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Blocking & Primary Ab: Block with 3% BSA, then incubate with primary antibodies (e.g., anti-

    
    -tubulin and anti-TOMM20) for 1 hour.
    
  • Secondary Ab: Incubate with the newly conjugated HM-JF526 and HM-JF646 secondary antibodies (1–2 µg/mL) for 1 hour. Wash extensively with PBS.

  • Imaging: Mount the sample in pure PBS (pH 7.4) .

  • Acquisition: Excite sequentially or simultaneously using 532/561 nm (HM-JF526) and 640/647 nm (HM-JF646) lasers. Collect 10,000–20,000 frames per channel. Standard SMLM reconstruction algorithms will yield images with <30 nm resolution[1].

ExperimentalWorkflow S1 1. Conjugation HM-JF526 & HM-JF646 NHS to IgGs (pH 8.3 Bicarbonate Buffer) S2 2. DOL Validation Measure Absorbance in 0.1% TFA (Forces open state) S1->S2 S3 3. Immunostaining Targeting Tubulin & Mitochondria S2->S3 S4 4. SMLM Acquisition Imaging in Standard PBS (pH 7.4) No Glox/BME required S3->S4 S5 5. Image Reconstruction Dual-Color Super-Resolution Map S4->S5

Fig 2: End-to-end workflow for dual-color SMLM utilizing spontaneously blinking HM-JF dyes.

Conclusion

For researchers executing single-molecule localization microscopy, the transition from exogenous blinking (thiol-dependent) to intrinsic blinking (equilibrium-dependent) represents a major leap in data reliability and cell viability. HM-JF526 NHS provides exceptional photon yields and localization accuracy (~25 nm) in the yellow/green channel[1]. When strategically paired with HM-JF646, it establishes a highly robust, completely additive-free dual-color super-resolution platform that is easily adaptable to any standard immunostaining pipeline.

References

  • Zheng, Q., et al. (2019). "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science, 5(9), 1602–1613. Available at:[Link]

  • Lavis, L. D., et al. (2021). "Fluorophores for super-resolution imaging." U.S. Patent Application US20210085805A1.

Sources

Comparative

Assessing the photostability of HM-JF526 NHS in long-term imaging

Topic: Assessing the Photostability and Blinking Longevity of HM-JF526 NHS in Long-Term Super-Resolution Imaging Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Photostability and Blinking Longevity of HM-JF526 NHS in Long-Term Super-Resolution Imaging Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (High-Content Screening/Microscopy Specialists)

Executive Summary: The Paradox of "Stable" Blinking

In the realm of advanced microscopy, "photostability" usually implies a signal that refuses to fade. However, for HM-JF526 NHS (Hydroxymethyl Janelia Fluor 526) , this definition must be inverted. HM-JF526 is engineered to be unstable in a specific, controlled manner: it is a spontaneously blinking fluorophore designed for Single-Molecule Localization Microscopy (SMLM) and dSTORM.

Unlike standard Janelia Fluor 526 (JF526), which is optimized for maximum brightness and permanent emission, HM-JF526 utilizes a hydroxymethyl modification to shift the lactone-zwitterion equilibrium (


), forcing the molecule to spend most of its time in a non-fluorescent "dark" state.

The Critical Distinction:

  • Standard Imaging (Confocal/Widefield): HM-JF526 is unsuitable for continuous tracking; it will appear to flicker and vanish. Use standard JF526 instead.

  • Long-Term SMLM (Live-Cell Nanoscopy): HM-JF526 is superior . Its "photostability" is measured by its resistance to permanent photobleaching while maintaining consistent blinking kinetics over extended acquisition windows (minutes to hours).

This guide details how to assess the performance of HM-JF526 NHS against its primary competitors (HM-SiR and standard dSTORM dyes) in the context of long-term live-cell super-resolution imaging.

Part 1: The Chemistry of Spontaneous Blinking

To assess HM-JF526, one must understand the mechanism driving its performance. Standard rhodamines rely on high laser power or toxic buffers (thiols/oxygen scavengers) to induce blinking. HM-JF526 achieves this chemically via the Hydroxymethyl (HM) group.[1]

Mechanism of Action

The HM group promotes the formation of a non-fluorescent spiro-lactone ring. The dye spontaneously cycles between this stable dark state and a transient fluorescent zwitterion state without requiring UV activation or reducing agents.[2][3]

  • High

    
     (e.g., TMR):  Mostly Open (Bright). Good for confocal.
    
  • Low

    
     (e.g., HM-JF526):  Mostly Closed (Dark). Good for SMLM.
    

Photophysics cluster_0 HM-JF526 Equilibrium Dark Spiro-Lactone State (Non-Fluorescent / Dark) Dominant Form (>99%) Bright Zwitterion State (Fluorescent / ON) Transient Form Dark->Bright Spontaneous Thermal/Solvent Equilibrium Bright->Dark Rapid Decay (k_off) Bleached Irreversibly Bleached (Permanent Loss) Bright->Bleached High Photon Flux (Photobleaching)

Figure 1: The equilibrium dynamics of HM-JF526. The dye relies on a thermal equilibrium to 'blink' on, rather than laser-induced switching. Assessment of stability focuses on minimizing the transition to the 'Irreversibly Bleached' state.

Part 2: Comparative Analysis

When evaluating HM-JF526, it should be compared against HM-SiR (the red standard for live-cell SMLM) and Alexa Fluor 647 (the fixed-cell dSTORM gold standard).

Performance Metrics Table
FeatureHM-JF526 NHS HM-SiR NHS Standard dSTORM (AF647)
Excitation/Emission 526 nm / 550 nm (Yellow/Green)650 nm / 670 nm (Far Red)640 nm / 670 nm (Far Red)
Blinking Mechanism Spontaneous (Chemical)Spontaneous (Chemical)Buffer-Induced (Thiol/MEA)
Live-Cell Compatible? Yes (Excellent) Yes (Excellent)Poor (Toxic buffers required)
Photon Budget/Blink High (~500-700 photons)Moderate (~300-500 photons)Very High (>1000 photons)
Long-Term Stability High (Resistant to depletion)Moderate (Faster depletion)Low (Buffer depletion over time)
Primary Utility Multi-color Live SMLM (w/ HM-SiR)Single-color Live SMLMFixed Cell Nanoscopy

Key Insight: HM-JF526 fills a critical gap for multi-color live-cell super-resolution . Previously, researchers were limited to HM-SiR (Red). HM-JF526 allows for a second channel in the Green/Yellow spectrum that possesses the same spontaneous blinking properties.

Part 3: Experimental Validation Protocol

To objectively assess the "photostability" (persistence of blinking) of HM-JF526, do not use a simple intensity-over-time plot. You must measure the cumulative localizations density over time.

Protocol: Long-Term Live-Cell SMLM Assessment

Materials:

  • Dye: HM-JF526 NHS Ester (reconstituted in DMSO).

  • Target: Histone H2B (slow turnover) or Microtubules (structural). Recommendation: Use H2B-HaloTag or secondary antibody labeling for fixed benchmarks.

  • Microscope: TIRF or HILO illumination setup.

Workflow:

  • Labeling:

    • Live Cells: Incubate cells with 100 nM - 500 nM HM-JF526 ligand (if using HaloTag) or NHS-ester functionalized antibody for 30-60 mins.

    • Wash: Wash 3x with warm media (critical to remove background, as the "off" state is not 100% dark if concentration is too high).

  • Acquisition (The Stress Test):

    • Laser Power: High irradiance (~1–2 kW/cm²) at 532 nm.

    • Frame Rate: 30–50 ms exposure.

    • Duration: Acquire 10,000 to 20,000 frames (approx. 10-15 minutes continuous).

  • Analysis (The "Stability" Metric):

    • Use ThunderSTORM or Picasso software to localize molecules.

    • Plot Localizations per Frame vs. Time .

Interpretation of Data:

  • Ideal Result (HM-JF526): The curve starts high and decays slowly (exponential decay), maintaining >20% of initial localization rate after 10,000 frames.

  • Poor Result (Instability): The number of localizations drops to near zero within the first 2,000 frames (indicating the dye reservoir has permanently bleached).

Workflow Step1 1. Labeling (High Concentration OK due to Spontaneous Blinking) Step2 2. Wash Step (Remove unbound dye to reduce background haze) Step1->Step2 Step3 3. HILO/TIRF Imaging (532nm Excitation, ~1 kW/cm²) Step2->Step3 Step4 4. Data Processing (Localize individual blinks) Step3->Step4 Decision Check Blink Rate Step4->Decision ResultA Stable: >10k Frames with consistent blinks Decision->ResultA HM-JF526 ResultB Unstable: Signal vanishes <2k Frames Decision->ResultB Standard FITC/TMR

Figure 2: Experimental workflow for validating blinking longevity. Unlike standard fluorescence, high labeling density is permitted because only a fraction of dyes are 'on' at any moment.

Part 4: Troubleshooting & Nuance

1. The "Background Haze" Issue: Because HM-JF526 relies on equilibrium, a small population is always "on." If you label too densely, the overlapping PSFs (Point Spread Functions) will create a fluorescent fog, preventing single-molecule localization.

  • Solution: Optimize concentration. If the background is too high, wash longer or reduce the labeling concentration.

2. Solvents Matter: When preparing the NHS ester for conjugation, avoid buffers with primary amines (Tris) which will quench the reaction immediately. Use Sodium Bicarbonate (pH 8.3) .

  • Storage: Store stock solutions in anhydrous DMSO at -20°C. Hydrolysis of the NHS ester occurs rapidly in moisture.

3. Chromatic Aberration: When multiplexing HM-JF526 (Green/Yellow) with HM-SiR (Red), chromatic aberration is significant at the nanometer scale.

  • Requirement: You must perform a bead-mapping calibration to align the two channels during post-processing.

References

  • Grimm, J. B., et al. (2016). "A general method to fine-tune fluorophores for live-cell super-resolution microscopy." Nature Methods, 13(12), 985–988.

    • [Link]

    • Core citation for the synthesis and mechanism of HM-JF526.
  • Lavis, L. D. (2017).[2] "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170.

    • [Link]

    • Review of the Janelia Fluor dye development philosophy.
  • Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359–365.

    • [Link]

    • Demonstrates the application of JF dyes in complex imaging setups.
  • Tocris Bioscience. (n.d.).

    • Commercial specifications and spectral data.[][5]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Chemical Identity &amp; Hazard Profile

The following guide details the proper disposal procedures for HM-JF526 (HM Janelia Fluor® 526, NHS Ester) within a UK National Health Service (NHS) or clinical research laboratory setting. This protocol adheres to HTM 0...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for HM-JF526 (HM Janelia Fluor® 526, NHS Ester) within a UK National Health Service (NHS) or clinical research laboratory setting.

This protocol adheres to HTM 07-01 (Safe Management of Healthcare Waste) and COSHH regulations, prioritizing the safety of laboratory personnel and environmental compliance.

[1][2][3]

Before disposal, you must understand the specific hazards of the agent to select the correct waste stream.

Property Details
Chemical Name HM Janelia Fluor® 526, NHS Ester (Succinimidyl Ester)
Primary Use Fluorescent labeling (dSTORM, STED microscopy)
Reactivity High .[1][2][3] Contains an N-hydroxysuccinimide (NHS) ester group, which reacts covalently with primary amines.[1][2][3][4]
Physical State Solid (powder) or dissolved in organic solvent (DMSO/DMF).[1][2][3][5]
Hazard Class Irritant (Xi) .[1][2][3] May cause skin/eye irritation.[1][2][3][6] Not classified as Cytotoxic/Cytostatic (Purple Stream).[1][2][3]
EWC Code 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).[1][2][3][7][8][9][10]

Part 2: Pre-Disposal Deactivation (Self-Validating Protocol)

Direct disposal of reactive NHS esters is discouraged due to their potential to react with other waste constituents.[2][3] You must quench the reactivity before the agent enters the waste stream.[3] This step creates a "self-validating" safety loop by eliminating the chemical's primary hazard (reactivity) at the source.[3]

Step-by-Step Deactivation Protocol
  • Assess State :

    • Solid Powder : Dissolve residual powder in a small volume of DMSO or DMF .[2][3]

    • Liquid Aliquot : Proceed directly to quenching.[1][2][3]

  • Quenching Reaction :

    • Add an excess of 1M Tris-HCl (pH 8.0) or a similar amine-containing buffer to the dye solution.[1][2][3]

    • Mechanism: The primary amines in the Tris buffer will rapidly react with the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (a non-toxic byproduct).

    • Alternative: If Tris is unavailable, add water and allow to stand for 1–2 hours. The NHS ester will hydrolyze (break down) into the carboxylic acid form, though this is slower than amine quenching.

  • Verification :

    • The solution is now chemically stable and non-reactive.[2][3] It retains its fluorescent properties but loses its ability to bind biomolecules covalently.[2][3]

Part 3: NHS Waste Stream Classification

Under HTM 07-01 , laboratory chemicals must never be disposed of down the drain.[1][2] They must be segregated into the appropriate incineration stream.[2][3][11]

Decision Matrix: Selecting the Correct Bin
  • Scenario A: Pure Chemical / Stock Vials (Trace Amounts)

    • Stream : Chemical Waste (or Clinical Incineration).[1][2][3]

    • Container : Rigid, leak-proof container (often Yellow with a Red or White lid, depending on the specific waste contractor, or a dedicated Chemical Waste Keg ).[1]

    • Disposal Route : Incineration (High Temperature).[1][2][3][12]

  • Scenario B: Contaminated PPE & Consumables (Gloves, Tips, Tubes) [1]

    • Stream : Clinical Waste (Incineration Only) .[1][2][3]

    • Container : Yellow Bag or Yellow Rigid Bin .

    • Note : Do not use the Orange stream (Treatment/Autoclave) for chemical contaminants, as autoclaving does not destroy chemical hazards and may release vapors.

Visual Disposal Workflow

DisposalWorkflow Start HM-JF526 Waste Generated Type Identify Waste Type Start->Type Liquid Liquid/Stock Vial (Pure Chemical) Type->Liquid Solid Contaminated Solids (Gloves, Tips, Tubes) Type->Solid Quench ACTION: Quench Add Tris Buffer or Water Liquid->Quench Deactivate NHS Ester Bin_Clin Clinical Incineration (Yellow Bin/Bag) EWC 18 01 03* Solid->Bin_Clin Bin_Chem Chemical Waste Bin (Rigid, Yellow/Red Lid) EWC 16 05 06* Quench->Bin_Chem Destruction High Temp Incineration Bin_Chem->Destruction Bin_Clin->Destruction

Figure 1: Decision tree for HM-JF526 disposal ensuring segregation of pure chemical waste from contaminated consumables.[1]

Part 4: Detailed Operational Protocol

Segregation & Packaging
  • Primary Containment : Ensure the dye is in a tightly closed vial.[2][3] If the vial is cracked or leaking, place it inside a larger secondary container (e.g., a 50mL Falcon tube) and seal it.

  • Absorbent Material : If disposing of liquid volumes >5mL (rare for this dye), add an absorbent material (Vermiculite or absorbent pads) to the secondary container to immobilize the liquid.[1]

Labeling

Attach a Hazardous Waste Label to the container if it is not already pre-printed on the bin.[2][3] The label must include:

  • Description : "Laboratory Chemicals - HM-JF526 (Fluorescent Dye)"

  • Hazard Code : H315/H319 (Causes skin/eye irritation).[1][2][3]

  • Origin : Laboratory Name / Department.

Documentation (Consignment Notes)

For removal from the site, ensure the waste is tracked via a Hazardous Waste Consignment Note .

  • Classification : Hazardous.[1][2][3][13]

  • EWC Code : 16 05 06* .[1][2][3][7][8][9][10]

  • UN Number : Typically UN 3316 (Chemical Kit) or UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on the specific formulation and quantity.[1][2] For trace amounts in mixed lab waste, specific UN marking on the individual vial is often superseded by the bulk container classification.

Part 5: Spill Management (Immediate Action)

If HM-JF526 powder or solution is spilled:

  • Evacuate & PPE : Alert nearby staff. Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Contain : Cover the spill with paper towels or an absorbent pad.[2][3]

  • Deactivate : Dampen the towels with 1M Tris buffer or water to hydrolyze the NHS ester in situ.[2][3]

  • Clean : Wipe up the material.[2][3] Clean the surface with a detergent solution (e.g., 1% SDS) to remove fluorescent residue.[1]

  • Dispose : Place all cleanup materials into the Yellow (Clinical Incineration) bag/bin.

References

  • Department of Health (UK). (2013).[1][2][3] Health Technical Memorandum 07-01: Safe management of healthcare waste.[1][2][3][12] NHS England.[1][2][3] [Link][1][2][3]

  • Health and Safety Executive (HSE). (2002).[1][2][3] Control of Substances Hazardous to Health (COSHH) Regulations.[1][2][3][11][Link][1][2][3]

Sources

Handling

Essential Personal Protective Equipment (PPE) and Handling Guide for HM-JF526-NHS

Disclaimer: The compound "HM-JF526-NHS" does not correspond to a publicly cataloged chemical entity. This guide is therefore predicated on the chemical properties and hazards associated with N-Hydroxysuccinimide (NHS) es...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "HM-JF526-NHS" does not correspond to a publicly cataloged chemical entity. This guide is therefore predicated on the chemical properties and hazards associated with N-Hydroxysuccinimide (NHS) esters, a class of compounds widely used in bioconjugation and chemical synthesis. NHS esters are known to be reactive, and can pose risks such as skin and eye irritation.[1][2][3] Researchers and laboratory personnel must treat any novel or uncharacterized NHS ester with a high degree of caution, assuming it to be hazardous until proven otherwise.

This guide provides a comprehensive framework for the safe handling of HM-JF526-NHS, with a focus on personal protective equipment (PPE), operational protocols, and disposal procedures. By understanding the rationale behind these safety measures, researchers can foster a culture of safety and ensure the integrity of their work.

Hazard Assessment of N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide esters are reactive compounds that can cause irritation to the skin, eyes, and respiratory system.[2][3] Some NHS esters may also be classified as skin sensitizers, meaning that repeated exposure can lead to an allergic reaction. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, chemical burns.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2][4]

  • Moisture Sensitivity: NHS esters react with water (hydrolysis), which can affect the integrity of the compound and potentially create hazardous byproducts.[5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling HM-JF526-NHS to minimize exposure through all potential routes.[6]

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[6][7]

  • Face Shield: For procedures with a higher risk of splashing, such as when working with larger volumes or during transfers, a face shield should be worn in conjunction with safety goggles.[8]

Hand Protection
  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling most NHS esters. It is crucial to double-glove, with the outer glove being changed immediately upon any sign of contamination.[6][7] Always check gloves for any signs of degradation or punctures before use.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[8]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[8]

Respiratory Protection
  • Work in a Ventilated Area: All handling of solid HM-JF526-NHS should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[4][9]

  • Respirator: If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Operational Protocols for Safe Handling

Adherence to strict operational protocols is paramount for ensuring safety and experimental success.

Weighing and Aliquoting Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled storage vials.

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Handling: Carefully open the container inside the fume hood. Use a clean, dry spatula to transfer the desired amount of solid to a weigh boat. Avoid generating dust.

  • Aliquoting: Immediately transfer the weighed solid into a pre-labeled, airtight container suitable for storage.

  • Clean-up: Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol), followed by a thorough wipe-down. Dispose of all contaminated materials as outlined in Section 5.

Solution Preparation
  • Solvent Selection: Choose a dry, amine-free solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) to dissolve the NHS ester, as it is sensitive to moisture.[5]

  • Dissolving: In the fume hood, slowly add the solvent to the vial containing the pre-weighed solid. Cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Storage: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature, protected from light and moisture.

Emergency Procedures

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills within a fume hood, use an inert absorbent material to contain the spill.[1]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[11] Decontaminate the area with a suitable solvent.

  • Report: Report all spills to the laboratory supervisor or safety officer.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste materials contaminated with HM-JF526-NHS must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations.[2]

Visualizations

Table 1: Recommended PPE for Handling HM-JF526-NHS
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing SolidSafety Goggles, Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing SolutionSafety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Reaction SetupSafety GogglesDouble Nitrile GlovesLab CoatWell-ventilated area or Fume Hood
Spill CleanupSafety Goggles, Face ShieldHeavy-duty Nitrile GlovesLab Coat, Chemical-Resistant ApronRespirator (if outside fume hood)
Diagram 1: Safe Handling Workflow for HM-JF526-NHS

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials weigh Weigh Solid prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Reaction Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill Spill Occurs first_aid Exposure Occurs

Caption: Workflow for the safe handling of HM-JF526-NHS from preparation to disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Retrieved from [Link]

  • Sciencelab.com. (n.d.).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: Acetic acid N-hydroxysuccinimide ester.
  • Unigloves. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards.
  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM.
  • S&S Global. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • Synquest Labs. (n.d.).
  • Peptide Institute Inc. (n.d.). N-Hydroxysuccinimide active ester.
  • Carl ROTH. (2025, September 24). Safety Data Sheet: 5-Carboxyfluorescein-N-hydroxysuccinimide ester. Retrieved from [Link]

Sources

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